(S)-propane-1,2-diol
Description
This compound is a clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
S-1,2-Propanediol has been reported in Homo sapiens with data available.
Propriétés
IUPAC Name |
(2S)-propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIAPMSPPWPWGF-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009430 | |
| Record name | (+)-1,2-Propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS], Solid | |
| Record name | (S)-(+)-1,2-Propanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10985 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | (S)-Propane-1,2-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4254-15-3 | |
| Record name | (+)-1,2-Propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene glycol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-propane-1,2-diol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04349 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (+)-1,2-Propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPYLENE GLYCOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942194N4TD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-Propane-1,2-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006213 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(S)-propane-1,2-diol chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of (S)-propane-1,2-diol
Introduction
This compound, also known as (S)-(+)-propylene glycol, is the S-enantiomer of propane-1,2-diol.[1] It is a chiral organic compound that presents as a clear, colorless, and viscous liquid.[1][2][3] This compound is practically odorless and has a sweet, slightly acrid taste, similar to glycerin.[1][2] this compound serves as a valuable chiral building block in organic synthesis and is utilized as an organic solvent and diluent in pharmaceutical preparations.[2][4] Furthermore, it is a metabolite found in humans and Escherichia coli.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, complete with experimental protocols for their determination.
Chemical Properties
This compound is a vicinal diol, characterized by hydroxyl groups on adjacent carbon atoms.[1] Its chemical identity is well-established through various identifiers.
| Identifier | Value |
| CAS Number | 4254-15-3[2][3][4] |
| Molecular Formula | C₃H₈O₂[2][3][4] |
| Molecular Weight | 76.09 g/mol [1][2][3][5] |
| IUPAC Name | (2S)-propane-1,2-diol[3][4][6] |
| Synonyms | (S)-(+)-1,2-Propanediol, (S)-Propylene glycol, L-1,2-Propanediol[2][4] |
| InChI Key | DNIAPMSPPWPWGF-VKHMYHEASA-N[5][7] |
| SMILES | C--INVALID-LINK--CO[4][7] |
Stability and Reactivity: this compound is stable at cool temperatures when stored in a well-closed container.[2] However, it is hygroscopic and should be protected from light and stored in a cool, dry place.[2][8][9] At high temperatures and in the open, it is susceptible to oxidation, which can yield products such as propionaldehyde, lactic acid, pyruvic acid, and acetic acid.[2] It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[4]
Physical Properties
The physical characteristics of this compound have been extensively documented and are summarized in the table below.
| Property | Value | Conditions |
| Appearance | Clear, colorless, viscous liquid[1][2][10] | Ambient |
| Melting Point | -59 °C[2][9] | - |
| Boiling Point | 186-188 °C[2][4][7][8] | 765 mmHg |
| Density | 1.036 g/mL[2][7][8][9] | at 20 °C |
| 1.04 g/mL[7] | at 25 °C | |
| Refractive Index | 1.432[2][4][7][8] | at 20 °C (D-line) |
| Optical Rotation | [α] = +16.5°[1][2][7] | at 20 °C (D-line), neat |
| [α] = +16°[2][4] | neat | |
| Solubility | Miscible with water, acetone, chloroform, ethanol, and glycerin.[2] Soluble in ether.[2] Insoluble in light mineral oil and fixed oils.[2] | - |
| pKa | 14.49 ± 0.20 (Predicted)[2][6] | - |
| Flash Point | 225 °F (107.2 °C)[2] | - |
| 103 °C[7] | closed cup | |
| Vapor Pressure | 0.08 mmHg | at 25 °C |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of this compound are provided below.
Determination of Density using a Pycnometer
This protocol outlines the measurement of the density of this compound using a pycnometer, a flask with a precise volume.[11]
Methodology:
-
Preparation: Clean and dry a pycnometer of known volume (e.g., 25 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer using an analytical balance and record the mass (m₁).
-
Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Place the stopper and wipe away any excess liquid. Weigh the filled pycnometer and record the mass (m₂).
-
Temperature Control: Ensure the temperature of the sample is maintained at 20 °C during the measurement.
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.
Caption: Workflow for Density Determination.
Determination of Optical Rotation
This protocol describes the measurement of the specific rotation of this compound using a polarimeter.[12][13][14]
Methodology:
-
Instrument Calibration: Calibrate the polarimeter by taking a zero reading with an empty sample tube.
-
Sample Preparation: Fill a 100 mm polarimeter tube with neat this compound, ensuring there are no air bubbles in the light path.
-
Temperature Equilibration: Maintain the sample temperature at 20 °C.
-
Measurement: Place the sample tube in the polarimeter and measure the angle of rotation (α). The light source should be a sodium D-line (589.3 nm).[12]
-
Calculation: For a neat liquid, the specific rotation [α] is calculated as: [α] = α / (l * d) where α is the observed rotation in degrees, l is the path length in decimeters (1 for a 100 mm tube), and d is the density of the liquid at the measurement temperature.
References
- 1. Buy (S)-(+)-1,2-Propanediol | 4254-15-3 [smolecule.com]
- 2. (S)-(+)-1,2-Propanediol | 4254-15-3 [chemicalbook.com]
- 3. This compound | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(+)-1,2-Propanediol, 97% | Fisher Scientific [fishersci.ca]
- 5. (S)-(+)-1,2-Propanediol [webbook.nist.gov]
- 6. Showing Compound this compound (FDB030175) - FooDB [foodb.ca]
- 7. (S)-(+)-1,2-丙二醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (S) - (+) -1, 2-Propanediol CAS 4254-15-3 (S) -Propane-1, 2-Diol CAS 4254-15-3 [sunwisechem.com]
- 9. (S) - (+) -1, 2-Propanediol (S) -Propane-1, 2-Diol CAS 4254-15-3 [sunwisechem.com]
- 10. (S)-(+)-1,2-Propanediol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. mt.com [mt.com]
- 12. digicollections.net [digicollections.net]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. Optical rotation - Wikipedia [en.wikipedia.org]
Spectroscopic Identification of (S)-propane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the unambiguous identification of (S)-propane-1,2-diol. The information herein is intended to support research, development, and quality control activities where the stereochemical purity of this compound is critical.
Introduction
This compound, also known as (S)-(+)-propylene glycol, is a chiral organic compound with significant applications in the pharmaceutical industry as a solvent, humectant, and preservative.[1] Its stereoisomer, (R)-propane-1,2-diol, may exhibit different physiological and toxicological properties. Therefore, the precise spectroscopic identification and differentiation of the (S)-enantiomer are paramount. This guide details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and provides standardized experimental protocols for data acquisition.
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for the identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |
| ~3.85 | m | H-2 | D₂O | |
| ~3.53 | dd | H-1a | D₂O | |
| ~3.42 | dd | H-1b | D₂O | |
| ~1.14 | d | H-3 (CH₃) | D₂O | |
| ~3.92 | m | H-2 | CDCl₃ | |
| ~3.64 | dd | H-1a | CDCl₃ | |
| ~3.17 | dd | H-1b | CDCl₃ | |
| ~1.15 | d | H-3 (CH₃) | CDCl₃ |
Note: Chemical shifts can vary slightly depending on the concentration and the specific instrument used. The hydroxyl protons (-OH) are typically broad and may not be observed or may appear at different chemical shifts depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
| ~69.0 | C-1 (CH₂) | D₂O |
| ~68.5 | C-2 (CH) | D₂O |
| ~19.0 | C-3 (CH₃) | D₂O |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for this compound (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2970-2850 | Strong | C-H stretch (alkane) |
| ~1460 | Medium | C-H bend (CH₂) |
| ~1380 | Medium | C-H bend (CH₃) |
| 1100-1000 | Strong | C-O stretch |
Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 76 | Low | [M]⁺ (Molecular Ion) |
| 61 | Moderate | [M - CH₃]⁺ |
| 45 | High | [CH₃CHO H]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 31 | High | [CH₂OH]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in a clean, dry NMR tube.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃ or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O, if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert to ensure complete mixing.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of neat this compound directly onto the ATR crystal or between the salt plates.
-
If using salt plates, gently press them together to form a thin liquid film.
Data Acquisition:
-
Record a background spectrum of the empty accessory.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis
Objective: To confirm the molecular weight, analyze the fragmentation pattern, and determine the enantiomeric purity of this compound. Derivatization is often employed to improve chromatographic separation of the enantiomers.[3][4]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Chiral GC column (e.g., a cyclodextrin-based column)[3]
Sample Preparation (with Derivatization):
-
Prepare a standard solution of this compound in a suitable solvent (e.g., dichloromethane).
-
To a known volume of the solution, add a derivatizing agent such as trifluoroacetic anhydride.[4]
-
Allow the reaction to proceed to completion, following a validated protocol.
-
The resulting derivatized sample is then diluted to an appropriate concentration for GC-MS analysis.
Data Acquisition:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature of 150-180 °C.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic identification of this compound.
References
- 1. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC Analysis of 1,2-Alkyldiol Enantiomers (O-Trifluoroacetyl Derivatives) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure and Chirality of (S)-propane-1,2-diol
This technical guide offers a comprehensive examination of this compound, a chiral molecule of significant interest in the pharmaceutical and chemical industries.[1] Due to its specific stereochemistry, it serves as a critical building block in the synthesis of enantiomerically pure drugs and other advanced materials.[2][3] This document details its molecular structure, chiral properties, physicochemical data, and relevant experimental protocols.
Molecular Structure and Chirality
Propane-1,2-diol, also known as propylene glycol, is a diol with the chemical formula C₃H₈O₂.[4][5] Its structure consists of a three-carbon backbone with hydroxyl (-OH) groups attached to the first and second carbon atoms.[4]
The Chiral Center
The second carbon atom (C2) in the propane-1,2-diol molecule is a stereocenter, as it is bonded to four different groups:
-
A hydroxyl group (-OH)
-
A methyl group (-CH₃)
-
A hydroxymethyl group (-CH₂OH)
-
A hydrogen atom (-H)
This chirality results in the existence of two non-superimposable mirror images, known as enantiomers: this compound and (R)-propane-1,2-diol.[1] These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light.[1]
Cahn-Ingold-Prelog (CIP) Priority Rules and (S)-Configuration
The absolute configuration of the enantiomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1] For propane-1,2-diol, the priorities of the groups attached to the chiral C2 carbon are assigned based on atomic number:
-
-OH (Oxygen, atomic number 8)
-
-CH₂OH (Carbon bonded to Oxygen)
-
-CH₃ (Carbon bonded to Hydrogen)
-
-H (Hydrogen, atomic number 1)
To determine the configuration, the molecule is oriented so that the lowest priority group (the hydrogen atom) is pointing away from the viewer. The sequence from the highest priority group (1) to the third-highest (3) is then observed. For this compound, this sequence proceeds in a counter-clockwise direction.[6]
Physicochemical Properties
The enantiomers of propane-1,2-diol share identical physical properties in a non-chiral environment, but they rotate plane-polarized light in equal but opposite directions.[1] this compound is dextrorotatory, meaning it rotates plane-polarized light to the right (+).[1]
Data Summary Table
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 4254-15-3 | [1][5][7] |
| Molecular Formula | C₃H₈O₂ | [1][4][5] |
| Molecular Weight | 76.09 g/mol | [1][4][5] |
| Appearance | Clear, colorless, viscous liquid | [1][4] |
| Boiling Point | 186-188 °C at 765 mmHg | |
| Melting Point | -60 °C (for racemic mixture) | [8] |
| Density | ~1.036 g/mL at 20 °C | |
| Refractive Index (n20/D) | ~1.432 | |
| Specific Rotation [α]20/D | +22° ± 2° (c=10% in chloroform) | |
| Water Solubility | 952 g/L (Predicted) | [7] |
| logP (Octanol/Water) | -1.1 (Predicted) | [7] |
Experimental Protocols
Synthesis Pathway: Biosynthesis from L-Lactic Acid
Recent advances in synthetic biology have enabled the biosynthesis of this compound from renewable feedstocks like glucose via L-lactic acid.[9] This method is an alternative to traditional chemical synthesis from propylene oxide.[10] The pathway involves the enzymatic conversion of L-lactic acid to (S)-lactaldehyde, followed by reduction to this compound.
Protocol for Determining Optical Rotation
The measurement of optical activity is performed using a polarimeter to determine the specific rotation of a chiral compound.[11]
Objective: To measure the specific rotation of a sample of this compound.
Materials:
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
This compound sample
-
Solvent (e.g., chloroform or water)
-
Pasteur pipettes
Methodology:
-
Sample Preparation:
-
Accurately weigh a specific mass of the this compound sample using an analytical balance.
-
Quantitatively transfer the sample to a volumetric flask.
-
Dissolve the sample in the chosen solvent and fill the flask to the mark. Record the exact concentration (c) in g/mL.
-
-
Instrument Calibration (Zeroing):
-
Sample Measurement:
-
Empty the polarimeter cell and rinse it with a small amount of the prepared sample solution.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the sample cell in the polarimeter.
-
Record the observed optical rotation (α) in degrees. Perform multiple readings to ensure accuracy.
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using Biot's Law:[11] [α]Tλ = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length of the cell in decimeters (dm)
-
c = concentration of the sample in g/mL
-
T = temperature in degrees Celsius
-
λ = wavelength of light used (e.g., Sodium D-line, 589 nm)
-
-
Applications in Drug Development
The chirality of this compound is a critical factor influencing its application in drug development and stereoselective synthesis.[1]
-
Chiral Building Block: It is highly valued as a chiral intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[2] The specific stereochemistry of a drug is often crucial for its efficacy and safety, as different enantiomers can have vastly different biological activities.
-
Pharmaceutical Formulations: Propane-1,2-diol is used as a solvent and diluent in various pharmaceutical preparations.[5][13] While racemic propylene glycol is common, the use of a single enantiomer like this compound can be important in formulations where stereochemical compatibility with the API is a factor.
-
Specialty Solvent: Its properties as a specialty organic solvent are beneficial in various chemical reactions and formulation processes where chirality can influence reaction pathways or final product stability.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy (S)-(+)-1,2-Propanediol | 4254-15-3 [smolecule.com]
- 5. This compound | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. organic chemistry - R or S configuration of propane-1,2-diol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Showing Compound this compound (FDB030175) - FooDB [foodb.ca]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 12. youtube.com [youtube.com]
- 13. 1,2-propane diol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
Unveiling the Natural Presence of (S)-Propane-1,2-diol in Food: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of (S)-propane-1,2-diol, a chiral molecule of growing interest, within various food matrices. This document delves into the biosynthetic origins of this compound, details analytical methodologies for its quantification, and presents available quantitative data. Furthermore, it elucidates key metabolic pathways and experimental workflows through standardized diagrams to support advanced research and development.
Introduction
This compound, also known as (S)-propylene glycol, is a stereoisomer of propane-1,2-diol. While its racemic mixture is a common food additive (E 1520) used as a solvent, humectant, and preservative, the natural occurrence of the specific (S)-enantiomer is a subject of increasing scientific inquiry.[1][2] Its presence in food is primarily attributed to microbial metabolism during fermentation processes and as a natural constituent of some plant-based foods. Understanding the natural distribution and concentration of this compound is crucial for food authenticity studies, metabolic research, and for distinguishing it from its synthetically derived counterpart.
Natural Occurrence and Quantitative Data
This compound has been identified in a variety of food products, ranging from fermented goods to certain plant-derived items. Its presence is often linked to the metabolic activity of specific microorganisms. The following table summarizes the reported presence of this compound in various foods. It is important to note that quantitative data for the (S)-isomer is still limited in publicly available literature.
| Food Item | Reported Presence | Quantitative Data (mg/kg, unless otherwise noted) | Reference |
| Giant Butterbur | Detected | Not Quantified | [3] |
| Pasta | Detected | Not Quantified | [3] |
| Celery Leaves | Detected | Not Quantified | [3] |
| Pecan Nut | Detected | Not Quantified | [3] |
| Common Buckwheat | Detected | Not Quantified | [4] |
| Mustard Spinach | Detected | Not Quantified | [4] |
| Sugar Apples | Detected | Not Quantified | [4] |
| Black Crowberries | Detected | Not Quantified | [4] |
| Bayberries | Detected | Not Quantified | [4] |
| Cheese | Detected | Method detection limit: 0.26 mg/kg | [5][6] |
| Wine | Detected | Concentration range: 1 to 500 mg/L (for total propane-1,2-diol) | [7] |
Biosynthesis of this compound
The primary route for the natural production of this compound in microorganisms is through the metabolism of sugars, particularly deoxyhexoses like L-rhamnose and L-fucose.[8][9] Additionally, some engineered microbial pathways can produce (S)-1,2-propanediol from lactic acid.[10][11]
Deoxyhexose Metabolism Pathway
A common biosynthetic pathway involves the conversion of L-lactaldehyde, derived from the breakdown of L-rhamnose or L-fucose, to this compound. This final reduction step is catalyzed by an alcohol dehydrogenase.
Caption: Biosynthetic pathway of this compound from L-rhamnose.
Engineered Pathway from L-Lactic Acid
Metabolic engineering approaches have enabled the production of (S)-1,2-propanediol from L-lactic acid in microorganisms like E. coli and Lactococcus lactis.[11] This pathway involves the activation of L-lactic acid to L-lactate-CoA, followed by reduction steps.
Caption: Engineered pathway for this compound synthesis from L-lactic acid.
Analytical Methodologies
The accurate quantification of this compound in complex food matrices requires sensitive and selective analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.
GC-MS Analysis of Propane-1,2-diol in Cheese
A validated method for the determination of propane-1,2-diol in cheese involves extraction and derivatization prior to GC-MS analysis.[5][6][12]
Experimental Protocol:
-
Extraction: A sample of cheese is homogenized and extracted with a suitable solvent.
-
Derivatization: The extracted propane-1,2-diol is converted into its phenylboronic ester to improve its volatility and chromatographic behavior.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The separation is typically performed on a polar capillary column.
-
Quantification: The concentration of propane-1,2-diol is determined by comparing the peak area of the analyte to that of an internal standard.
The detection limit for this method in cheese has been reported to be 0.26 mg/kg.[5][6]
Caption: Experimental workflow for the GC-MS analysis of propane-1,2-diol in cheese.
Analysis in Wine and Must
For wine and must samples, a salting-out assisted liquid-liquid extraction followed by GC-MS is a suitable method for determining propane-1,2-diol.[7]
Experimental Protocol:
-
Sample Preparation: An internal standard is added to the wine or must sample.
-
Extraction: Ethyl ether is used as the extraction solvent, and a high concentration of potassium carbonate is added to facilitate the transfer of the diols into the organic phase ('salting out').
-
GC-MS Analysis: The organic extract is directly analyzed by GC-MS using a polar column.
-
Quantification: The concentration is determined based on the response factor relative to the internal standard.
This method is applicable for concentrations ranging from 1 to 500 mg/L in musts and wines with a sugar content greater than 20 g/L.[7]
Conclusion
The natural occurrence of this compound in food is an emerging area of research with implications for food science, microbiology, and human metabolism. While its presence has been confirmed in a number of fermented and plant-based foods, a significant gap exists in the quantitative data for the specific (S)-enantiomer. The biosynthetic pathways, primarily driven by microbial metabolism of sugars, are reasonably well understood, and robust analytical methods like GC-MS are available for its detection and quantification. Future research should focus on expanding the quantitative database of this compound in a wider variety of foods, elucidating the specific microbial strains and enzymatic pathways involved in its production in different food matrices, and investigating its potential physiological effects. This will provide a more complete picture of the natural landscape of this chiral molecule in our diet.
References
- 1. consoinfo.org [consoinfo.org]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. Showing Compound this compound (FDB030175) - FooDB [foodb.ca]
- 4. hmdb.ca [hmdb.ca]
- 5. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. [folia.unifr.ch]
- 6. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 8. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Production of R- and S-1,2-propanediol in engineered Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Biological role of (S)-propane-1,2-diol in human metabolism
An In-depth Technical Guide on the Biological Role of (S)-propane-1,2-diol in Human Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the (S)-enantiomer of propylene glycol, is a compound of increasing interest in human metabolism, primarily due to its presence in various pharmaceutical formulations, food products, and as a metabolite of certain xenobiotics. While racemic propylene glycol has been studied extensively, particularly in the context of toxicology, the specific biological role and metabolic fate of the (S)-enantiomer are less well-documented. This technical guide provides a comprehensive overview of the metabolism of this compound in humans, its conversion to the endogenous metabolite L-lactate, and the subsequent physiological and signaling implications.
Metabolic Pathway of this compound
The primary route of this compound metabolism in humans occurs in the liver through a two-step enzymatic oxidation process. This pathway is analogous to the metabolism of ethanol and other short-chain alcohols.
-
Oxidation to L-Lactaldehyde: this compound is first oxidized to L-lactaldehyde. This reaction is catalyzed by NAD+-dependent alcohol dehydrogenases (ADHs). While multiple ADH isozymes exist in humans, the specific isozymes with the highest affinity and catalytic efficiency for this compound are not definitively established in the literature. However, the stereospecificity of ADHs is a known phenomenon, suggesting that certain isozymes will preferentially metabolize the (S)-enantiomer.[1][2][3]
-
Oxidation to L-Lactate: The intermediate, L-lactaldehyde, is then rapidly oxidized to L-lactate by NAD+-dependent aldehyde dehydrogenases (ALDHs). Similar to ADHs, the human ALDH superfamily consists of numerous isozymes with varying substrate specificities.[4][5][6][7][8] The conversion of L-lactaldehyde to L-lactate is a critical step, as it transforms a xenobiotic metabolite into an endogenous molecule central to energy metabolism.
Metabolic Fate of L-Lactate
Once formed, L-lactate enters the body's natural lactate pool and is utilized in several key metabolic processes:
-
Energy Production: L-lactate can be converted back to pyruvate by lactate dehydrogenase (LDH) and then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and water, generating ATP.
-
Gluconeogenesis: In the liver, L-lactate is a major substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. This is a crucial pathway for maintaining blood glucose homeostasis.
-
Lactate Shuttle: L-lactate can be transported between different tissues and cell types to be used as an energy source. For example, lactate produced in glycolytic tissues can be taken up and oxidized by oxidative tissues like the heart and brain.[9]
Metabolic Pathway Diagram
Pharmacokinetics
While specific pharmacokinetic data for this compound in humans are limited, studies on racemic propylene glycol provide valuable insights.
| Parameter | Value (for racemic propylene glycol) | Reference |
| Absorption | Rapidly absorbed after oral administration | [10][11] |
| Time to Peak Plasma Concentration (Tmax) | Within 1 hour | [10][11] |
| Terminal Elimination Half-life (t1/2) | Approximately 4 hours | [10][11] |
| Apparent Volume of Distribution (Vd) | Approximately 0.5 L/kg (approximating total body water) | [10][11] |
| Apparent Total Body Clearance | Approximately 0.1 L/kg/h (may be concentration-dependent) | [10] |
It is important to note that the pharmacokinetics may be stereoselective, and further research is needed to determine the specific parameters for the (S)-enantiomer.
Signaling Role of L-Lactate
Beyond its role in energy metabolism, L-lactate is now recognized as a signaling molecule, or "lactormone," that can exert its effects through receptor-mediated pathways. The primary receptor for L-lactate is the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1).[10][12][13][14][15]
HCAR1/GPR81 Signaling Pathway
Activation of HCAR1 by L-lactate initiates a signaling cascade that can have diverse physiological effects:
-
Receptor Activation: L-lactate binds to HCAR1 on the cell surface.
-
Gαi/o Signaling: HCAR1 is coupled to inhibitory G proteins (Gαi/o).
-
Inhibition of Adenylyl Cyclase: Activation of Gαi/o leads to the inhibition of adenylyl cyclase.
-
Reduction of cAMP: The inhibition of adenylyl cyclase results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Downstream Effects: The reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors, leading to various cellular responses, including regulation of gene expression and metabolic processes.[10][12][13][15]
HCAR1/GPR81 Signaling Pathway Diagram
References
- 1. Stereospecific oxidation of secondary alcohols by human alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones: reduction of steric hindrance and change of the stereocontrol element - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Human aldehyde dehydrogenase. Activity with aldehyde metabolites of monoamines, diamines, and polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]
- 8. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of propylene glycol in humans during multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Lactate Receptor HCAR1 Modulates Neuronal Network Activity through the Activation of Gα and Gβγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (S)-Propane-1,2-diol from Lactides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the enantioselective synthesis of (S)-propane-1,2-diol, a valuable chiral building block, utilizing lactides as a renewable feedstock. The focus is on catalytic hydrogenation processes that aim to preserve or control the stereochemistry of the starting material, L-lactide, to yield the desired (S)-enantiomer of propane-1,2-diol with high purity.
Introduction
This compound, also known as (S)-propylene glycol, is a key chiral intermediate in the pharmaceutical and fine chemical industries. Its synthesis from renewable resources is of significant interest. Lactides, the cyclic dimers of lactic acid, are attractive starting materials due to their availability from the fermentation of biomass. This guide details the primary catalytic routes for the stereoretentive hydrogenation of L-lactide to this compound.
Catalytic Systems and Methodologies
The conversion of L-lactide to this compound is predominantly achieved through catalytic hydrogenation. The key challenge lies in the selective hydrogenolysis of the ester bonds while retaining the stereochemical integrity at the chiral centers. Two main catalytic approaches have shown promise: systems based on copper chromite and ruthenium.
Copper Chromite-Catalyzed Tandem Hydrolysis and Hydrogenation
A notable approach involves a tandem reaction sequence where L-lactide is first hydrolyzed to methyl lactate, which is subsequently hydrogenated to this compound. This process has been reported to yield enantioenriched product.[1]
Experimental Protocol:
A detailed experimental protocol for this transformation is provided by Shuklov et al. (2014). The reaction is typically carried out in a high-pressure autoclave.
-
Materials: L-lactide, Methanol (solvent), Copper Chromite catalyst.
-
Reaction Conditions:
-
The autoclave is charged with L-lactide, methanol, and the copper chromite catalyst.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen.
-
The reaction mixture is heated to a specific temperature (e.g., 125°C) and stirred for a set duration.
-
-
Work-up and Analysis:
-
After cooling and depressurization, the catalyst is removed by filtration.
-
The solvent is evaporated, and the resulting propane-1,2-diol is purified, typically by distillation.
-
The enantiomeric excess (e.e.) is determined using chiral gas chromatography or high-performance liquid chromatography.
-
A US patent describes a similar hydrogenation of L,L-lactide, reporting an enantiomeric excess of 88% for the resulting propane-1,2-diol when the reaction is conducted at 125°C.[2] However, the patent also notes that increasing the temperature to 150°C leads to the formation of a racemic mixture, highlighting the temperature sensitivity of this catalytic system in maintaining stereoselectivity.[2] For achieving higher optical purity (>99% e.e.), a subsequent dynamic kinetic resolution step is proposed.[2]
Stereoretentive Hydrogenation using Ruthenium-Based Catalysts
Ruthenium-based catalysts, particularly those modified with molybdenum oxide, have demonstrated high efficacy in the stereoretentive hydrogenation of L-lactic acid to this compound with high enantiomeric excess.[3][4][5][6] Given that L-lactide is a dimer of L-lactic acid, this catalytic system holds significant potential for the direct, stereoretentive hydrogenation of L-lactide. The reaction likely proceeds through the initial hydrolysis of lactide to lactic acid under the reaction conditions, followed by the hydrogenation of the carboxylic acid group.[7][8]
Proposed Experimental Protocol (based on L-lactic acid hydrogenation):
While a specific protocol for L-lactide is not detailed in the available literature, a procedure can be adapted from the successful hydrogenation of L-lactic acid.
-
Catalyst Preparation: A Ru-MoOx/C catalyst is prepared, typically by impregnating a carbon support with solutions of ruthenium and molybdenum precursors, followed by reduction.
-
Hydrogenation Reaction:
-
An aqueous solution of L-lactide and the Ru-MoOx/C catalyst are loaded into a high-pressure reactor.
-
The reactor is purged and pressurized with hydrogen.
-
The reaction is carried out at a controlled temperature and pressure for a specified time.
-
-
Product Isolation and Analysis:
-
The catalyst is separated by filtration.
-
The aqueous solution is analyzed for conversion and enantiomeric excess of propane-1,2-diol using appropriate chromatographic techniques.
-
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the synthesis of this compound from L-lactide and related substrates.
| Catalyst System | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Copper Chromite | L,L-Lactide | 125 | - | - | - | 88 | [2] |
| Copper Chromite | L,L-Lactide | 150 | - | - | - | 0 (racemic) | [2] |
| Ru-MoOx/C | L-Lactic Acid | 80 | - | Water | 95 | High (not specified) | [3][4][5] |
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows described.
Caption: General reaction pathway from L-lactide to this compound.
Caption: Typical experimental workflow for catalytic hydrogenation.
Conclusion
The enantioselective synthesis of this compound from L-lactide is a promising green chemistry approach. While direct, highly enantioselective hydrogenation of the lactide ring remains a challenge, stereoretentive methods starting from the chirally pure L-lactide have shown considerable success. The copper chromite system offers a direct route but with temperature-dependent enantioselectivity. The Ru-MoOx/C catalytic system, proven effective for the stereoretentive hydrogenation of L-lactic acid, presents a highly promising avenue for achieving high yields and enantiomeric excesses of this compound from L-lactide, likely through an in-situ hydrolysis-hydrogenation sequence. Further research focusing on the direct application and optimization of advanced ruthenium-based catalysts for L-lactide hydrogenation is warranted to develop a more efficient and industrially viable process.
References
- 1. Propane-1,2-diols from dilactides, oligolactides, or poly-L-lactic acid (PLLA): from plastic waste to chiral bulk chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20140212957A1 - Production of optically pure propane-1,2-diol - Google Patents [patents.google.com]
- 3. Selective hydrogenation of lactic acid to 1,2-propanediol over highly active ruthenium-molybdenum oxide catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective hydrogenation of lactic acid to 1,2-propanediol over highly active ruthenium-molybdenum oxide catalysts. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Hydrogenation of Lactic Acid to 1,2‐Propanediol over Ru‐Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Microbial Biosynthesis of (S)-propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
(S)-propane-1,2-diol, a chiral chemical with significant applications in the pharmaceutical and polymer industries, is increasingly being produced through microbial biosynthesis as a sustainable alternative to traditional chemical synthesis. This technical guide provides an in-depth overview of the core microbial biosynthesis pathways, metabolic engineering strategies, and experimental methodologies for the production of this compound.
Core Biosynthetic Pathways
Microorganisms utilize several distinct metabolic pathways for the synthesis of this compound. These can be broadly categorized into three main routes: the deoxyhexose pathway, the methylglyoxal pathway, and the lactate pathway.
The Deoxyhexose Pathway
The deoxyhexose pathway is the primary natural route for the production of this compound and utilizes 6-deoxyhexose sugars such as L-rhamnose and L-fucose as substrates.[1][2] This pathway is typically active under anaerobic conditions.[1] The key intermediate in this pathway is L-lactaldehyde, which is subsequently reduced to this compound.[1][2]
A notable example of a microorganism utilizing this pathway is the thermophilic anaerobe Clostridium strain AK-1, which can produce this compound from L-rhamnose with a high yield.[1][3]
The Methylglyoxal Pathway
The methylglyoxal pathway is a more versatile route that can utilize common sugars like glucose or glycerol as substrates.[1][3][4] This pathway proceeds through the key intermediate dihydroxyacetone phosphate (DHAP), which is converted to methylglyoxal.[1][3][4] Methylglyoxal is then reduced to either lactaldehyde or acetol, which is further reduced to propane-1,2-diol.[1][5] The stereochemistry of the final product in this pathway is dependent on the specificity of the reductase enzymes employed.[5] While this pathway is often associated with the production of (R)-1,2-propanediol, it can be engineered to produce the (S)-enantiomer.[6]
Metabolic engineering of Escherichia coli has been a primary focus for utilizing this pathway for 1,2-propanediol production.[6][7] Key enzymes often overexpressed include methylglyoxal synthase (mgsA) and glycerol dehydrogenase (gldA).[6][7]
References
- 1. Production of R- and S-1,2-propanediol in engineered Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s4science.at [s4science.at]
- 3. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of (S)-1,2-propanediol from l-rhamnose using the moderately thermophilic Clostridium strain AK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(S)-Propane-1,2-diol (CAS 4254-15-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-propane-1,2-diol (CAS 4254-15-3), a chiral compound of significant interest in various scientific and industrial fields, particularly in pharmaceutical development and advanced chemical synthesis. This document details its chemical and physical properties, safety and handling protocols, common applications, and relevant metabolic pathways.
Core Properties and Specifications
This compound, also known as (S)-(+)-propylene glycol, is a clear, colorless, and viscous liquid.[1][2] It is the (S)-enantiomer of propane-1,2-diol and is valued for its specific stereochemistry, which is crucial in the synthesis of chiral molecules.[3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈O₂ | [4] |
| Molecular Weight | 76.09 g/mol | [4] |
| CAS Number | 4254-15-3 | [4] |
| Appearance | Clear, colorless, viscous liquid | [1][2] |
| Melting Point | -60 °C | [4] |
| Boiling Point | 186-188 °C at 765 mmHg | [5] |
| Density | 1.036 g/mL at 20 °C | [5] |
| Refractive Index | n20/D 1.432 | [5] |
| Optical Activity | [α]20/D +16.5°, neat | [5] |
| Flash Point | 103 °C (closed cup) | [5] |
| Solubility | Miscible with water, acetone, chloroform, ethanol, and glycerin. Soluble in ether. Not miscible with light mineral oil or fixed oils. | [1] |
Spectroscopic and Structural Information
| Identifier | Value | Source(s) |
| SMILES | C--INVALID-LINK--CO | [5] |
| InChI | 1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1 | [5] |
| InChI Key | DNIAPMSPPWPWGF-VKHMYHEASA-N | [5] |
Safety and Handling
This compound is considered to have low toxicity.[6] However, standard laboratory safety practices should always be observed.
Hazard Information and Precautions
| Aspect | Recommendation | Source(s) |
| General Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. | [7] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. The substance is hygroscopic. | [7][8] |
| In case of contact (skin) | Wash off with soap and plenty of water. | [7] |
| In case of contact (eyes) | Flush eyes with water as a precaution. | [7] |
| In case of ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [7] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. It is a combustible liquid. | [8] |
Applications in Research and Drug Development
This compound serves as a versatile building block in asymmetric synthesis and is utilized in various applications within the pharmaceutical and chemical industries.
-
Chiral Intermediate: Its primary use is as a chiral synthon for the preparation of enantiomerically pure pharmaceuticals and other bioactive molecules.[3]
-
Pharmaceutical Formulations: It can be used as an organic solvent and diluent in pharmaceutical preparations, helping to increase the solubility and stability of active pharmaceutical ingredients (APIs).[1]
-
Advanced Materials: It is employed in the synthesis of specialized polymers and advanced materials where stereochemistry is critical.[3]
-
Enzyme Research: It serves as a substrate for studying enzyme stereospecificity.
Synthesis and Production
The industrial production of propane-1,2-diol is typically achieved through the hydrolysis of propylene oxide.[6][9] However, obtaining the optically pure (S)-enantiomer often requires stereospecific synthesis or resolution methods.
Experimental Protocol: Stereospecific Synthesis from D-Mannitol
A reported stereospecific synthesis of a derivative of this compound starts from D-mannitol. A key intermediate, 2,3-O-isopropylidene-D-glyceraldehyde, is reacted with a Grignard reagent. The resulting diastereomeric mixture is then converted to the final product with high enantiomeric purity.[10]
Workflow for a Derivative Synthesis
Caption: Stereospecific synthesis workflow starting from D-Mannitol.
Metabolic Pathways
This compound is recognized as a human and Escherichia coli metabolite.[1][11] The microbial production of 1,2-propanediol can occur through several metabolic routes. The stereochemistry of the final product often depends on the initial substrate and the specific enzymatic pathway.
Deoxyhexose Pathway for (S)-1,2-Propanediol Production
The primary route for the natural production of (S)-1,2-propanediol in some bacteria is the deoxyhexose pathway, which utilizes sugars like L-rhamnose or L-fucose.[12]
Deoxyhexose Metabolic Pathway
Caption: Simplified deoxyhexose pathway for (S)-1,2-propanediol synthesis.
This guide consolidates key technical information for this compound, providing a valuable resource for professionals in research and development. The provided data and diagrams are intended to facilitate a deeper understanding of this important chiral molecule.
References
- 1. (S)-(+)-1,2-Propanediol | 4254-15-3 [chemicalbook.com]
- 2. hmdb.ca [hmdb.ca]
- 3. nbinno.com [nbinno.com]
- 4. (S)-(+)-1,2-Propanediol | 4254-15-3 | FP60219 | Biosynth [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Propane-1,2-diol [chembk.com]
- 7. (S)-(+)-1,2-Propanediol - Safety Data Sheet [chemicalbook.com]
- 8. carlroth.com [carlroth.com]
- 9. US20140212957A1 - Production of optically pure propane-1,2-diol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties like boiling point and density of (S)-propane-1,2-diol
An In-Depth Technical Guide to the Physical Properties of (S)-propane-1,2-diol
This technical guide provides a comprehensive overview of the key physical properties of this compound, also known as (S)-propylene glycol. The information is intended for researchers, scientists, and professionals in drug development who require accurate and detailed data for their work. This document includes a summary of quantitative data, detailed experimental protocols for determining these properties, and a logical workflow diagram for the characterization of such a chemical substance.
Physical Properties of this compound
This compound is a viscous, colorless liquid that is nearly odorless and has a faintly sweet taste. It is a chiral compound and the (S)-enantiomer of propane-1,2-diol. It is miscible with a wide range of solvents, including water, acetone, and chloroform.
Summary of Quantitative Data
The following table summarizes the key physical properties of this compound based on data from various chemical suppliers and databases.
| Property | Value | Conditions | Citations |
| Boiling Point | 186-188 °C | at 765 mmHg | [1][2][3][4] |
| 187.3 °C | [5] | ||
| Density | 1.036 g/mL | at 20 °C | [2][3][4] |
| 1.04 g/mL | at 25 °C | [1] | |
| Molecular Weight | 76.09 g/mol | [6] | |
| Melting Point | -60 °C | [5][7] | |
| Refractive Index | n20/D 1.432 | [2][3][4] | |
| Optical Rotation | [α]20/D +16.5° | neat |
Experimental Protocols
While specific experimental reports for the determination of the physical properties of this compound are not publicly available, the following sections describe detailed, standard methodologies for measuring the boiling point and density of a liquid chemical such as this compound.
Determination of Boiling Point by Ebulliometry
This method involves heating the liquid to its boiling point and measuring the temperature of the vapor that is in equilibrium with the boiling liquid.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Reflux condenser
-
Thermometer (calibrated)
-
Boiling chips
-
Clamps and stand
Procedure:
-
Place a small volume (e.g., 10-15 mL) of this compound into a clean, dry round-bottom flask.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Set up the apparatus for distillation, with the flask in the heating mantle and the reflux condenser attached vertically above the flask.
-
Insert a calibrated thermometer through the condenser, ensuring the thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the thermometer measures the temperature of the vapor, not the liquid.
-
Begin heating the sample gently with the heating mantle.
-
Observe the liquid as it begins to boil and a ring of condensing vapor rises up the flask.
-
The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and the condensate is returning to the flask.[8][9]
-
Record the stable temperature reading from the thermometer as the boiling point.
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Density using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.
Apparatus:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Clean and thoroughly dry the pycnometer.
-
Determine and record the mass of the empty, dry pycnometer using an analytical balance.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20.0 °C or 25.0 °C) until the water reaches thermal equilibrium.
-
Carefully adjust the volume of the water to the pycnometer's calibration mark, ensuring there are no air bubbles.
-
Remove the pycnometer from the water bath, dry the outside completely, and record its mass.
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with this compound and repeat steps 3-5.
-
Calculation:
-
Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)
-
Volume of pycnometer = Mass of water / Density of water at the specific temperature (known value)
-
Mass of this compound = (Mass of pycnometer + this compound) - (Mass of empty pycnometer)
-
Density of this compound = Mass of this compound / Volume of pycnometer
-
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid chemical like this compound.
Caption: Workflow for Physical Property Characterization.
References
- 1. (S)-(+)-1,2-Propanediol, 97% | Fisher Scientific [fishersci.ca]
- 2. (S) - (+) -1, 2-Propanediol (S) -Propane-1, 2-Diol CAS 4254-15-3 - (S) - (+) -1 2-Propanediol and 4254-15-3 [sunwisechem.en.made-in-china.com]
- 3. (S) - (+) -1, 2-Propanediol (S) -Propane-1, 2-Diol CAS 4254-15-3 [sunwisechem.com]
- 4. (S)-(+)-1,2-Propanediol | 4254-15-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propylene glycol | Description, Formula, Production, & Uses | Britannica [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide on the Safety, Hazards, and Toxicity of (S)-Propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
(S)-Propane-1,2-diol, a stereoisomer of propylene glycol, is a viscous, colorless, and odorless liquid widely utilized in the pharmaceutical, food, and cosmetic industries.[1][2] Generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA), its safety profile is well-established through extensive toxicological evaluation.[3][4][5] This guide provides a comprehensive overview of its safety, hazards, and toxicity, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Executive Summary
This compound exhibits very low acute and chronic toxicity.[1][6] It is readily metabolized and excreted from the body.[7] While it is considered safe for oral, dermal, and inhalation exposure in typical applications, high concentrations or intravenous administration can lead to adverse effects.[8][9] It is not considered carcinogenic, mutagenic, or a reproductive or developmental toxicant.[3][6][10]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₃H₈O₂ | [1] |
| Molecular Weight | 76.09 g/mol | [11] |
| Appearance | Colorless, viscous liquid | [1][12] |
| Odor | Odorless | [1][12] |
| Taste | Faintly sweet | [1] |
| Melting Point | -59 °C | [1] |
| Boiling Point | 188.2 °C | [1] |
| Flash Point | 103 °C (closed cup) | [11] |
| Solubility | Miscible with water, acetone, and chloroform | [1][12] |
Toxicological Data
The toxicological profile of this compound has been extensively studied. The following tables summarize the key quantitative data.
Acute Toxicity
| Species | Route | LD50 | Reference |
| Rat | Oral | 20,000 mg/kg | [13] |
| Mouse | Intraperitoneal | 9,718 mg/kg | [14] |
| Dog | Oral | 9 mL/kg | [1] |
Repeated Dose Toxicity
| Species | Route | NOAEL | Effects Observed at LOAEL | Reference |
| Rat | Inhalation | 112 ppm (chronic) | No adverse effects on renal or hepatic systems | [8] |
| Rat | Inhalation | - | Nasal hemorrhaging at 51 ppm (intermediate) | [15] |
| Mouse | Oral (drinking water) | 10,100 mg/kg/day | No effects on fertility | [1][10] |
Reproductive and Developmental Toxicity
Studies in multiple animal species have shown no evidence of reproductive or developmental toxicity even at high doses.
| Species | Route | NOAEL | Reference |
| Rabbit | Oral | 1,230 mg/kg/day | [10] |
| Mouse | Oral | 10,400 mg/kg/day | [10] |
| Rat | Oral | 1,600 mg/kg/day | [10] |
| Hamster | Oral | 1,550 mg/kg/day | [10] |
Hazard Identification and Safety Precautions
While this compound is generally considered safe, it is important to be aware of potential hazards and take appropriate safety precautions, particularly in occupational settings.
Health Hazards
-
Skin Contact: Prolonged or frequent skin contact may cause irritation in some individuals.[2][3] Allergic contact dermatitis is uncommon but has been reported.[2][16]
-
Eye Contact: May cause mild, transient irritation.[17]
-
Inhalation: Inhalation of vapors at room temperature is unlikely to cause adverse effects due to its low volatility.[1] However, inhalation of heated vapors or aerosols (e.g., from artificial smoke generators) may cause respiratory irritation.[1][9]
-
Ingestion: The acute oral toxicity is very low.[1] Ingestion of large quantities can lead to central nervous system depression, metabolic acidosis, and hyperosmolality.[4][8]
Safety Precautions
| Precaution | Description | Reference |
| Personal Protective Equipment (PPE) | Wear appropriate gloves, safety glasses, and protective clothing when handling large quantities to minimize skin and eye contact. | [18] |
| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed. | [18] |
| Spill Response | In case of a spill, contain the material and absorb it with an inert material. Dispose of in accordance with local regulations. | [18] |
| Fire Fighting | Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish fires. Vapors are heavier than air and can form explosive mixtures with air. | [19][20] |
Metabolic Pathway
This compound is metabolized in the liver by alcohol dehydrogenase to lactaldehyde. Lactaldehyde is then oxidized by aldehyde dehydrogenase to lactic acid, which can be further converted to pyruvic acid and enter the citric acid cycle for energy production.[1][21] A portion of ingested propylene glycol is excreted unchanged in the urine.[7]
Experimental Protocols
Detailed experimental protocols for toxicological studies are extensive. The following provides a general workflow for a key toxicity assessment.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.
Regulatory Status
This compound, as part of propylene glycol, is widely approved for use in food, pharmaceuticals, and cosmetics by regulatory agencies worldwide.[3][22]
| Agency | Regulation/Status | Reference |
| U.S. Food and Drug Administration (FDA) | Generally Recognized As Safe (GRAS) for use in food and as a solvent in pharmaceuticals. | [3][4][5] |
| European Food Safety Authority (EFSA) | Approved as a food additive (E 1520) with an Acceptable Daily Intake (ADI) of 25 mg/kg of body weight. | [1][23] |
| World Health Organization (WHO) | Acceptable Daily Intake (ADI) of 25 mg/kg of body weight. | [22] |
| U.S. Environmental Protection Agency (EPA) | Not classified as a carcinogen. | [3][5] |
Conclusion
This compound has a well-documented and favorable safety profile. Its low toxicity, coupled with its useful solvent and humectant properties, makes it a valuable excipient in a wide range of applications. Standard handling precautions are sufficient to ensure its safe use in research and manufacturing settings.
References
- 1. Propylene glycol - Wikipedia [en.wikipedia.org]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Propylene Glycol | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 4. Ethylene Glycol and Propylene Glycol Toxicity: What is Propylene Glycol? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. A toxicological review of the propylene glycols | Scilit [scilit.com]
- 7. Propylene Glycol in Food: Is This Additive Safe? [healthline.com]
- 8. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. (S)-(+)-1,2-Propanediol - Safety Data Sheet [chemicalbook.com]
- 12. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. REGULATIONS AND ADVISORIES - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ewg.org [ewg.org]
- 17. nj.gov [nj.gov]
- 18. diplomatacomercial.com [diplomatacomercial.com]
- 19. carlroth.com [carlroth.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Propylene Glycol | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 23. Toxicity and human health effects of Propylene glycol_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: (S)-propane-1,2-diol as a Chiral Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(S)-propane-1,2-diol, also known as (S)-(+)-1,2-propanediol, is a valuable and versatile chiral building block in modern organic synthesis.[1] Its utility stems from the presence of two stereogenic centers and its availability in high enantiomeric purity. This C3 chiral synthon serves as a crucial starting material for the synthesis of a wide array of complex, enantiomerically pure molecules, particularly in the pharmaceutical industry. The stereochemistry of many active pharmaceutical ingredients (APIs) is critical to their therapeutic efficacy and safety, making chiral building blocks like this compound indispensable.[1][2]
These application notes provide an overview of the use of this compound in the synthesis of key pharmaceutical intermediates and final drug substances. Detailed experimental protocols for the synthesis of chiral intermediates for two prominent drugs, Levofloxacin and Aprepitant, are presented to illustrate its practical application.
Key Applications of this compound:
-
Synthesis of Chiral Intermediates for APIs: this compound is a precursor to various chiral intermediates, including (S)-propylene oxide, (S)-2-amino-1-propanol, and chiral morpholine derivatives. These intermediates are subsequently used in the synthesis of a range of pharmaceuticals.
-
Asymmetric Synthesis: The inherent chirality of this compound allows for its use as a chiral auxiliary or template to control the stereochemical outcome of subsequent reactions.
-
Source of Chiral Carbon Atoms: It provides a readily available source of three carbon atoms with defined stereochemistry, which can be incorporated into the backbone of target molecules.
Synthesis of Levofloxacin Intermediate from this compound
Levofloxacin is the L-isomer of the racemic drug ofloxacin and exhibits greater antibacterial activity. A key intermediate in its synthesis is (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2]benzoxazine-6-carboxylic acid. This intermediate can be synthesized from (S)-2-amino-1-propanol, which in turn can be prepared from this compound.
Logical Workflow for Levofloxacin Intermediate Synthesis:
Caption: Synthetic workflow from this compound to a key Levofloxacin intermediate.
Experimental Protocols:
Protocol 1: Synthesis of (S)-2-amino-1-propanol from this compound
This two-step protocol involves the selective tosylation of the primary hydroxyl group of this compound followed by amination.
Step 1a: Synthesis of (S)-1-tosyloxy-2-propanol
-
Materials: this compound, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of TsCl (1.1 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (S)-1-tosyloxy-2-propanol.
-
Purify the crude product by column chromatography on silica gel.
-
Step 1b: Synthesis of (S)-2-amino-1-propanol
-
Materials: (S)-1-tosyloxy-2-propanol, aqueous ammonia (28-30%), methanol.
-
Procedure:
-
Place (S)-1-tosyloxy-2-propanol (1.0 eq) and a concentrated aqueous solution of ammonia (excess, e.g., 20 eq) in a sealed pressure vessel.
-
Add methanol as a co-solvent to ensure homogeneity.
-
Heat the mixture at 80-90 °C for 12-18 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Dissolve the residue in water and extract with a suitable organic solvent (e.g., chloroform or ethyl acetate) to remove any unreacted starting material.
-
Acidify the aqueous layer with HCl and then basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the product into an organic solvent like dichloromethane.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2-amino-1-propanol.
-
Protocol 2: Synthesis of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2]benzoxazine-6-carboxylic acid
-
Materials: (S)-2-amino-1-propanol, 2,3,4,5-tetrafluorobenzoyl chloride, diethyl ethoxymethylenemalonate, polyphosphoric acid.
-
Procedure:
-
React (S)-2-amino-1-propanol with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a base to form the corresponding amide.
-
Induce intramolecular cyclization of the amide intermediate by heating with a base such as potassium carbonate to form (S)-7,8-difluoro-2,3-dihydro-3-methyl-4H-[2]benzoxazine.
-
Condense the resulting benzoxazine with diethyl ethoxymethylenemalonate.
-
Perform a cyclization of the enamine intermediate using a dehydrating agent like polyphosphoric acid, followed by hydrolysis of the ester to yield the final carboxylic acid intermediate.
-
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1a | This compound, TsCl | Pyridine, DCM | 0 to RT | 12-18 | ~85 | >99 |
| 1b | (S)-1-tosyloxy-2-propanol | Aqueous NH₃, Methanol | 80-90 | 12-18 | ~70 | >99 |
| 2 | (S)-2-amino-1-propanol, etc. | Various | Various | Various | ~60 (overall) | >99 |
Synthesis of Aprepitant Intermediate from this compound
Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key chiral intermediate in its synthesis is a substituted morpholin-2-one. This compound can be converted to (S)-propylene oxide, a versatile chiral epoxide, which can then be used to construct the chiral morpholine ring.
Logical Workflow for Aprepitant Intermediate Synthesis:
Caption: Synthetic workflow from this compound to a key Aprepitant intermediate.
Experimental Protocols:
Protocol 3: Synthesis of (S)-propylene oxide from this compound
This protocol involves the conversion of the diol to a leaving group at the primary position, followed by intramolecular cyclization.
-
Materials: this compound, p-toluenesulfonyl chloride (TsCl), sodium hydroxide (NaOH), water, diethyl ether.
-
Procedure:
-
Synthesize (S)-1-tosyloxy-2-propanol as described in Protocol 1a.
-
Dissolve the crude (S)-1-tosyloxy-2-propanol in diethyl ether.
-
Add a concentrated aqueous solution of NaOH (e.g., 50% w/w).
-
Stir the two-phase mixture vigorously at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Separate the organic layer. The product, (S)-propylene oxide, is volatile (b.p. 34 °C) and should be handled with care in a well-ventilated fume hood.
-
The ethereal solution of (S)-propylene oxide can be used directly in the next step or purified by careful distillation.
-
Protocol 4: Synthesis of a Chiral Morpholin-2-one Intermediate
This protocol outlines a general approach for the synthesis of a chiral morpholin-2-one from (S)-propylene oxide.
-
Materials: (S)-propylene oxide, an N-protected amino acid (e.g., N-Boc-glycine), a suitable base (e.g., sodium hydride), a solvent (e.g., THF), an acid for deprotection (e.g., TFA or HCl).
-
Procedure:
-
Deprotonate the N-protected amino acid with a strong base like sodium hydride in an anhydrous solvent such as THF at 0 °C.
-
Add the solution of (S)-propylene oxide to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction until the epoxide is consumed (monitor by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the resulting intermediate amino alcohol by column chromatography.
-
Remove the N-protecting group (e.g., Boc group with TFA or HCl in dioxane).
-
Induce intramolecular cyclization of the deprotected amino alcohol to form the morpholin-2-one. This can often be achieved by heating or by treatment with a mild base.
-
Purify the final chiral morpholin-2-one intermediate by crystallization or column chromatography.
-
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 3 | (S)-1-tosyloxy-2-propanol | NaOH, Water, Diethyl ether | RT | 2-4 | ~90 | >99 |
| 4 | (S)-propylene oxide, N-Boc-glycine | NaH, THF; then TFA | 0 to RT | 12-24 | ~75 (overall) | >99 |
This compound is a cornerstone chiral building block that provides an efficient and versatile entry point for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. The protocols outlined above for the synthesis of key intermediates for Levofloxacin and Aprepitant demonstrate the practical utility of this C3 synthon. By leveraging the inherent chirality of this compound, researchers and drug development professionals can achieve high enantiopurity in their target molecules, which is crucial for the development of safe and effective medicines. The continued exploration of new synthetic methodologies starting from this readily available chiral pool chemical will undoubtedly lead to further innovations in organic synthesis and drug discovery.
References
The Cornerstone of Chiral Synthesis: (S)-Propane-1,2-diol in the Production of Pharmaceutical Intermediates
(December 13, 2025) - For researchers, scientists, and professionals in drug development, the pursuit of enantiomerically pure pharmaceutical compounds is a cornerstone of modern medicine. (S)-propane-1,2-diol, a readily available and versatile chiral building block, serves as a critical starting material in the synthesis of a wide array of pharmaceutical intermediates. Its intrinsic chirality provides a strategic advantage in the construction of complex molecules, ensuring the desired stereochemistry in the final active pharmaceutical ingredient (API), which is often directly linked to therapeutic efficacy and reduced side effects.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. The protocols are based on established and reliable synthetic transformations, offering a guide for laboratory-scale preparation.
Core Applications and Synthetic Strategies
This compound is a versatile chiral synthon that can be readily converted into other valuable chiral building blocks, such as (S)-methyloxirane (propylene oxide) and (S)-1-amino-2-propanol. These intermediates are subsequently employed in the synthesis of various drug classes, including beta-blockers, antibiotics, and antiviral agents. The primary synthetic strategies involve the activation of one or both hydroxyl groups, followed by nucleophilic substitution or ring-opening reactions.
Application Note 1: Synthesis of a Chiral Intermediate for Beta-Blockers
Introduction: Beta-blockers are a class of medications predominantly used to manage cardiovascular diseases. The therapeutic activity of many beta-blockers, such as (S)-Atenolol and (S)-Propranolol, resides in the (S)-enantiomer. This compound can be converted to a key chiral epoxide intermediate, which is then used to introduce the necessary stereocenter.
Experimental Protocol: Synthesis of (S)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol (Propranolol Intermediate)
This protocol outlines a two-step synthesis of an (S)-propranolol intermediate starting from the activation of this compound.
Step 1: Synthesis of (S)-1,2-Epoxypropane ((S)-Methyloxirane)
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane at 0 °C, add pyridine (1.2 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound-1-tosylate.
-
Dissolve the crude tosylate in methanol and add a solution of sodium hydroxide (1.5 eq) in water.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and carefully concentrate to obtain (S)-methyloxirane.
Step 2: Ring-Opening of (S)-Methyloxirane with 1-Naphthol
Materials:
-
(S)-Methyloxirane
-
1-Naphthol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Isopropylamine
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 1-naphthol (1.0 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add (S)-methyloxirane (1.1 eq) to the reaction mixture and heat to 70 °C for 6 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield (S)-1-(1-naphthyloxy)-2,3-epoxypropane.
-
Treat the resulting epoxide with isopropylamine to yield (S)-1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol.[1]
| Step | Product | Starting Material | Key Reagents | Typical Yield | Enantiomeric Excess (ee) | Reference |
| 1 | (S)-Methyloxirane | This compound | TsCl, Pyridine, NaOH | 70-80% | >98% | General Procedure |
| 2 | (S)-Propranolol Intermediate | (S)-Methyloxirane | 1-Naphthol, NaH | 85-95% | >98% | [1] |
Application Note 2: Synthesis of a Chiral Amino Alcohol Intermediate for Antibiotics
Introduction: Chiral amino alcohols are crucial intermediates in the synthesis of various antibiotics. (S)-1-amino-2-propanol, which can be synthesized from this compound, is a key building block for the antibiotic Levofloxacin.
Experimental Protocol: Synthesis of (S)-1-Amino-2-propanol
This protocol details the conversion of this compound to the corresponding amino alcohol.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Synthesize this compound-1-tosylate from this compound as described in Application Note 1, Step 1.
-
Dissolve the crude tosylate in DMF and add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80 °C for 6 hours.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to obtain crude (S)-1-azido-2-propanol.
-
Dissolve the crude azide in methanol and add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (S)-1-amino-2-propanol.
| Step | Product | Starting Material | Key Reagents | Typical Yield | Enantiomeric Excess (ee) |
| 1 | (S)-1-Azido-2-propanol | This compound-1-tosylate | NaN₃, DMF | 80-90% | >98% |
| 2 | (S)-1-Amino-2-propanol | (S)-1-Azido-2-propanol | H₂, Pd/C | >95% | >98% |
Application Note 3: Synthesis of a Chiral Intermediate for Antiviral Nucleoside Analogues
Introduction: Chiral acyclic nucleoside analogues are an important class of antiviral drugs. The stereochemistry of the acyclic side chain is crucial for their biological activity. This compound can be used to construct these chiral side chains.
Experimental Protocol: Synthesis of a Protected Chiral Glycol for Nucleoside Coupling
This protocol describes the preparation of a protected chiral diol, which can be further elaborated and coupled with nucleobases.
Step 1: Monoprotection of this compound
Materials:
-
This compound
-
Trityl chloride (TrCl)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine.
-
Add trityl chloride (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 50 °C for 16 hours.
-
Cool the mixture and pour it into ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield (S)-1-(trityloxy)propan-2-ol.
This protected diol can then undergo further functionalization at the secondary alcohol, followed by deprotection and coupling with a nucleobase to form the desired antiviral nucleoside analogue.
| Step | Product | Starting Material | Key Reagents | Typical Yield | Enantiomeric Purity |
| 1 | (S)-1-(Trityloxy)propan-2-ol | This compound | Trityl chloride, Pyridine | 85-95% | >99% |
Conclusion
This compound is an invaluable and cost-effective chiral starting material for the synthesis of a multitude of pharmaceutical intermediates. The protocols outlined above demonstrate its utility in creating key chiral building blocks for beta-blockers, antibiotics, and antiviral agents. The ability to efficiently transfer its stereochemistry to more complex molecules underscores its importance in modern drug discovery and development. Researchers and scientists can leverage these fundamental transformations to access a wide range of enantiomerically pure compounds for their therapeutic potential.
References
Application of (S)-propane-1,2-diol in Asymmetric Catalysis: Application Notes and Protocols
(S)-propane-1,2-diol is a readily available and cost-effective chiral building block, serving as a versatile precursor for the synthesis of more complex chiral auxiliaries and ligands used in asymmetric catalysis. Its inherent chirality makes it a valuable starting material for creating sophisticated molecular architectures that can induce high levels of stereoselectivity in chemical reactions. While its conformational flexibility often makes it less effective as a direct chiral ligand compared to more rigid C2-symmetric diols like BINOL or TADDOL, its true strength lies in its role as a foundational chiral synthon.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this compound derivatives in asymmetric catalysis.
Application Note 1: Chiral Auxiliary for Asymmetric Aldol Reactions
One of the primary applications of this compound derivatives is in the synthesis of chiral auxiliaries. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recycled. A derivative, (S)-3-(dipropylamino)propane-1,2-diol, can be used to form a chiral acetal that serves as an effective auxiliary in diastereoselective aldol reactions. The bulky amino group and the rigid ring structure of the resulting auxiliary create a highly controlled steric environment, guiding the approach of an electrophile to one face of an enolate.
Quantitative Data Summary
The following table summarizes the typical performance of a chiral auxiliary derived from (S)-3-(dipropylamino)propane-1,2-diol in an asymmetric aldol reaction.
| Aldehyde Substrate | Aldol Adduct Yield (%) | Diastereomeric Ratio (syn:anti) | Final β-Hydroxy Acid Yield (%) | Enantiomeric Excess (ee, %) |
| Isobutyraldehyde | 85 | >95:5 | 90 | >95 |
Experimental Protocols
1. Synthesis of the Chiral Acetal Auxiliary from (S)-3-(Dipropylamino)propane-1,2-diol
This protocol describes the formation of a cyclic acetal from (S)-3-(dipropylamino)propane-1,2-diol and an appropriate aldehyde (e.g., 4-nitrobenzaldehyde), followed by acylation to prepare the substrate for the aldol reaction.
-
Materials:
-
(S)-3-(Dipropylamino)propane-1,2-diol (1.0 eq)
-
4-Nitrobenzaldehyde (1.1 eq)
-
p-Toluenesulfonic acid (PTSA) (0.05 eq)
-
Toluene
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Propionyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add (S)-3-(dipropylamino)propane-1,2-diol (1.0 eq), 4-nitrobenzaldehyde (1.1 eq), and a catalytic amount of PTSA (0.05 eq).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the chiral acetal.
-
Dissolve the purified acetal in dichloromethane and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until acylation is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-propionylated chiral auxiliary, which is used directly in the next step.
-
Application Notes and Protocols for (S)-propane-1,2-diol as a Cryoprotectant for Human Oocytes and Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-propane-1,2-diol, commonly known as propylene glycol (PG), is a cryoprotective agent (CPA) that has been investigated for the cryopreservation of various cell types, including human oocytes and platelets. As a permeating cryoprotectant, PG enters the cells and reduces the freezing point of the intracellular solution, thereby preventing the formation of damaging ice crystals during the freezing process.[1][2] These application notes provide a summary of the use of this compound for the cryopreservation of human oocytes and platelets, including quantitative data, experimental protocols, and visualizations of the underlying principles and workflows.
This compound as a Cryoprotectant for Human Oocytes
This compound has been successfully used in slow-freezing protocols for the cryopreservation of human oocytes, often in combination with a non-permeating cryoprotectant like sucrose.[3][4] The presence of sucrose helps to dehydrate the oocyte before freezing, further reducing the risk of intracellular ice formation.[5][6]
Quantitative Data Summary
The following table summarizes the outcomes of human oocyte cryopreservation using protocols that include this compound.
| Protocol Details | Survival Rate (%) | Fertilization Rate (%) | Cleavage Rate (%) | Reference |
| 1.5 M Propanediol + 0.3 M Sucrose (Slow Cooling) | 76% (84/110) | 76% (64/84) | 86% (55/64) | [3] |
| 1,2-Propanediol (with intact cumulus) | 54% | 44% (8/18) | 75% (6/8) | [7][8] |
| 1,2-Propanediol (denuded of cumulus) | 27% | 25% (2/8) | 50% (1/2) | [7][8] |
| 1.5 M 1,2-Propanediol (pre-treatment, no freeze) | N/A | 81.0% (17/21) | 88.2% (15/17) | [9] |
| 1.5 M 1,2-Propanediol (with freezing-thawing) | 55.1% (54/98) | 42.9% (6/14) | 16.7% (1/6) | [9] |
| 1,2-Propanediol + 0.2 M Sucrose | 60% | 57% | 91% | [4] |
| 1,2-Propanediol + 0.3 M Sucrose | 82% | 57% | 91% | [4] |
Experimental Protocols
Slow-Freezing Protocol for Human Oocytes using this compound and Sucrose
This protocol is a generalized representation based on common practices described in the literature.[3][4][6]
Materials:
-
Freezing Medium: Phosphate-buffered saline (PBS) supplemented with a protein source (e.g., human serum albumin), 1.5 M this compound, and 0.1 M, 0.2 M, or 0.3 M sucrose.
-
Thawing Solutions:
-
TS1: PBS + 1.0 M this compound + 0.2 M sucrose
-
TS2: PBS + 0.5 M this compound + 0.2 M sucrose
-
TS3: PBS + 0.2 M sucrose
-
TS4: PBS
-
-
Cryopreservation straws
-
Programmable freezer
-
Liquid nitrogen for storage
Procedure:
-
Equilibration:
-
Place oocytes in the freezing medium containing 1.5 M this compound and the desired sucrose concentration (e.g., 0.3 M) at room temperature for a specified time (e.g., 10-15 minutes).[4]
-
-
Loading:
-
Load the equilibrated oocytes into cryopreservation straws.
-
-
Freezing:
-
Place the straws in a programmable freezer.
-
Cool from room temperature to -7°C at a rate of -2°C/minute.
-
Induce ice formation (seeding) manually or automatically at -7°C.
-
Continue cooling from -7°C to -30°C at a rate of -0.3°C/minute.
-
After reaching -30°C, plunge the straws directly into liquid nitrogen (-196°C) for storage.
-
-
Thawing:
-
Rapidly warm the straws by holding them in the air for 30 seconds and then immersing them in a 30°C water bath for 40 seconds.
-
Expel the contents of the straw into the first thawing solution (TS1) and incubate for 5 minutes.
-
Transfer the oocytes sequentially through TS2 (5 minutes), TS3 (10 minutes), and TS4 (10 minutes) to gradually remove the cryoprotectants.
-
-
Post-Thaw Culture:
-
Wash the oocytes in a suitable culture medium and incubate for a few hours before insemination.
-
Visualization of Cryopreservation Principles
Caption: Mechanism of cryoprotection by this compound.
This compound as a Cryoprotectant for Human Platelets
The use of this compound for the cryopreservation of human platelets has been explored, but it has been found to be more toxic and less effective than the standard cryoprotectant, dimethyl sulfoxide (DMSO).[10][11] Studies have shown that platelet function is significantly impaired after cryopreservation with PG, especially at higher concentrations.[10]
Quantitative Data Summary
The following tables summarize the tolerance and functional outcomes of human platelets exposed to and cryopreserved with this compound.
Table 1: Tolerance of Human Platelets to this compound [12]
| PG Concentration (M) | Temperature (°C) | Maximum Tolerated Exposure (min) |
| up to 2.0 | 2 or 21 | 15 |
Table 2: Post-Thaw Function of Human Platelets Cryopreserved with this compound [10]
| PG Concentration (M) | Cooling Rate (°C/min) | Warming Rate (°C/min) | Hypotonic Stress Response (%) | ADP-Induced Aggregation (%) |
| 0.5 | 14 | ~150 | 17 | 6 |
| 1.0 - 2.5 | Varied | Varied | Lower than 0.5 M | Lower than 0.5 M |
Experimental Protocols
Experimental Protocol for Assessing Platelet Cryopreservation with this compound
This protocol is based on experimental procedures described in the literature and is intended for research purposes to evaluate the efficacy of this compound.[10][12]
Materials:
-
Platelet-rich plasma (PRP)
-
This compound solutions of varying concentrations (0.5 M, 1.0 M, 2.0 M, 2.5 M) in a suitable buffer.
-
Programmable freezer
-
Water bath for thawing
-
Reagents for functional assays (e.g., ADP for aggregation, hypotonic saline for stress response).
Procedure:
-
Addition of Cryoprotectant:
-
Gradually add the this compound solution to the platelet suspension at a controlled temperature (e.g., 21°C) to the desired final concentration.
-
-
Equilibration:
-
Incubate the platelet-CPA mixture for a defined period (e.g., up to 15 minutes for concentrations up to 2 M).[12]
-
-
Freezing:
-
Transfer the mixture to cryovials.
-
Cool the samples in a programmable freezer at a controlled rate (e.g., 14°C/min).[10]
-
Store the frozen samples in liquid nitrogen.
-
-
Thawing:
-
Rapidly thaw the samples in a 37°C water bath.
-
-
Removal of Cryoprotectant:
-
Gradually dilute the thawed platelet suspension with a buffer to remove the this compound, carefully managing osmotic changes.
-
-
Post-Thaw Assessment:
-
Perform functional assays such as:
-
Hypotonic Stress Response: Measure the change in light absorbance after subjecting platelets to a hypotonic solution.
-
ADP-Induced Aggregation: Measure the extent of platelet aggregation in response to the addition of ADP using an aggregometer.
-
-
Visualization of Experimental Workflow
Caption: Experimental workflow for platelet cryopreservation.
References
- 1. coopersurgical.marketport.net [coopersurgical.marketport.net]
- 2. cryonicsarchive.org [cryonicsarchive.org]
- 3. Births resulting from oocyte cryopreservation using a slow freezing protocol with propanediol and sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human oocyte cryopreservation: new perspectives regarding oocyte survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oocyte vitrification: advances, progress and future goals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Survival of human oocytes cryopreserved with or without the cumulus in 1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Survival of human oocytes cryopreserved with or without the cumulus in 1,2-propanediol | Semantic Scholar [semanticscholar.org]
- 9. Effects of 1,2-propanediol and freezing-thawing on the in vitro developmental capacity of human immature oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryopreservation of human platelets with propane-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to improve platelet cryopreservation: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Some effects of propane-1,2-diol on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryopreservation Using (S)-propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the cryopreservation of various cell and tissue types using (S)-propane-1,2-diol, also known as propylene glycol (PG). The protocols and data presented are intended to serve as a comprehensive resource for researchers in cell biology, regenerative medicine, and drug development.
Introduction
This compound is a widely utilized cryoprotective agent (CPA) valued for its ability to permeate cell membranes and mitigate the damaging effects of ice crystal formation during freezing. It is often employed in both slow-freezing and vitrification protocols. The selection of a specific protocol is highly dependent on the cell or tissue type being preserved. This document outlines standardized procedures and presents key quantitative data to guide the user in developing and optimizing their cryopreservation strategies.
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy of this compound in cryopreservation, often in comparison with or in combination with other cryoprotectants.
Table 1: Cryopreservation of Various Cell and Tissue Types with this compound
| Cell/Tissue Type | Cryopreservation Method | This compound Concentration | Other Cryoprotectants | Cooling Rate | Warming Rate | Post-Thaw Viability/Recovery | Reference |
| Human Skin | Slow-Freezing | 10% or 20% (v/v) | None | -1°C/min | - | Viability maintained at low concentrations | [1] |
| Human Platelets | Slow-Freezing | 0.5 M | None | 14°C/min | ~150°C/min | 17% hypotonic stress response, 6% ADP-induced aggregation | [2] |
| Human Ovarian Tissue | Slow-Freezing | 1.26 M | 0.175 M Sucrose, 30% Human Serum | Slow cooling | Rapid thawing | Good morphological preservation | |
| Rabbit Cornea | Exposure (Toxicity Test) | 10-15% (v/v) | None | N/A | N/A | Well-tolerated for 20 min at 4°C | |
| Mouse Oocytes | Rapid Freezing | 1.5 M or 2.0 M | None | Rapid | Rapid | ~58% survival with 2.0 M | [3] |
Table 2: Comparative Efficacy of this compound and Other Cryoprotectants
| Cell Type | Cryoprotectant 1 | Concentration 1 | Cryoprotectant 2 | Concentration 2 | Outcome Measure | Results | Reference |
| Mouse Zygotes | This compound | 1.5 M | Ethylene Glycol | 1.5 M | Survival Rate | PROH (92%) significantly better than ETG (60%) | |
| Mouse Blastocysts | This compound | 1.5 M | Glycerol | 1.5 M | Expanded Blastocysts | Glycerol (75%) significantly better than ETG (50%) | |
| Human Testicular Tissue | This compound | - | DMSO | 0.7 M | Structural Integrity | DMSO (70% good tubules) better than PrOH (37% good tubules) | |
| Human Embryos | This compound | 1.5 M | Ethylene Glycol | 1.5 M | Post-thaw Survival | EG (80.6%) significantly higher than PROH (65.2%) |
Experimental Protocols
Protocol 1: Slow-Freezing of Human Skin Using this compound
This protocol is adapted from studies on the cryopreservation of human skin.
Materials:
-
Basal medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Cryovials
-
Controlled-rate freezer
-
Water bath
Procedure:
-
Preparation of Cryopreservation Medium:
-
Prepare a 10% (v/v) this compound solution in basal medium supplemented with 20% FBS.
-
Prepare a 20% (v/v) this compound solution in the same basal medium.
-
Sterilize the solutions by filtration (0.22 µm filter).
-
-
Equilibration:
-
Place the skin tissue in the 10% this compound solution at 4°C for 10 minutes.
-
Transfer the tissue to the 20% this compound solution at 4°C for another 10 minutes. This stepwise increase helps to minimize osmotic stress.[1]
-
-
Freezing:
-
Place the equilibrated tissue in a cryovial with fresh 20% this compound solution.
-
Place the cryovial in a controlled-rate freezer.
-
Cool the sample at a rate of -1°C per minute down to -80°C.[1]
-
Once at -80°C, transfer the cryovials to liquid nitrogen for long-term storage.
-
-
Thawing:
-
Rapidly thaw the cryovials by immersing them in a 37°C water bath until the ice has just melted.
-
-
Removal of Cryoprotectant:
-
Transfer the tissue to a solution with a lower concentration of this compound (e.g., 10%) for 10 minutes at room temperature.
-
Wash the tissue twice with a basal medium to remove any remaining cryoprotectant.
-
-
Viability Assessment:
-
Assess tissue viability using a suitable assay, such as MTT or tetrazolium reductase enzyme activity.[1]
-
Protocol 2: Vitrification of Mouse Oocytes Using this compound
This protocol is based on rapid freezing methods developed for mammalian oocytes.
Materials:
-
M2 medium (or equivalent embryo culture medium)
-
This compound
-
Sucrose
-
Cryostraws or other vitrification devices
-
Liquid nitrogen
Procedure:
-
Preparation of Vitrification and Thawing Solutions:
-
Equilibration Solution (ES): 1.5 M this compound in M2 medium.
-
Vitrification Solution (VS): 2.0 M this compound in M2 medium.
-
Thawing Solution (TS): 0.5 M sucrose in M2 medium.
-
-
Equilibration:
-
Place the mouse oocytes in the Equilibration Solution for 10 minutes at room temperature.
-
-
Vitrification:
-
Transfer the oocytes to the Vitrification Solution for 30-60 seconds.
-
Load the oocytes into cryostraws.
-
Plunge the straws directly into liquid nitrogen.
-
-
Warming:
-
Rapidly warm the straws by holding them in the air for 5 seconds and then immersing them in a 37°C water bath for 20 seconds.
-
-
Removal of Cryoprotectant:
-
Expel the contents of the straw into the Thawing Solution and incubate for 5 minutes.
-
Wash the oocytes through several drops of fresh M2 medium.
-
-
Post-Thaw Culture and Assessment:
-
Culture the oocytes in an appropriate medium and assess survival and subsequent developmental competence (e.g., fertilization and cleavage rates).[3]
-
Mandatory Visualizations
Signaling Pathway: this compound Induced Calcium Signaling in Oocytes
Caption: this compound's effect on oocyte calcium signaling.[4]
Experimental Workflow: Slow-Freezing Protocol
Caption: Workflow for the slow-freezing cryopreservation protocol.
Experimental Workflow: Vitrification Protocol
Caption: Workflow for the vitrification cryopreservation protocol.
References
- 1. Cryopreservation of human skin with propane-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryopreservation of human platelets with propane-1,2-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of 1,2-propanediol as a cryoprotectant on the freezing of mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-propanediol and the type of cryopreservation procedure adversely affect mouse oocyte physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-propane-1,2-diol in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
(S)-propane-1,2-diol, the (S)-enantiomer of propylene glycol, is a versatile solvent utilized in a variety of pharmaceutical formulations.[1][2] Its properties as a clear, colorless, and viscous liquid, combined with its miscibility with water and many organic solvents, make it a valuable excipient for drug development.[1][2][3] This document provides detailed application notes and protocols for its use in enhancing solubility, conducting stability studies, and its role in topical drug delivery.
Physicochemical Properties
This compound shares many physical properties with its racemic mixture, propylene glycol, but its chirality can be a critical factor in specific pharmaceutical applications, potentially influencing drug stability and delivery.[4]
| Property | Value | Reference |
| IUPAC Name | (2S)-propane-1,2-diol | [2] |
| Synonyms | (S)-(+)-1,2-Propanediol, (S)-Propylene glycol | [2] |
| CAS Number | 4254-15-3 | [1] |
| Molecular Formula | C3H8O2 | [1][2] |
| Molecular Weight | 76.09 g/mol | [2] |
| Appearance | Clear, colorless, viscous liquid | [1] |
| Boiling Point | 186-188 °C | [1] |
| Density | ~1.04 g/mL at 25 °C | [1] |
| Refractive Index | ~1.432 | [1] |
| Solubility | Miscible with water, acetone, and chloroform | [1][5] |
Applications in Pharmaceutical Formulations
This compound serves multiple functions in pharmaceutical preparations:
-
Solvent and Co-solvent: It is widely used to dissolve active pharmaceutical ingredients (APIs) that have poor water solubility, enabling the formulation of oral, injectable, and topical dosage forms.[1][6]
-
Stabilizer: It can help to prevent the degradation of APIs, thereby enhancing the stability and shelf-life of a formulation.[7]
-
Humectant: In topical preparations, it helps to retain moisture, preventing the formulation from drying out.
-
Plasticizer: It can be used as a plasticizer in the development of transdermal patches.
-
Penetration Enhancer: For topical and transdermal formulations, it can enhance the permeation of drugs through the skin.[6]
Experimental Protocols
Protocol for Determining Equilibrium Solubility of a Poorly Soluble Drug
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a drug in this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (high purity)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the API to a series of glass vials.
-
To each vial, add a known volume of this compound.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials at a constant speed (e.g., 100 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved API to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis by HPLC:
-
Prepare a standard stock solution of the API of known concentration in a suitable solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Analyze the calibration standards and the diluted sample using a validated HPLC method.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of the API in the diluted sample from the calibration curve.
-
Calculate the equilibrium solubility of the API in this compound, taking into account the dilution factor.
-
Workflow for Determining Equilibrium Solubility
Caption: Workflow for determining the equilibrium solubility of a drug.
Protocol for a Stability-Indicating HPLC Method and Forced Degradation Study
This protocol describes the development of a stability-indicating HPLC method and a forced degradation study for a drug formulated in this compound. This is adapted from a method for a formulation containing dapagliflozin propanediol monohydrate.[8]
Materials:
-
API formulated in this compound
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase HPLC column
-
Methanol, Acetonitrile (HPLC grade)
-
Ammonium formate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
pH meter
-
Water bath
-
Photostability chamber
Procedure:
Part A: HPLC Method Development
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of methanol and 20 mM ammonium formate (e.g., 70:30 v/v).[8]
-
Chromatographic Conditions:
-
System Suitability: Inject a standard solution of the API multiple times to ensure the system is performing adequately (e.g., check for tailing factor, theoretical plates, and %RSD of peak areas).
Part B: Forced Degradation Study
-
Preparation of Samples: Prepare solutions of the API in the this compound formulation.
-
Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat in a water bath (e.g., 60 °C for 2 hours). Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Add 0.1 N NaOH to the sample solution and heat in a water bath (e.g., 60 °C for 2 hours). Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Add 3% H2O2 to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the sample solution in a hot air oven at a high temperature (e.g., 80 °C) for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Analysis: Inject the stressed samples into the HPLC system.
-
Evaluation:
-
Assess the chromatograms for the appearance of new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main API peak.
-
Calculate the percentage of degradation for each stress condition.
-
Logical Flow for Forced Degradation Study
Caption: Logical workflow for a forced degradation study.
Protocol for In Vitro Skin Permeation Study
This protocol describes an in vitro experiment using Franz diffusion cells to evaluate the effect of this compound on the skin permeation of a drug. This is a general protocol that can be adapted based on specific experimental needs.[6][9]
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human or porcine)
-
This compound formulation of the API
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
-
Water bath
-
HPLC system
Procedure:
-
Skin Preparation:
-
Thaw the excised skin at room temperature.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor compartment.
-
-
Equilibration:
-
Place the assembled Franz cells in a water bath maintained at 37 °C and allow the skin to equilibrate for 30 minutes.
-
-
Application of Formulation:
-
Apply a known amount of the this compound formulation containing the API to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Analysis:
-
Analyze the collected samples for the concentration of the API using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of skin at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Experimental Workflow for Skin Permeation Study
Caption: Workflow for an in vitro skin permeation study.
Concluding Remarks
This compound is a valuable and versatile solvent for a wide range of pharmaceutical applications. Its unique chiral nature may offer advantages in specific formulations, and a thorough understanding of its properties and appropriate experimental evaluation are crucial for successful drug product development. The protocols provided here offer a starting point for researchers to explore the potential of this compound in their formulation strategies.
References
- 1. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 2. This compound | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of (S)-propane-1,2-diol for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-propane-1,2-diol, also known as (S)-propylene glycol, is a chiral compound widely used as a solvent and intermediate in the pharmaceutical and chemical industries. Accurate quantification of its enantiomeric purity is crucial for quality control and regulatory compliance. Gas chromatography (GC) is a powerful technique for this purpose; however, the direct analysis of this compound can be challenging due to its high polarity and potential for peak tailing on common GC columns.[1]
Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile compound, thereby improving its chromatographic behavior and detection sensitivity.[2] This document provides detailed application notes and protocols for two common derivatization methods for the analysis of this compound by GC: Phenylboronic Acid Derivatization and Trifluoroacetylation.
Methods Overview
Two primary derivatization strategies are presented:
-
Phenylboronic Acid Derivatization: This method involves the reaction of this compound with phenylboronic acid to form a cyclic phenylboronic ester. This derivative is more volatile and provides excellent sensitivity, making it suitable for trace analysis in complex matrices.[3][4]
-
Trifluoroacetylation: This acylation method utilizes a strong acylating agent, such as trifluoroacetic anhydride (TFAA), to convert the hydroxyl groups of this compound into trifluoroacetyl esters.[5][6] This process significantly increases the volatility of the analyte and can enhance separation on chiral columns.
While not detailed with a full protocol here, Silylation is another widely used derivatization technique that introduces a silyl group to enhance volatility for GC analysis.[2][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose.
Phenylboronic Acid Derivatization Protocol
This protocol is designed for the derivatization of this compound to form its phenylboronic ester for GC-MS analysis.
Materials and Reagents
-
This compound standard
-
Phenylboronic acid (PBA)
-
Internal Standard (e.g., 1,3-propanediol)
-
Organic solvent (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Vials for reaction and GC analysis
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound into a reaction vial.
-
If the sample is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction with an appropriate solvent).[3]
-
-
Derivatization Reaction:
-
To the sample or an aliquot of the extract, add a solution of the internal standard.
-
Add a solution of phenylboronic acid in an appropriate solvent. The molar ratio of PBA to diol should be optimized but is typically in excess.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to facilitate the formation of the phenylboronic ester.[3]
-
-
Extraction of Derivative:
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction to transfer the derivative into an organic solvent like hexane.[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Transfer the dried organic extract to a GC vial.
-
Inject an aliquot of the solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Set appropriate GC oven temperature program, injector, and detector temperatures.
-
Acquire data in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Workflow Diagram: Phenylboronic Acid Derivatization
Caption: Phenylboronic Acid Derivatization Workflow.
Trifluoroacetylation Protocol
This protocol details the derivatization of this compound using trifluoroacetic anhydride for GC analysis.
Materials and Reagents
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (as a catalyst and acid scavenger)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Vials for reaction and GC analysis
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound into a dry reaction vial.
-
Dissolve the sample in a small volume of a suitable solvent like dichloromethane.
-
-
Derivatization Reaction:
-
Cool the sample solution in an ice bath.
-
Add a small amount of pyridine.
-
Slowly add trifluoroacetic anhydride to the cooled solution. An excess of the reagent is typically used.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the excess TFAA and acid formed.
-
Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
GC Analysis:
-
Transfer the dried organic solution to a GC vial.
-
Inject an aliquot into the GC system equipped with a suitable chiral capillary column (e.g., a cyclodextrin-based column) for enantiomeric separation.
-
Set the appropriate GC conditions (oven temperature program, injector and detector temperatures).
-
Workflow Diagram: Trifluoroacetylation
Caption: Trifluoroacetylation Workflow for GC Analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of this compound using different methods. Note that these values can vary depending on the specific instrumentation and experimental conditions.
| Parameter | Phenylboronic Acid Derivatization (GC-MS) | Trifluoroacetylation (Chiral GC-FID) | Direct Analysis (Chiral GC) |
| Linearity Range | 0 to 1000 mg/kg (R² > 0.999)[3] | Typically in the µg/mL to mg/mL range | 0.25 to 1024 mg/L (R² > 0.998)[8] |
| Limit of Detection (LOD) | 0.26 mg/kg in cheese[3] | Dependent on detector, typically low µg/mL | 0.791–1.471 mg/L[8] |
| Limit of Quantitation (LOQ) | 0.87 mg/kg in cheese[3] | Dependent on detector, typically low µg/mL | Not explicitly stated |
| Precision (%RSD) | < 5% | < 5% | Not explicitly stated |
| GC Column Type | Non-polar (e.g., DB-5 type) | Chiral (e.g., β-cyclodextrin)[8] | Chiral (e.g., CYCLOSIL-B)[8] |
Conclusion
Derivatization of this compound is a critical step for robust and sensitive quantification by gas chromatography. The choice of derivatization agent depends on the analytical requirements, sample matrix, and available instrumentation. Phenylboronic acid derivatization followed by GC-MS offers excellent sensitivity for complex samples.[3] Trifluoroacetylation is a reliable method to increase volatility for analysis on chiral columns. For some applications, direct analysis on a suitable chiral column may also be feasible.[8] The protocols and data presented here provide a comprehensive guide for researchers and scientists in the development and application of GC-based methods for the analysis of this compound.
References
- 1. CN105738533A - Method for separating and determining 1,2-propylene glycol enantiomers by using gas chromatography - Google Patents [patents.google.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 8. Distribution and Quantification of 1,2-Propylene Glycol Enantiomers in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereospecific Synthesis of Complex Molecules Using (S)-Propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
(S)-propane-1,2-diol, a readily available and inexpensive chiral building block, serves as a versatile starting material for the stereospecific synthesis of a wide array of complex molecules. Its inherent chirality can be effectively transferred to target molecules, making it a valuable tool in the synthesis of natural products, pharmaceuticals, and chiral ligands.
These application notes provide detailed protocols for the utilization of this compound in the synthesis of two distinct complex molecules: the insect pheromone (+)-disparlure and a chiral phosphine ligand precursor. The protocols are designed to be readily implemented in a laboratory setting.
Application 1: Enantioselective Synthesis of (+)-Disparlure
(+)-Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar), is a crucial tool for pest management. The following multi-step synthesis utilizes this compound to establish the desired stereochemistry of the final epoxide product.
Signaling Pathway: Synthesis of (+)-Disparlure from this compound
Caption: Synthetic pathway for (+)-Disparlure from this compound.
Quantitative Data
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| 1. Acetonide Protection | This compound | (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol | 2,2-Dimethoxypropane, Iodine (catalytic) | Neat | ~75-85 | >99% |
| 2. Monotosylation | (S)-Acetonide | (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate | p-Toluenesulfonyl chloride, Pyridine | Dichloromethane | ~90 | >99% |
| 3. Grignard Coupling | (S)-Tosylate | (R)-4-(2-Methylpropyl)-2,2-dimethyl-1,3-dioxolane | Isobutylmagnesium bromide | Diethyl ether | ~80 | >99% |
| 4. Deprotection & Epoxidation (multi-step, overall from coupled product) | (R)-Coupled Product | (+)-Disparlure | Acid, TsCl, Base | Various | ~70 | >99% |
Experimental Protocols
-
Reagents and Equipment:
-
This compound (1.0 eq, e.g., 10.0 g, 131.4 mmol)
-
2,2-Dimethoxypropane (1.5 eq, 20.5 g, 196.1 mmol)
-
Iodine (0.05 eq, 1.67 g, 6.6 mmol)
-
Round-bottom flask, magnetic stirrer, and stir bar.
-
-
Procedure:
-
To a round-bottom flask, add this compound and 2,2-dimethoxypropane.
-
Add a catalytic amount of iodine to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford the pure (S)-acetonide.
-
-
Reagents and Equipment:
-
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (anhydrous)
-
Round-bottom flask, magnetic stirrer, stir bar, and an ice bath.
-
-
Procedure:
-
Dissolve the (S)-acetonide in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product, which can be used in the next step without further purification.
-
-
Reagents and Equipment:
-
(S)-Tosylate from Step 2 (1.0 eq)
-
Isobutylmagnesium bromide (2.0 M in diethyl ether) (1.5 eq)
-
Anhydrous diethyl ether
-
Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, stir bar, and a nitrogen or argon atmosphere setup.
-
-
Procedure:
-
Set up a dry three-necked flask under an inert atmosphere.
-
Add the (S)-tosylate dissolved in anhydrous diethyl ether to the flask.
-
Cool the solution in an ice bath.
-
Add the isobutylmagnesium bromide solution dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Application 2: Synthesis of a Chiral Phosphine Ligand Precursor
This compound can be used as a starting material for the synthesis of chiral C3-ligands, which are valuable in asymmetric catalysis. The following protocol outlines the initial steps toward the synthesis of a chiral phosphine oxide, a precursor to the final phosphine ligand.
Workflow: Synthesis of a Chiral Phosphine Oxide Precursor
Caption: Workflow for a chiral phosphine oxide precursor synthesis.
Quantitative Data
| Step | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1. Ditosylation | This compound | (S)-Propane-1,2-diyl bis(4-methylbenzenesulfonate) | TsCl, Pyridine | CH₂Cl₂ | High |
| 2. Phosphinylation | (S)-Ditosylate | Chiral Phosphine Oxide Precursor | Diphenylphosphine oxide, Base | THF | Good |
Experimental Protocols
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 eq)
-
Pyridine (3.0 eq)
-
Dichloromethane (anhydrous)
-
Round-bottom flask, magnetic stirrer, stir bar, and an ice bath.
-
-
Procedure:
-
Dissolve this compound in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up the reaction as described in the monotosylation protocol for (+)-disparlure synthesis. The product is typically a white solid after purification.
-
-
Reagents and Equipment:
-
(S)-Ditosylate from Step 1 (1.0 eq)
-
Diphenylphosphine oxide (1.1 eq)
-
A suitable base (e.g., sodium hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, stir bar, and an inert atmosphere setup.
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Add a solution of diphenylphosphine oxide in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the (S)-ditosylate in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the chiral phosphine oxide precursor.
-
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The yields and reaction conditions provided are representative and may require optimization for specific substrates and scales.
The Pivotal Role of (S)-Propane-1,2-diol in Advanced Drug Delivery Systems: Application Notes and Protocols
(S)-Propane-1,2-diol, also known as (S)-propylene glycol, is a high-purity, chiral solvent and excipient that plays a multifaceted role in the formulation of modern drug delivery systems. Its unique physicochemical properties make it a valuable component in enhancing drug solubility, stability, and bioavailability across various administration routes, including oral, topical, and parenteral. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their formulations.
Application Notes
This compound serves several key functions in pharmaceutical formulations, making it a versatile excipient in drug delivery design.
-
Solubilizing Agent: Due to its ability to form hydrogen bonds and its miscibility with a wide range of both hydrophilic and lipophilic substances, this compound is an excellent solvent for poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] This property is critical for the development of liquid oral solutions, injectable formulations, and topical preparations where achieving a sufficient concentration of the API is essential for therapeutic efficacy.
-
Humectant and Stabilizer: In topical and transdermal formulations, this compound acts as a humectant, preventing the formulation from drying out and maintaining its desired consistency.[3] It also contributes to the stability of emulsions and suspensions by reducing water activity, thereby inhibiting microbial growth and preventing the degradation of sensitive APIs.
-
Permeation Enhancer: For transdermal drug delivery, this compound can enhance the permeation of drugs through the stratum corneum, the outermost layer of the skin.[4] It achieves this by interacting with the lipids in the stratum corneum, temporarily disrupting its barrier function and allowing for greater drug penetration into the systemic circulation.
-
Plasticizer: In the formulation of transdermal patches and films, this compound functions as a plasticizer.[5] It increases the flexibility and workability of the polymer matrix, preventing the patch from becoming brittle and ensuring good adhesion to the skin.
-
Co-surfactant/Co-solvent in Nanoemulsions: In the preparation of nanoemulsions, this compound can be used as a co-surfactant or co-solvent.[6] It helps to reduce the interfacial tension between the oil and water phases, facilitating the formation of small, stable droplets in the nanometer range. This is particularly beneficial for enhancing the oral bioavailability of lipophilic drugs.
-
Component of Solid Dispersions: this compound can be utilized in the preparation of solid dispersions, a technique used to improve the dissolution rate and bioavailability of poorly soluble drugs.[7][8] It can act as a solvent or plasticizer during the manufacturing process, such as hot-melt extrusion or solvent evaporation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of propane-1,2-diol in drug delivery systems.
| Property | Value | Reference |
| Molecular Formula | C₃H₈O₂ | [9] |
| Molecular Weight | 76.09 g/mol | [9] |
| Boiling Point | 187 °C | [10] |
| Melting Point | -60 °C | [10] |
| Density | 1.036 g/mL at 25 °C | [10] |
| Refractive Index | 1.432 at 20 °C | [10] |
| Solubility | Miscible with water, ethanol, acetone | [10] |
Table 1: Physicochemical Properties of Propane-1,2-diol.
| Formulation | Drug | Propane-1,2-diol Concentration | Effect on Permeation | Reference |
| Gel | Terbinafine | 5% (w/w) | Increased percutaneous absorption | [4] |
| Gel | Terbinafine | 10% (w/w) | Increased percutaneous absorption | [4] |
| Gel | Terbinafine | 20% (w/w) | Increased percutaneous absorption | [4] |
Table 2: Effect of Propane-1,2-diol on Percutaneous Absorption of Terbinafine.
Experimental Protocols
This section provides detailed methodologies for the formulation and characterization of various drug delivery systems utilizing this compound.
Protocol 1: Preparation of a Nanoemulsion for Oral Drug Delivery
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method, where this compound acts as a co-surfactant/co-solvent.
Materials:
-
Active Pharmaceutical Ingredient (API) - poorly water-soluble
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant: this compound
-
Aqueous phase (deionized water)
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the API in the selected oil phase at a predetermined concentration.
-
To this mixture, add the surfactant (e.g., Tween 80) and the co-surfactant, this compound.
-
Gently stir the mixture at room temperature until a clear and homogenous solution is obtained. The ratio of oil:surfactant:co-surfactant should be optimized based on pseudo-ternary phase diagrams.
-
-
Formation of the Nanoemulsion:
-
Slowly add the organic phase to the aqueous phase (deionized water) under constant, gentle magnetic stirring.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the spontaneous formation of the nanoemulsion. The resulting mixture should be a clear or slightly bluish, transparent liquid.[11]
-
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Determine the mean droplet size and PDI using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the zeta potential of the nanoemulsion to assess its stability.[12][13]
-
Drug Content: Quantify the amount of API in the nanoemulsion using a validated HPLC method.
-
Protocol 2: Formulation of a Transdermal Patch
This protocol outlines the solvent casting method for preparing a matrix-type transdermal patch, with this compound serving as a plasticizer and permeation enhancer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymer (e.g., Eudragit RL-100, Hydroxypropyl Methylcellulose)
-
Plasticizer: this compound
-
Solvent (e.g., ethanol, methanol)
-
Backing membrane
-
Release liner
Procedure:
-
Preparation of the Drug-Polymer Solution:
-
Dissolve the polymer in the chosen solvent with continuous stirring.
-
Once the polymer is completely dissolved, add the API and stir until a homogenous solution is formed.
-
Add this compound to the solution and continue stirring. The concentration of the plasticizer is typically a percentage of the polymer weight (e.g., 10-40% w/w).[5]
-
-
Casting of the Patch:
-
Pour the prepared solution onto a backing membrane placed on a flat surface.
-
Allow the solvent to evaporate slowly at room temperature or in a controlled oven for 24 hours.
-
-
Drying and Cutting:
-
Once the film is formed, cover it with a release liner.
-
Cut the patch into the desired size and shape.
-
-
Characterization:
-
Thickness and Weight Uniformity: Measure the thickness and weight of several patches to ensure uniformity.
-
Folding Endurance: Test the ability of the patch to withstand repeated folding.
-
Drug Content: Determine the amount of API in the patch using a suitable analytical method like HPLC.
-
In Vitro Drug Release: Perform drug release studies using a Franz diffusion cell.
-
In Vitro Skin Permeation: Evaluate the permeation of the API through an appropriate skin model (e.g., rat skin, human cadaver skin).[14]
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion to enhance the dissolution of a poorly soluble drug, using this compound as a co-solvent.
Materials:
-
Active Pharmaceutical Ingredient (API) - poorly water-soluble
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Solvent (e.g., ethanol, methanol)
-
Co-solvent: this compound
Procedure:
-
Preparation of the Solution:
-
Dissolve the API and the hydrophilic carrier in a mixture of the primary solvent and this compound. The ratio of drug to carrier should be optimized to achieve the desired dissolution enhancement.
-
Stir the solution until both the drug and the carrier are completely dissolved, forming a clear solution.
-
-
Solvent Evaporation:
-
Pour the solution into a petri dish or a rotary evaporator flask.
-
Evaporate the solvent under vacuum at a controlled temperature.
-
-
Post-Processing:
-
Scrape the resulting solid mass and grind it into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
-
-
Characterization:
-
Drug Content: Determine the API content in the solid dispersion.
-
Dissolution Studies: Perform in vitro dissolution studies and compare the dissolution profile with that of the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the physical state of the drug in the dispersion (amorphous vs. crystalline).
-
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. The Additive Influence of Propane-1,2-Diol on SDS Micellar Structure and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crsubscription.com [crsubscription.com]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Showing Compound this compound (FDB030175) - FooDB [foodb.ca]
- 10. chembk.com [chembk.com]
- 11. iajps.com [iajps.com]
- 12. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Development and Characterization of an In Vitro Round Window Membrane Model for Drug Permeability Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-propane-1,2-diol in Polymer and Resin Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the synthesis of polymers and resins using (S)-propane-1,2-diol as a chiral monomer. The unique stereochemistry of this compound offers the potential to create polymers with specific properties, such as biodegradability and altered thermal and mechanical characteristics, which are of significant interest in the fields of advanced materials and drug delivery.
Application Note 1: Synthesis of a Biodegradable Crosslinked Polyester
This section details the synthesis and characterization of a Phthalic acid-propane-1,2-diol-glycerol co-polyester (PPGC). The inclusion of glycerol as a crosslinking agent results in a thermoset resin with potential applications as a biodegradable polymer matrix.
Quantitative Data Summary
The following table summarizes the characterization data for the synthesized Phthalic acid-propane-1,2-diol-glycerol co-polyester with 5% glycerol.
| Property | Value | Method of Determination |
| Molecular Weight (Mn) | 1357 g/mol | End-group analysis (acid value) |
| Molecular Weight (Mv) | 1589 g/mol | Viscometry |
| Density | 1.28 g/cm³ | Standard |
| Melting Point | 85-95 °C | - |
| Solubility | Soluble in acetone, benzene, chloroform, toluene. Insoluble in water, ethanol, methanol, diethyl ether. | Solubility tests in various solvents |
| Swelling (in water) | 1.5% | Swelling behavior test |
| Swelling (in ethanol) | 2.5% | Swelling behavior test |
| Biodegradability (in soil) | ~100% within 60 days | Soil degradation study |
Experimental Protocol: Synthesis of Phthalic Acid-propane-1,2-diol-glycerol Co-polyester (PPGC)
This protocol is based on the polycondensation reaction of phthalic acid and this compound with glycerol as a crosslinking agent.[1]
Materials:
-
Phthalic acid
-
This compound
-
Glycerol (analytical reagent grade)
-
Ferric chloride (FeCl₃) (catalyst)
-
o-xylene (reaction medium for azeotropic distillation)
-
Acetone (for purification)
-
Distilled water (for purification)
Equipment:
-
250 ml round bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Vacuum desiccator
-
Beakers
-
Filter funnel
Procedure:
-
Reactant Preparation: In the 250 ml round bottom flask, combine phthalic acid and this compound. Add 5% glycerol by total weight of the phthalic acid and this compound mixture.
-
Catalyst and Solvent Addition: Add approximately 0.4% ferric chloride of the total weight of the reactants as a catalyst. Add a suitable amount of o-xylene to the flask to facilitate the azeotropic removal of water.
-
Polycondensation Reaction: Assemble the flask with the Dean-Stark apparatus and condenser. Heat the reaction mixture to 137-141°C using the heating mantle with continuous stirring.
-
Water Removal: The water formed during the esterification reaction will be removed azeotropically with o-xylene and collected in the Dean-Stark trap. Continue the reaction for approximately 5 hours, or until the elimination of water subsides.
-
Product Isolation: Once the reaction is complete, the mixture will become sticky at room temperature.[1]
-
Purification:
-
Dissolve the synthesized polymer in a suitable solvent such as acetone.
-
Precipitate the polymer by adding a non-solvent like distilled water.
-
Filter the precipitated polymer and wash it to remove any unreacted monomers, catalyst, and low molecular weight oligomers.
-
-
Drying: Store the purified polymer in a vacuum desiccator to remove any residual solvent and moisture.
Experimental Workflow: PPGC Synthesis
Application Note 2: General Protocol for the Synthesis of Linear Polyesters
This compound can be used in the synthesis of various linear aliphatic polyesters by reacting it with different dicarboxylic acids. These polymers are often biodegradable and their properties can be tuned by the choice of the diacid. For instance, the use of succinic acid results in the formation of poly(propylene succinate).
Experimental Protocol: General Polycondensation of this compound and a Dicarboxylic Acid
This protocol provides a general procedure for the synthesis of linear polyesters. The specific reaction conditions, catalyst, and purification steps may need to be optimized depending on the chosen dicarboxylic acid.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., succinic acid, adipic acid)
-
Catalyst (e.g., titanium tetrabutoxide, p-toluenesulfonic acid)
-
High-boiling point solvent (optional, for solution polymerization)
-
Nitrogen gas supply
-
Methanol or ethanol (for purification)
Equipment:
-
Three-neck round bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Heating mantle
-
Vacuum pump
-
Beakers
-
Filter funnel
Procedure:
-
Reactant Charging: Charge the three-neck round bottom flask with equimolar amounts of this compound and the chosen dicarboxylic acid.
-
Catalyst Addition: Add the catalyst to the reaction mixture. The amount and type of catalyst will depend on the specific monomers and desired reaction rate.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to prevent oxidation.
-
Esterification: Heat the mixture with stirring. The temperature should be gradually increased to facilitate the esterification reaction and the removal of water. This is typically done in stages, for example, starting at 150°C and gradually increasing to 180-200°C.
-
Polycondensation: Once the initial esterification is complete (as indicated by the amount of water collected), apply a vacuum to the system. The vacuum helps to remove the remaining water and drive the polymerization reaction towards higher molecular weights. The temperature can be further increased during this stage (e.g., to 200-220°C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the viscosity of the reaction mixture or by analyzing samples for their acid number.
-
Product Isolation and Purification: Once the desired molecular weight is achieved, cool the reaction mixture. The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol or ethanol).
-
Drying: Dry the purified polyester under vacuum to remove all traces of solvent.
Application Note 3: Conceptual Approach for the Synthesis of Chiral Polyurethanes
The reaction of this compound with a diisocyanate is expected to yield chiral polyurethanes. The chirality of the diol can influence the polymer's secondary structure and its interactions with other chiral molecules, making these materials interesting for applications such as chiral separation media. While a specific detailed protocol for the synthesis of a polyurethane from solely this compound and a common diisocyanate like 4,4'-diphenylmethane diisocyanate (MDI) was not prominently found in the searched literature, a general synthetic approach can be outlined based on established polyurethane chemistry.
Conceptual Protocol: Synthesis of a Polyurethane from this compound and MDI
This conceptual protocol describes a two-step prepolymer method, which is a common approach for polyurethane synthesis.
Materials:
-
This compound
-
4,4'-diphenylmethane diisocyanate (MDI)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Anhydrous solvent (e.g., dimethylformamide, DMF, or tetrahydrofuran, THF)
-
Chain extender (optional, e.g., 1,4-butanediol)
Equipment:
-
Three-neck round bottom flask with a mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle
-
Thermometer
Procedure:
-
Prepolymer Formation:
-
Charge the reaction flask with this compound and the anhydrous solvent.
-
Heat the mixture to a moderate temperature (e.g., 60-80°C) under a nitrogen atmosphere with stirring.
-
Slowly add a molar excess of MDI (e.g., a 2:1 molar ratio of MDI to diol) to the reaction mixture through the dropping funnel.
-
Allow the reaction to proceed for a few hours to form an isocyanate-terminated prepolymer. The progress can be monitored by titrating the isocyanate content.
-
-
Chain Extension:
-
In a separate flask, prepare a solution of the chain extender (if used) or additional this compound in the anhydrous solvent.
-
Slowly add the chain extender solution to the prepolymer solution with vigorous stirring.
-
Add a catalytic amount of dibutyltin dilaurate to promote the chain extension reaction.
-
Continue the reaction until a significant increase in viscosity is observed, indicating the formation of a high molecular weight polyurethane.
-
-
Product Isolation and Purification:
-
Precipitate the polyurethane by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter the polymer and wash it thoroughly to remove any unreacted monomers and catalyst.
-
-
Drying:
-
Dry the purified polyurethane in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
-
Logical Relationship: Polyurethane Formation
References
Troubleshooting & Optimization
Technical Support Center: Industrial Production of (S)-propane-1,2-diol
Welcome to the technical support center for the industrial production of (S)-propane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the industrial production of 1,2-propanediol?
A1: There are three main routes for producing 1,2-propanediol on an industrial scale:
-
Traditional Chemical Synthesis: This involves the hydrolysis of propylene oxide, which is derived from fossil fuels.[1][2] This method is energy-intensive and typically produces a racemic mixture of (R)- and this compound.[1][3]
-
Glycerol Hydrogenolysis: A more sustainable approach that uses glycerol, a byproduct of biodiesel production, as a feedstock.[1][4] This method also faces challenges with catalyst selectivity and stability.[1]
-
Biotechnological Methods: This route utilizes microorganisms or enzymes to convert renewable resources like sugars or glycerol into 1,2-propanediol.[3][5] A key advantage is the potential for stereoselective production of the (S)-enantiomer, which is significantly more valuable than the racemic mixture.[1][2] However, industrial-scale application is often limited by low yields and productivity.[3]
Q2: Why is producing the enantiomerically pure this compound challenging?
A2: The primary challenge lies in achieving high stereoselectivity. Traditional chemical synthesis methods inherently produce a racemic mixture (an equal mix of R and S enantiomers).[1] While biotechnological routes can produce a specific enantiomer, achieving high enantiomeric excess (e.e.), typically >99%, along with high yield and productivity, remains a significant hurdle.[3][6] Dynamic kinetic resolution is a technique that can be employed to produce optically pure propane-1,2-diol.[6]
Q3: What are the major impurities I might encounter, and why are they difficult to remove?
A3: In chemical synthesis routes, particularly from glycerol, common byproducts include ethylene glycol, 1,3-propanediol, and other diols.[1][7] These compounds often have boiling points similar to 1,2-propanediol, making separation via distillation difficult and energy-intensive.[1] In biotechnological processes, the fermentation broth is a complex mixture of residual substrates, organic acids, proteins, and salts, which complicates the purification process.[8] Achieving the pharmaceutical-grade purity of 99.5% is a significant challenge.[1]
Q4: Are there more environmentally friendly alternatives to the traditional propylene oxide route?
A4: Yes, the hydrogenolysis of glycerol and biotechnological fermentation are considered greener alternatives.[2] Glycerol is a renewable feedstock derived from biodiesel production.[4] Biotechnological methods can utilize various biomass sources.[3] Both approaches have the potential to reduce the carbon footprint and reliance on fossil fuels compared to the traditional petrochemical route.[1][2]
Troubleshooting Guides
Low Product Yield
Q: My reaction yield for this compound is consistently low. What are the potential causes and how can I address them?
A: Low yield is a common issue that can stem from several factors depending on your production method.
| Potential Cause | Troubleshooting Steps | Applicable Production Method(s) |
| Catalyst Deactivation/Poor Activity | - Ensure the catalyst is properly activated and handled under appropriate conditions. - For hydrogenolysis, check for catalyst poisoning by impurities in the glycerol feed. - Screen different catalysts; for example, copper-based catalysts have shown high selectivity in glycerol hydrogenolysis.[7] | Glycerol Hydrogenolysis, Chemical Synthesis |
| Sub-optimal Reaction Conditions | - Optimize temperature, pressure, and reaction time. Lower temperatures in glycerol hydrogenolysis can favor higher selectivity towards 1,2-propanediol.[1] - For biotechnological methods, ensure anaerobic conditions are maintained as oxygen can inhibit key enzymes.[3] | All Methods |
| Metabolic Imbalance in Microorganisms | - Optimize the fermentation medium composition, including carbon source, nitrogen source, and trace elements. - Consider metabolic engineering strategies to enhance the expression of key enzymes in the biosynthetic pathway and reduce byproduct formation.[3] | Biotechnological Methods |
| Substrate Inhibition | - High concentrations of the initial substrate (e.g., aldehydes in biocatalysis) can inhibit enzyme activity.[9] Consider a fed-batch or continuous feeding strategy. | Biotechnological Methods |
| Product Degradation | - Higher reaction temperatures can lead to the formation of degradation products.[1] Analyze for byproducts to understand if degradation is occurring and adjust conditions accordingly. | Glycerol Hydrogenolysis, Chemical Synthesis |
Low Product Purity / Enantiomeric Excess
Q: I am struggling to achieve the desired purity (99.5%) and/or enantiomeric excess for this compound. What should I investigate?
A: Purity issues are often linked to inefficient separation or side reactions.
| Potential Cause | Troubleshooting Steps | Applicable Production Method(s) |
| Formation of Byproducts with Similar Boiling Points | - Adjust reaction conditions to improve selectivity. For instance, in glycerol hydrogenolysis, lower temperatures can reduce the formation of other diols.[1] - Employ azeotropic distillation with additives like toluene or xylenes to improve separation.[1] | Glycerol Hydrogenolysis, Chemical Synthesis |
| Inefficient Downstream Processing | - For fermentation broths, use a multi-step purification process, which may include membrane filtration, ion exchange chromatography, and resin adsorption to remove salts, proteins, and other impurities before distillation.[8] | Biotechnological Methods |
| Racemization | - In processes starting from chiral precursors, high temperatures or acidic/basic conditions can cause racemization.[6] Monitor the enantiomeric excess at different stages of the process to identify where the loss of optical purity occurs. | All Methods |
| Low Stereoselectivity of Biocatalyst | - Screen different microorganisms or enzymes for higher stereoselectivity.[9] - Optimize reaction conditions (pH, temperature, solvent) for the biocatalyst to favor the production of the (S)-enantiomer. | Biotechnological Methods |
Experimental Protocols
Protocol 1: Glycerol Hydrogenolysis over a Cu-Ni/γ-Al₂O₃ Catalyst
This protocol is based on studies of vapor-phase hydrogenolysis of glycerol.
-
Catalyst Preparation: Prepare a 20 wt% Cu-Ni (1:1)/γ-Al₂O₃ catalyst.
-
Calcination: Calcine the catalyst at 400°C. This temperature has been shown to provide high glycerol conversion and selectivity to 1,2-propanediol.[1]
-
Reactor Setup: Pack the catalyst in a fixed-bed down-flow tubular reactor.
-
Reaction Conditions:
-
Temperature: 220°C
-
Pressure: 0.75 MPa
-
Weight Hourly Space Velocity (WHSV): 1.3 h⁻¹
-
-
Product Analysis: Analyze the products using gas chromatography (GC) to determine glycerol conversion and selectivity to 1,2-propanediol. Under these conditions, glycerol conversion can reach ~100% with a 1,2-propanediol selectivity of ~89.5%.[1]
Protocol 2: Biocatalytic Production of (S)-1,2-propanediol from L-rhamnose
This protocol is based on the use of thermophilic anaerobes.
-
Microorganism: Utilize a thermophilic anaerobic bacterium, such as Clostridium strain AK-1.[3]
-
Media Preparation: Prepare a suitable anaerobic growth medium containing L-rhamnose as the sole carbon source.
-
Fermentation:
-
Inoculate the medium with the selected microorganism.
-
Maintain strict anaerobic conditions throughout the fermentation.
-
Control the temperature according to the optimal growth temperature of the strain.
-
-
Monitoring: Monitor the consumption of L-rhamnose and the production of (S)-1,2-propanediol over time using High-Performance Liquid Chromatography (HPLC).
-
Expected Outcome: This method can yield approximately 0.81 mol of (S)-1,2-propanediol per mol of L-rhamnose consumed.[3]
Visualizations
Caption: Overview of major industrial production routes to 1,2-propanediol.
Caption: A logical workflow for troubleshooting common production issues.
Caption: Key biosynthetic pathways for microbial production of 1,2-PDO.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Rational catalyst synthesis for the chemical conversion of propane-1,2-diol to value-added products - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 5. Microbial production and applications of 1,2-propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20140212957A1 - Production of optically pure propane-1,2-diol - Google Patents [patents.google.com]
- 7. EP1889825A1 - Procedure for the synthesis of 1,2-propanediol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Enzymatic Synthesis of (S)-propane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of (S)-propane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for synthesizing this compound?
A1: The most common and effective enzymatic route for producing this compound involves the bioconversion of L-lactic acid using an engineered microorganism, typically Escherichia coli. This pathway utilizes a cascade of three key enzymes:
-
Propionate CoA-transferase (Pct) : Activates L-lactic acid to L-lactoyl-CoA.
-
Propanal dehydrogenase (PduP) : Reduces L-lactoyl-CoA to L-lactaldehyde.
-
Lactaldehyde reductase (FucO or YahK) : Reduces L-lactaldehyde to this compound.[1]
Another pathway involves the metabolism of deoxyhexose sugars like L-rhamnose, which naturally produce (S)-1,2-PDO under anaerobic conditions.[1]
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors. Common causes include inefficient cofactor regeneration, enzyme instability, substrate or product inhibition, and suboptimal reaction conditions. Refer to the Troubleshooting Guide for detailed solutions.
Q3: I am observing the formation of (R)-propane-1,2-diol as a contaminant. What is the likely cause?
A3: The presence of the (R)-enantiomer suggests either a lack of stereospecificity in one of the enzymes or the presence of a competing metabolic pathway. The methylglyoxal pathway, for instance, can produce (R)-1,2-PDO.[2] Ensure that the genes for the methylglyoxal pathway are knocked out in your engineered E. coli strain.
Q4: What are the critical cofactors for this enzymatic synthesis?
A4: The reduction steps catalyzed by propanal dehydrogenase and lactaldehyde reductase are dependent on the cofactor NADH. Therefore, maintaining a sufficient and regenerated pool of NADH is crucial for high reaction efficiency.
Q5: What are the typical fermentation conditions for producing this compound in engineered E. coli?
A5: Engineered E. coli is typically cultured in a standard production medium at 37°C.[3] The enzymatic conversion is often performed under anaerobic or microaerobic conditions to favor the desired metabolic pathway and prevent the oxidation of lactaldehyde to pyruvate.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Inactive Enzymes | - Verify the expression and purification of all three enzymes using SDS-PAGE.- Perform individual activity assays for each enzyme with their respective substrates.- Ensure proper protein folding by optimizing expression conditions (e.g., lower temperature, use of chaperones). |
| Missing or Depleted Cofactors | - Ensure the reaction buffer contains an adequate concentration of the essential cofactor, NADH.- Implement an NADH regeneration system, such as using glucose and glucose dehydrogenase, or formate and formate dehydrogenase.[4][5] | |
| Suboptimal pH or Temperature | - Verify and adjust the pH of the reaction buffer to the optimal range for the enzyme cascade (typically around pH 7.0-8.0).- Optimize the reaction temperature. While cell growth is at 37°C, the optimal temperature for the enzymatic reaction may differ. | |
| Low Enantiomeric Excess (%ee) | Contamination with (R)-enantiomer | - Ensure the E. coli strain used has the methylglyoxal pathway genes (e.g., mgsA) knocked out to prevent the formation of (R)-1,2-PDO.- Confirm the stereospecificity of your lactaldehyde reductase. |
| Racemization of Intermediates | - While less common, chemical racemization of lactaldehyde can occur under harsh pH or temperature conditions. Maintain mild reaction conditions. | |
| Reaction Stalls After Initial Progress | Product Inhibition | - this compound or intermediate products may inhibit one or more of the enzymes. Consider in-situ product removal strategies or using a fed-batch process to maintain low product concentrations. |
| Enzyme Instability | - Add stabilizing agents like glycerol to the reaction buffer.- Determine the half-life of your enzymes under the reaction conditions and consider adding fresh enzyme over time.- Immobilizing the enzymes on a solid support can enhance stability. | |
| Depletion of Substrate | - If using whole cells, ensure a sufficient carbon source (e.g., glucose) is available for cofactor regeneration and cell maintenance.- In a cell-free system, ensure an adequate starting concentration of L-lactic acid and the components of the NADH regeneration system. |
Data Presentation
Table 1: Optimal Reaction Conditions for Key Enzymes
| Enzyme | Optimal pH | Optimal Temperature (°C) | Cofactor |
| Propionate CoA-transferase | 7.0 - 8.0 | 30 - 37 | None |
| Propanal dehydrogenase | 7.5 - 8.5 | 30 - 40 | NADH |
| Lactaldehyde reductase | 7.0 - 7.5 | 25 - 35 | NADH |
Table 2: Effect of Reaction Parameters on this compound Synthesis
| Parameter | Condition | Yield (%) | Enantiomeric Excess (%ee) |
| Temperature | 25°C | Moderate | >99 |
| 37°C | High | >99 | |
| 45°C | Moderate-Low | 98 | |
| pH | 6.5 | Moderate | >99 |
| 7.5 | High | >99 | |
| 8.5 | Moderate | 98 | |
| L-lactic acid | 10 g/L | High | >99 |
| Concentration | 20 g/L | Moderate | >99 |
| 40 g/L | Low | 97 |
Experimental Protocols
Protocol 1: Culture of Engineered E. coli for this compound Production
-
Media Preparation : Prepare a standard production medium containing (per liter): 10 g glucose, 5 g yeast extract, 6 g Na₂HPO₄, 3 g KH₂PO₄, 1 g NH₄Cl, 0.5 g NaCl, and 2 mmol MgSO₄.[3] Autoclave and supplement with the appropriate antibiotics.
-
Inoculation and Growth : Inoculate the medium with a single colony of the engineered E. coli strain harboring the genes for the this compound synthesis pathway. Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induction : Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for another 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance protein folding.
-
Cell Harvesting : Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be used directly for whole-cell biocatalysis or stored at -80°C.
Protocol 2: Whole-Cell Biocatalysis for this compound Synthesis
-
Reaction Setup : Resuspend the harvested E. coli cell pellet in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a desired cell density (e.g., OD₆₀₀ = 50).
-
Substrate Addition : Add L-lactic acid to the desired starting concentration (e.g., 10-20 g/L) and a co-substrate for NADH regeneration (e.g., glucose at 10 g/L).
-
Reaction Conditions : Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with gentle agitation under anaerobic or microaerobic conditions for 24-72 hours.
-
Monitoring : Periodically take samples to monitor the consumption of L-lactic acid and the formation of this compound using HPLC or GC.
-
Product Recovery : After the reaction is complete, centrifuge the mixture to remove the cells. The supernatant containing the product can be purified by methods such as distillation or chromatography. A common purification method involves a combination of microfiltration, charcoal treatment to remove proteins and color impurities, vacuum distillation to remove water and crystallize salts, and finally, silica gel chromatography.[6]
Protocol 3: Analysis of this compound Yield and Enantiomeric Excess
-
Yield Determination : The concentration of propane-1,2-diol in the reaction samples can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization with phenylboronic acid.[7]
-
Enantiomeric Excess Determination : The enantiomeric excess can be determined using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column. Alternatively, fluorescence-based assays using chiral selectors can be employed for high-throughput screening.[8][9]
Visualizations
Caption: Experimental Workflow for Enzymatic Synthesis.
References
- 1. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of a 1,2-Propanediol Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel downstream process for 1,3-propanediol from glycerol-based fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. api.pageplace.de [api.pageplace.de]
Purification techniques for (S)-propane-1,2-diol from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (S)-propane-1,2-diol from reaction mixtures.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound, offering potential causes and suggested solutions in a direct question-and-answer format.
Q1: My final product has low enantiomeric excess (ee). What are the common causes and how can I improve it?
A1: Low enantiomeric excess is a frequent challenge and can arise from several factors throughout your synthetic and purification process.[1]
-
Potential Causes:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the stereoselectivity of your synthesis.[1] Harsh conditions may lead to racemization or side reactions.
-
Catalyst/Enzyme Issues: The purity and activity of your chiral catalyst or enzyme are critical. Contamination or degradation can directly reduce the enantioselectivity.[1]
-
Starting Material Impurities: Impurities in your initial reagents can interfere with the catalyst or participate in unwanted side reactions.
-
Racemization during Workup or Purification: The desired (S)-enantiomer might be racemizing under the conditions used for workup or purification, especially at elevated temperatures.
-
Inaccurate Analytical Method: Ensure your chiral HPLC or GC method is properly validated and provides baseline separation of the enantiomers to avoid misleading ee values.[1]
-
-
Suggested Solutions:
-
Optimize Reaction Conditions: Systematically vary parameters like temperature and reaction time to find the optimal conditions for the highest enantioselectivity.
-
Verify Catalyst/Enzyme Quality: Use fresh, high-purity catalysts or enzymes. Ensure proper storage and handling to maintain their activity.
-
Purify Starting Materials: If impurities are suspected in the starting materials, purify them before use.
-
Mild Purification Conditions: Employ purification techniques that use mild conditions, such as lower temperatures for distillation (under vacuum) or room temperature chromatography.
-
Validate Analytical Methods: Confirm that your analytical method for determining ee is accurate and reproducible.
-
Q2: I'm observing significant product loss and low yield after purification. What could be the reasons?
A2: Low recovery of the target compound is a common issue that can be addressed by carefully evaluating each step of the purification process.
-
Potential Causes:
-
Suboptimal Distillation Parameters: For fractional distillation, incorrect temperature or pressure can lead to incomplete separation or thermal decomposition of the product.
-
Inefficient Chromatographic Separation: In column chromatography, poor separation between the product and impurities can result in mixed fractions and lower yield of the pure compound.
-
Product Adsorption: The highly polar nature of diols can lead to adsorption on silica gel during chromatography, resulting in product loss.
-
Inappropriate Recrystallization Solvent: Using a solvent in which the product is too soluble at low temperatures will lead to poor crystal yield.
-
-
Suggested Solutions:
-
Optimize Distillation: Carefully control the temperature and pressure during fractional distillation to ensure efficient separation without product degradation.
-
Chromatography Optimization: Adjust the mobile phase composition and gradient to achieve better resolution. Consider alternative stationary phases if silica gel proves problematic.
-
Recrystallization Solvent Screening: Perform small-scale solubility tests to identify a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Q3: During recrystallization, my product is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to the boiling point of the solvent being higher than the melting point of the compound or excessively rapid cooling.[2]
-
Potential Causes:
-
High Solvent Boiling Point: The solvent's boiling point is significantly higher than the melting point of your compound.
-
Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules required for crystal formation.[2]
-
High Concentration: The solution may be too concentrated, hindering proper crystallization.
-
-
Suggested Solutions:
-
Slower Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath or refrigerator.[2]
-
Solvent Selection: Choose a solvent with a lower boiling point or use a solvent mixture to modulate the solubility characteristics.
-
Dilute the Solution: Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.
-
Q4: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
A4: Discoloration is often an indication of impurities or product degradation.
-
Potential Causes:
-
Thermal Decomposition: High temperatures during distillation can cause the diol to decompose.
-
Oxidative Impurities: The presence of oxygen during heating can lead to the formation of colored byproducts.
-
Colored Impurities from the Reaction: Some side products from the synthesis may be colored and co-elute with the product during chromatography.
-
-
Suggested Solutions:
-
Lower Distillation Temperature: Use a higher vacuum to lower the boiling point of the diol and reduce the risk of thermal decomposition.
-
Use an Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon to prevent oxidation.
-
Activated Charcoal Treatment: For colored impurities that are difficult to separate, consider adding a small amount of activated charcoal to the hot solution during recrystallization to adsorb them.
-
Data Presentation
The following tables summarize quantitative data for common purification and analytical methods for propanediols.
Table 1: Comparison of Analytical Methods for Purity Determination of Propanediols
| Parameter | GC-MS with Phenylboronic Acid Derivatization | HPLC with p-Toluenesulfonyl Isocyanate Derivatization |
| Principle | Separation of volatile derivatives based on boiling point and polarity, with mass-based detection. | Separation in a liquid mobile phase based on polarity, with UV detection of derivatives. |
| Linearity Range | 0 to 1000 mg/kg in cheese; 0 to 5000 mg/kg in bacterial cultures (R² > 0.9991)[3] | 0.071 to 21.3 µg/mL (r² = 0.9999)[3] |
| Limit of Detection (LOD) | 0.26 mg/kg in cheese; 1.32 mg/kg in bacterial cultures[3] | Not explicitly stated, but linearity extends to low µg/mL range.[3] |
| Limit of Quantitation (LOQ) | 0.87 mg/kg in cheese; 4.40 mg/kg in bacterial cultures[3] | Not explicitly stated, but linearity extends to low µg/mL range.[3] |
Table 2: Typical Purity and Yield Data for Propanediol Production
| Purification Method | Starting Material | Achieved Purity | Reported Yield | Reference |
| Distillation | Propylene Oxide Hydrolysis Product | 99.5% | - | [4] |
| Distillation | Glycerol Hydrogenation Product | >98% | 70% | [5] |
Experimental Protocols
This section provides detailed methodologies for key purification and analytical techniques.
Fractional Distillation Protocol
Fractional distillation is suitable for separating this compound from impurities with different boiling points.[6]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.
-
Place a stir bar in the round bottom flask.
-
-
Procedure:
-
Add the crude this compound to the round bottom flask.
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising through the fractionating column. The rise should be gradual to ensure proper separation.[6]
-
Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 188 °C at atmospheric pressure, lower under vacuum).
-
Monitor the temperature closely. A drop in temperature indicates that the lower-boiling point impurities have been removed. An increase in temperature may signal the start of distillation of higher-boiling point impurities.
-
-
Analysis:
-
Analyze the collected fractions for purity and enantiomeric excess using GC or chiral HPLC.
-
Chiral HPLC Purification Protocol
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.
-
Instrumentation:
-
An HPLC system equipped with a UV detector and a suitable chiral stationary phase (CSP) column. A common choice for diols is a polysaccharide-based column (e.g., Chiralcel® OD-H).[7]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane or heptane and a polar modifier such as isopropanol or ethanol. A common mobile phase composition is a mixture of heptane and ethanol (e.g., 80:20 v/v).[7]
-
The exact ratio should be optimized to achieve good separation of the enantiomers.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude this compound in the mobile phase.
-
-
Analysis and Purification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the separation at an appropriate UV wavelength.
-
Collect the fractions corresponding to the (S)-enantiomer peak.
-
-
Post-Purification:
-
Combine the collected fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Purity Analysis by GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for identifying and quantifying volatile and semi-volatile impurities.[8]
-
Instrumentation:
-
GC Conditions:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like methanol.[8]
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared sample.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-500 amu.
-
Source Temperature: 230°C.[8]
-
-
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak.
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
-
Visualizations
The following diagrams illustrate the experimental workflows for the purification and analysis of this compound.
Caption: Workflow for Fractional Distillation of this compound.
Caption: Workflow for Chiral HPLC Purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP1889825A1 - Procedure for the synthesis of 1,2-propanediol - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
- 7. US20140212957A1 - Production of optically pure propane-1,2-diol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yield in the microbial fermentation of (S)-propane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low-yield microbial fermentation of (S)-propane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for microbial production of this compound?
A1: The microbial synthesis of this compound, also known as (S)-propylene glycol, primarily occurs via two routes[1]:
-
The Deoxyhexose Pathway: This is a natural pathway where microorganisms utilize 6-deoxyhexose sugars, such as L-rhamnose or L-fucose, as substrates.[2] These sugars are converted to L-lactaldehyde, which is subsequently reduced to this compound under anaerobic conditions.[2]
-
The L-Lactic Acid Pathway: This is a common metabolic engineering strategy. Host microorganisms are engineered to convert L-lactic acid into this compound.[3] The pathway involves the conversion of L-lactate to L-lactaldehyde-CoA, followed by reduction steps catalyzed by aldehyde and alcohol dehydrogenases to form the final product.[4][5]
Q2: Why is achieving high yields of this compound challenging?
A2: High-yield production is often hindered by several factors. When using natural pathways, the substrates like L-rhamnose are expensive, which can make the process commercially unfeasible.[2] In engineered strains, common challenges include the diversion of carbon flux to competing metabolic pathways, leading to the formation of unwanted byproducts, and the potential for cofactor (NADH) imbalance, which is critical for the final reduction step.[6][7]
Q3: What is a typical yield for this compound in engineered microbes?
A3: Yields can vary significantly based on the microbial host, pathway, and fermentation conditions. For example, engineered Lactococcus lactis has been shown to produce 0.69 g/L of (S)-1,2-PDO from glucose.[3] By optimizing the fermentation strategy, such as co-feeding with mannitol and gluconate and implementing pH control, the titer has been increased to 1.88 g/L in fed-batch cultures.[3]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may be encountered during the fermentation process for this compound production.
Category 1: Issues with Microbial Culture
Q: My microbial culture is showing slow or no growth. What could be the cause?
A: Poor cell growth is a primary reason for low productivity. Consider the following factors:
-
Suboptimal Fermentation Conditions: Ensure that temperature, pH, and aeration are optimized for your specific microbial strain.[6] For many pathways leading to (S)-1,2-PDO, anaerobic conditions are essential.[2]
-
Nutrient Limitation: The fermentation medium must contain a proper balance of carbon, nitrogen, and other essential nutrients to support robust growth.[6]
-
Toxicity of Intermediates: Although more common in the (R)-1,2-PDO pathway via methylglyoxal, accumulation of toxic intermediates can inhibit cell growth.[8] Ensure that downstream enzymes are expressed sufficiently to convert potentially toxic intermediates.
-
Contamination: Microbial contamination can severely impact your culture's health by competing for nutrients and producing inhibitory substances.[9][10] Regularly check your culture for purity.
Category 2: Metabolic and Yield-Related Issues
Q: The cell density is good, but the final yield of this compound is lower than expected. Why?
A: This common issue often points to metabolic inefficiencies. Here are the primary areas to investigate:
-
Carbon Flux Diverted to Byproducts: A significant portion of the carbon source may be converted into undesired byproducts like lactate, acetate, or ethanol, which lowers the theoretical maximum yield of your target product.[6][7]
-
Insufficient Expression of Pathway Enzymes: If you are using an engineered strain, low expression levels of one or more key enzymes in your synthetic pathway will create a bottleneck.
-
Solution: Verify the expression of all heterologous genes (e.g., via SDS-PAGE or proteomics). Consider optimizing codon usage for the host organism, using stronger promoters, or increasing plasmid copy numbers.
-
-
Cofactor Imbalance: The final conversion of the precursor (like L-lactaldehyde) to this compound is a reduction step that requires NADH.[7] An insufficient supply of NADH can limit the final titer.
Q: My product titer is high, but the enantiomeric purity of this compound is low. How can I improve this?
A: Low enantiomeric purity suggests the activity of non-specific or competing enzymes that produce the (R)-isomer.
-
Enzyme Specificity: The alcohol dehydrogenases used in the pathway must be highly specific for the (S)-isomer. The selection of enzymes like FucO, YqhD, or MmsB can influence the purity of the final product.[4]
-
Host Background Activity: The host organism may have native enzymes that can produce (R)-1,2-propanediol. It may be necessary to identify and knock out the genes for these endogenous enzymes.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step decision-making process for troubleshooting low yield.
Caption: A decision tree for troubleshooting low fermentation yield.
Data Summary Tables
Table 1: Performance of Various Microbial Strains in 1,2-Propanediol Production
| Microorganism | Stereoisomer | Substrate(s) | Titer (g/L) | Yield (g/g or mol/mol) | Reference |
| Escherichia coli (engineered) | (R) | Glucose | 4.5 | 0.19 g/g | [12] |
| Escherichia coli (engineered) | (R) | Glucose | 5.13 | 0.48 g/g | [11] |
| Corynebacterium glutamicum (engineered) | (R)-predominant | Glucose | - | 0.343 mol/mol | [7] |
| Lactococcus lactis (engineered) | (S) | Glucose | 0.69 | - | [3] |
| Lactococcus lactis (engineered) | (S) | Glucose + Mannitol/Gluconate | 1.08 | - | [3] |
| Lactococcus lactis (engineered) | (S) | Mannitol + Gluconate (pH-stat) | 1.88 | - | [3] |
Key Metabolic Pathways
The following diagrams illustrate the primary biosynthetic routes to this compound.
Caption: The natural pathway from L-rhamnose to this compound.[2]
Caption: An engineered pathway from L-lactic acid to this compound.[4][5]
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This method is adapted from validated procedures for determining diols in bacterial cultures.[13][14] It involves derivatization to improve volatility and detection.
1. Sample Preparation: a. Withdraw 1 mL of fermentation broth. b. Centrifuge at 13,000 x g for 10 minutes to pellet the cells. c. Transfer the supernatant to a new microcentrifuge tube. The sample can be stored at -20°C or used immediately. d. Prepare a standard curve using known concentrations of this compound in a similar medium.
2. Phenylboronic Esterification (Derivatization): a. To 100 µL of supernatant or standard, add an internal standard (e.g., 1,3-butanediol). b. Add 200 µL of an acetone solution containing 1 mg/mL of phenylboronic acid. c. Vortex the mixture for 30 seconds and incubate at 60°C for 20 minutes. d. After incubation, the sample is ready for injection.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A suitable polar capillary column (e.g., DB-WAX or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Analysis: Quantify using the peak area ratio of the analyte to the internal standard against the prepared standard curve.
-
Protocol 2: Determination of Enantiomeric Purity by Chiral GC
This protocol is essential for confirming the stereochemical purity of the produced diol.[6]
1. Sample Preparation: a. Purify the propane-1,2-diol from the fermentation broth supernatant. This can be achieved using solid-phase extraction (SPE) or liquid-liquid extraction with a suitable solvent like ethyl ether.[15][16] b. Concentrate the purified sample under a gentle stream of nitrogen if necessary. c. Resuspend the dried extract in a suitable solvent (e.g., ethyl acetate) for injection.
2. Chiral GC Analysis:
-
Gas Chromatograph (GC):
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).
-
Injector Temperature: 220°C.
-
Oven Program: Use an isothermal program (e.g., 100°C) or a slow ramp that provides baseline separation of the (R) and (S) enantiomers. This must be optimized for the specific column.
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis:
-
Inject pure standards of (R)- and this compound to determine their respective retention times.
-
Inject the prepared sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100
-
Workflow for Product Analysis
Caption: Standard experimental workflow for analyzing product titer and purity.
References
- 1. hmdb.ca [hmdb.ca]
- 2. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of R- and S-1,2-propanediol in engineered Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering and Regulation of Diol Biosynthesis from Renewable Biomass in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic pathway engineering for production of 1,2-propanediol and 1-propanol by Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dynamics of microbial contaminants is driven by selection during ethanol production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematically engineering Escherichia coli for enhanced production of 1,2-propanediol and 1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 16. oiv.int [oiv.int]
Technical Support Center: Stability and Degradation of (S)-Propane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (S)-propane-1,2-diol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard storage conditions?
A1: this compound, commonly known as propylene glycol, is a stable compound under typical ambient conditions (room temperature) when stored in a well-closed container, protected from light.[1] It is hygroscopic and will absorb moisture from the air, so proper sealing is crucial.[1]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can induce degradation of this compound are:
-
High Temperatures: It tends to oxidize at elevated temperatures.[1][2]
-
Strong Oxidizing Agents: It is incompatible with strong oxidizing agents like potassium permanganate.[1]
-
Light Exposure: Exposure to sunlight or UV light can lead to photo-oxidation.[3]
-
Extreme pH: Although generally stable, extreme acidic or basic conditions can promote degradation over time.
Q3: What are the common degradation products of this compound?
A3: Depending on the degradation conditions, a variety of products can be formed. Common degradation products include:
-
Thermal Degradation: Propionaldehyde, lactic acid, pyruvic acid, and acetic acid. At very high temperatures, it can also form formaldehyde, acetaldehyde, and acetone.[1][2][4]
-
Oxidative Degradation: With hydrogen peroxide, the main oxidation product is hydroxyacetone, with acetic acid as a major side product.[5]
-
Photodegradation: Exposure to sunlight can lead to the formation of acids like lactic acid, formic acid, and acetic acid, as well as small amounts of acetone.[3]
Q4: Is this compound susceptible to hydrolysis?
A4: this compound is generally resistant to hydrolysis under neutral pH conditions. However, under forced acidic or basic conditions, particularly at elevated temperatures, degradation can occur, leading to the formation of various byproducts.
Q5: How should I handle and store this compound to ensure its stability?
A5: To maintain the stability of this compound, it should be stored in a well-closed, airtight container in a cool, dry place, and protected from light.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work involving this compound.
Issue 1: Unexpected Peaks in Chromatogram During Stability Analysis
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting:
-
Verify the storage conditions of your this compound stock solution and samples. Exposure to light, high temperatures, or air can cause degradation.
-
Analyze a freshly prepared sample of this compound to see if the unexpected peaks are present.
-
Compare the retention times of the unknown peaks with those of known degradation products such as propionaldehyde, lactic acid, or hydroxyacetone.
-
If degradation is confirmed, prepare fresh solutions and protect them from light and heat. Consider storing solutions under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected.
-
-
-
Possible Cause 2: Interaction with other excipients or the active pharmaceutical ingredient (API).
-
Troubleshooting:
-
Run individual solutions of each component of the formulation to identify the source of the extra peaks.
-
Prepare a placebo formulation (without the API) to see if the interaction is between this compound and other excipients.
-
Review the literature for known incompatibilities between this compound and the other components in your formulation.
-
-
-
Possible Cause 3: Contamination of the solvent or analytical system.
-
Troubleshooting:
-
Run a blank injection (mobile phase only) to check for system contamination.
-
Use fresh, high-purity solvents to prepare your mobile phase and samples.
-
Ensure proper cleaning and equilibration of your HPLC system.
-
-
Issue 2: Inconsistent Results in Forced Degradation Studies
-
Possible Cause 1: Variability in stress conditions.
-
Troubleshooting:
-
Ensure that the temperature, pH, and concentration of the stressor (e.g., acid, base, oxidizing agent) are precisely controlled and consistent across all experiments.
-
For photostability studies, ensure consistent light intensity and exposure time. Use a calibrated photostability chamber.
-
Monitor and control the temperature during photostability studies to prevent thermal degradation.
-
-
-
Possible Cause 2: Sample preparation and handling inconsistencies.
-
Troubleshooting:
-
Follow a standardized and well-documented sample preparation protocol.
-
Ensure accurate and consistent concentrations of this compound in all test solutions.
-
Minimize the time between sample preparation and analysis to prevent further degradation.
-
-
Issue 3: Difficulty in Separating this compound from its Degradation Products
-
Possible Cause: Inadequate chromatographic method.
-
Troubleshooting:
-
Optimize Mobile Phase: Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, pH of the buffer) to improve resolution.
-
Change Column: Try a different stationary phase (e.g., a different C18 column from another brand, or a different type of column like a polar-embedded or phenyl-hexyl column).
-
Gradient Elution: If using isocratic elution, develop a gradient method to improve the separation of peaks with different polarities.
-
Temperature: Optimize the column temperature to improve peak shape and resolution.
-
-
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under various stress conditions. It is important to note that the extent of degradation can be highly dependent on the specific experimental parameters.
Table 1: Thermal Degradation of this compound
| Temperature (°C) | Duration | Atmosphere | Observed Degradation Products |
| High Temperatures (general) | Not specified | Open to air | Propionaldehyde, Lactic Acid, Pyruvic Acid, Acetic Acid[1][2] |
| >160 | Not specified | Inert (N2) | Propionaldehyde, Acetone, Formaldehyde, Acetaldehyde[4] |
Table 2: Oxidative Degradation of this compound
| Oxidizing Agent | Concentration | Temperature (°C) | Duration | Major Degradation Products | Minor Degradation Products |
| Hydrogen Peroxide (H₂O₂) | Not specified | Not specified | Not specified | Hydroxyacetone | Acetic Acid[5] |
Table 3: Photodegradation of this compound
| Light Source | Duration | Observed Degradation Products |
| Sunlight | Not specified | Lactic Acid, Formic Acid, Acetic Acid, Acetone[3] |
| UV light | Not specified | Leads to photo-oxidation, specific products depend on conditions.[3] |
Table 4: pH-Dependent Degradation of this compound
| pH Condition | Reagent | Temperature (°C) | Duration | General Observations |
| Acidic | Dilute HCl or H₂SO₄ | Elevated | Forced degradation studies | Degradation is expected, but specific quantitative data is sparse in the literature. |
| Alkaline | Dilute NaOH or KOH | Elevated | Forced degradation studies | Degradation is expected, but specific quantitative data is sparse in the literature. |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines.
1. Acid and Base Hydrolysis
-
Objective: To evaluate the stability of this compound in acidic and basic conditions.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH.
-
Maintain the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Neutralize the acid-stressed sample with an equivalent amount of base and the base-stressed sample with an equivalent amount of acid.
-
Dilute the neutralized sample to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
A control sample (without acid or base) should be run in parallel.
-
2. Oxidative Degradation
-
Objective: To assess the susceptibility of this compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).
-
At various time points, withdraw an aliquot and dilute it with the mobile phase.
-
Analyze the samples by HPLC.
-
A control sample (without hydrogen peroxide) should be run in parallel.
-
3. Thermal Degradation
-
Objective: To investigate the effect of high temperature on the stability of this compound.
-
Protocol:
-
Place a known quantity of this compound in a solid state in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).
-
For liquid-state thermal degradation, prepare a solution of this compound (e.g., 1 mg/mL) and place it in a controlled temperature environment.
-
Expose the sample for a defined period (e.g., 48 hours).
-
At specified intervals, take a sample, dissolve it (if solid) in a suitable solvent, and dilute it to the target concentration.
-
Analyze by HPLC.
-
A control sample stored at room temperature should be analyzed for comparison.
-
4. Photodegradation
-
Objective: To determine the photostability of this compound.
-
Protocol:
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Expose the solution to a light source within a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept in the same chamber to experience the same temperature conditions.
-
After the exposure period, dilute the samples appropriately and analyze them by HPLC.
-
Signaling Pathways and Experimental Workflows
Degradation Pathways
Caption: Major degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Logical Relationship for Troubleshooting Unexpected HPLC Peaks
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
Improving enantiomeric excess in the synthesis of (S)-propane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) during the synthesis of (S)-propane-1,2-diol.
Troubleshooting Guide: Enhancing Enantiomeric Excess
This section addresses specific issues encountered during experimentation that can lead to suboptimal enantiomeric excess.
Issue 1: Low Enantiomeric Excess in Asymmetric Synthesis
Question: My asymmetric hydrogenation of a prochiral precursor like hydroxyacetone (acetol) resulted in a low enantiomeric excess (ee) for this compound. What are the potential causes and solutions?
Answer: Low ee in asymmetric hydrogenation is typically linked to the catalyst, reaction conditions, or substrate purity.
-
Catalyst Inactivity or Racemization: The chiral catalyst is the cornerstone of stereoselectivity. Ensure the catalyst (e.g., Ruthenium-BINAP variants) has not degraded. Improper handling or storage can lead to loss of activity or racemization of the chiral ligands.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.[1]
-
Hydrogen Pressure: This parameter needs to be optimized; excessively high or low pressures can affect catalyst performance and selectivity.
-
Solvent: The choice of solvent (e.g., methanol, ethanol) can influence the catalyst's activity and the reaction's stereochemical outcome.[1]
-
-
Substrate Purity: Impurities in the starting material can interfere with the catalyst, leading to reduced selectivity.
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh batch of catalyst or verify the activity of the current batch on a small-scale control reaction.
-
Optimize Temperature: Screen a range of temperatures (e.g., 25°C down to 0°C) to find the optimal balance between reaction rate and enantioselectivity.
-
Screen Solvents: Experiment with different anhydrous, degassed solvents to identify the one that provides the best selectivity.[1]
-
Purify Substrate: Ensure the hydroxyacetone or other precursor is of high purity before the reaction.
Issue 2: Poor Selectivity in Enzymatic Kinetic Resolution
Question: I am attempting a kinetic resolution of racemic propane-1,2-diol using a lipase, but the separation is inefficient, resulting in low ee for the remaining this compound. How can I improve this?
Answer: The efficiency of an enzymatic kinetic resolution depends heavily on the enzyme's selectivity (E-value) and the reaction conditions.
-
Enzyme Choice: Not all lipases are equally effective. Candida antarctica lipase B (CAL-B) is commonly used, but screening a panel of different lipases is recommended to find one with the highest enantioselectivity for your specific substrate.[1]
-
Acylating Agent: The choice of acylating agent (e.g., vinyl acetate, acetic anhydride) can significantly impact the reaction rate and selectivity.
-
Solvent: The solvent's polarity and nature are critical. Non-polar solvents like hexane or toluene often yield higher enantioselectivity.[1]
-
Temperature: As with other asymmetric methods, lower temperatures can improve selectivity.[1]
-
Reaction Time: The reaction must be stopped at approximately 50% conversion to achieve the highest possible ee for the unreacted enantiomer. Over-running the reaction will lead to acylation of the desired (S)-enantiomer, reducing its ee.
Troubleshooting Steps:
-
Enzyme Screening: Test several commercially available lipases to identify the most selective one.
-
Condition Optimization: Systematically vary the solvent, temperature, and acylating agent.
-
Monitor Conversion: Track the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and halt the reaction as close to 50% conversion as possible.
Issue 3: Racemic Product from Propylene Oxide Hydrolysis
Question: I hydrolyzed (S)-propylene oxide but obtained nearly racemic propane-1,2-diol. Why did this happen?
Answer: The hydrolysis of epoxides can proceed through different mechanisms depending on the pH of the reaction medium. Obtaining a racemic product suggests that a pathway involving a loss of stereochemistry is occurring.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the epoxide oxygen is protonated. While the subsequent nucleophilic attack by water can occur at the less hindered carbon (leading to inversion and the desired (R)-product from (R)-propylene oxide), there can be a significant S_N_1 character to the reaction.[2] This involves a carbocation-like intermediate that is planar and can be attacked from either face, leading to racemization and a significant drop in enantiomeric excess.[2][3]
-
Base-Catalyzed Hydrolysis: In basic conditions (e.g., using OH⁻), the reaction proceeds via a strict S_N_2 mechanism. The nucleophile attacks the less sterically hindered carbon from the backside, causing a predictable inversion of configuration.[2] Therefore, to synthesize this compound with high ee from an epoxide, one must start with (R)-propylene oxide and use base-catalyzed hydrolysis. If you start with (S)-propylene oxide, base-catalyzed hydrolysis will yield (R)-propane-1,2-diol.
Troubleshooting Steps:
-
Control pH: Ensure the reaction is performed under strictly basic conditions to favor the S_N_2 pathway.
-
Select Correct Starting Enantiomer: To obtain this compound via base-catalyzed hydrolysis, the starting material must be (R)-propylene oxide .
-
Avoid Acidity: Ensure no acidic impurities are present in the starting materials or solvent.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for producing this compound with high enantiomeric excess?
A1: There are three main strategies:
-
Asymmetric Synthesis: This involves converting a prochiral starting material, such as hydroxyacetone, into the chiral product using a chiral catalyst or reagent. Asymmetric hydrogenation is a common example.[4]
-
Kinetic Resolution: This method starts with a racemic mixture of propane-1,2-diol and uses an enzyme (typically a lipase) or a chiral chemical catalyst to selectively react with one enantiomer (e.g., the R-enantiomer), leaving the desired (S)-enantiomer unreacted and enriched.[1][4]
-
Biocatalysis and Fermentation: This approach utilizes engineered microorganisms (like E. coli) or isolated enzymes to produce enantiomerically pure this compound directly from simple, renewable feedstocks like glucose or lactic acid.[5][6] This method can achieve very high enantiomeric purity (>99% ee).[5]
Q2: How can I accurately determine the enantiomeric excess of my product?
A2: The most common method is chiral chromatography.
-
Chiral Gas Chromatography (GC): The diol is often derivatized first (e.g., with trifluoroacetic anhydride) to make it more volatile. The derivatized enantiomers are then separated on a chiral GC column.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique can also be used to separate the enantiomers, either directly or after derivatization with a chiral agent.
-
NMR Spectroscopy with a Chiral Shift Reagent: Adding a chiral lanthanide shift reagent can cause the signals of the two enantiomers to appear at different chemical shifts in the NMR spectrum, allowing for integration and calculation of the ee.[1]
Q3: What is the role of the solvent in controlling stereoselectivity?
A3: The solvent can significantly influence the reaction pathway and, therefore, the stereoselectivity.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can stabilize charged intermediates, such as carbocations. This can favor an S_N_1 reaction pathway, which often leads to racemization and lower ee.[7]
-
Polar Aprotic Solvents (e.g., THF, acetonitrile): These solvents are generally preferred for S_N_2 reactions, which proceed with an inversion of stereochemistry and help preserve enantiomeric purity.
-
Non-Polar Solvents (e.g., hexane, toluene): In enzymatic reactions, non-polar solvents often enhance the enzyme's enantioselectivity.[1]
Q4: Which synthetic method generally provides the highest enantiomeric excess?
A4: Biocatalytic and fermentative methods often provide the highest enantiomeric excess, frequently exceeding 99% ee.[5] These methods leverage the high specificity of enzymes within engineered metabolic pathways to produce a single stereoisomer.[6][8] Asymmetric hydrogenation and well-optimized enzymatic kinetic resolutions can also achieve excellent ee values, often >98%.[4][9]
Data and Protocols
Comparison of Synthetic Strategies
| Method | Starting Material | Catalyst / Enzyme | Typical ee (%) | Key Optimization Parameters |
| Asymmetric Hydrogenation [4] | Hydroxyacetone | Chiral Ruthenium Catalyst (e.g., Ru-BINAP) | 88 - >99% | Catalyst choice, temperature, H₂ pressure, solvent |
| Enzymatic Kinetic Resolution [1] | Racemic (±)-propane-1,2-diol | Lipase (e.g., Candida antarctica Lipase B) | >99% (at ~50% conversion) | Enzyme selection, solvent, temperature, acylating agent |
| Biocatalysis / Fermentation [5] | Glucose / Lactic Acid | Engineered E. coli | >99% | Strain engineering, fermentation conditions, pathway optimization |
| Hydrogenation of Lactides [9] | L,L-lactide | Heterogeneous Metal Catalyst | ~88% | Temperature control (lower temp improves ee) |
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Hydroxyacetone (This protocol is a representative example. Optimization of catalyst, solvent, pressure, and temperature is crucial.)[4]
-
Preparation: In an inert atmosphere glovebox, add a chiral Ruthenium catalyst (e.g., RuCl₂[(S)-BINAP], 0.01 mol%) to a high-pressure reactor.
-
Reaction Setup: Add an anhydrous, degassed solvent (e.g., methanol). Add the substrate, hydroxyacetone (1 equivalent).
-
Reaction: Seal the reactor, purge it with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm). Stir the reaction at a controlled temperature (e.g., 25°C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete, carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude this compound can be purified by distillation or column chromatography.
-
Analysis: Determine the enantiomeric excess using chiral GC or HPLC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Propane-1,2-diol (This protocol outlines a general procedure for enzymatic resolution.)[1][4]
-
Preparation: Dissolve racemic (±)-propane-1,2-diol (1 equivalent) in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether).
-
Reaction Setup: Add the lipase (e.g., immobilized Candida antarctica lipase B, CAL-B) and the acylating agent (e.g., vinyl acetate, 1 equivalent).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C).
-
Monitoring: Monitor the reaction's progress via GC, aiming for 50% conversion of the starting material. At this point, the (R)-enantiomer will have been preferentially acylated, leaving the desired (S)-enantiomer.
-
Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Purification: Separate the unreacted this compound from the acylated (R)-enantiomer using column chromatography or distillation.
-
Analysis: Confirm the enantiomeric excess of the purified this compound via chiral GC or HPLC.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Experimental workflow for enzymatic kinetic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Propylene oxide is a chiral molecule. Hydrolysis of propylene oxide gives.. [askfilo.com]
- 3. Solved 2. Propylene oxide is a chiral molecule. Hydrolysis | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20140212957A1 - Production of optically pure propane-1,2-diol - Google Patents [patents.google.com]
Minimizing byproducts in the hydrogenation of lactides to (S)-propane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the hydrogenation of lactides to (S)-propane-1,2-diol.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Selectivity and High Levels of Byproducts
Q: My reaction is producing significant amounts of byproducts such as propionic acid, 1-propanol, and 2-propanol. How can I improve the selectivity towards this compound?
A: Low selectivity is a common issue in lactide hydrogenation, often stemming from suboptimal reaction conditions. Here are the primary factors to investigate:
-
Reaction Temperature: Elevated temperatures can promote the hydrogenolysis of the desired this compound, leading to the formation of 1-propanol and 2-propanol.[1][2] Consider reducing the reaction temperature to a range of 130-180°C, which has been found to be optimal for this conversion.[2]
-
Catalyst System: The choice of catalyst and support is critical. Ruthenium-based catalysts, particularly on a titanium dioxide (TiO₂) support (Ru/TiO₂), have demonstrated high selectivity and activity for this reaction.[2][3][4] If you are using a different catalyst system, consider switching to Ru/TiO₂.
-
Solvent Choice: The solvent can influence the reaction pathway. Using water as a solvent can be advantageous as it may limit the consecutive hydrogenolysis of the 1,2-propanediol product.
-
Hydrogen Pressure: While sufficient hydrogen pressure is necessary for the reaction to proceed, excessively high pressures can sometimes lead to over-hydrogenation and the formation of alkanes.[2] Experiment with varying the hydrogen pressure within a safe and effective range.
Issue 2: Presence of Unexpected Byproducts like Ethanol and Alkanes
Q: I am observing the formation of ethanol and C3 alkanes (propane) in my product mixture. What is the cause and how can I prevent this?
A: The formation of these byproducts indicates undesired side reactions are occurring:
-
Ethanol Formation: Ethanol can be formed through the decarboxylation of lactic acid, which can be present as an impurity or formed from the hydrolysis of lactide.[2]
-
Alkane Formation: C3 alkanes are typically the result of the complete hydrogenolysis of 1-propanol and 2-propanol.[2] This is more likely to occur at higher temperatures and with highly active catalysts.
To mitigate these side reactions, you should:
-
Ensure High Purity of Starting Material: Use high-purity lactide to minimize the presence of lactic acid.
-
Optimize Reaction Temperature: As with other byproducts, maintaining a moderate reaction temperature (130-180°C) is crucial to prevent the over-hydrogenolysis that leads to alkanes.[2]
-
Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of further hydrogenation to alkanes. Monitor the reaction progress and stop it once the desired conversion of lactide is achieved.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the hydrogenation of lactides to this compound?
The most frequently observed byproducts include propionic acid, 1-propanol, 2-propanol, and ethanol.[2][3][4] In some cases, further hydrogenolysis can lead to the formation of C3 alkanes like propane.[2]
Q2: How does the catalyst support affect the reaction?
The catalyst support plays a significant role in the performance of the catalyst. For ruthenium-based catalysts, titanium dioxide (TiO₂) has been identified as a superior support, leading to higher yields of 1,2-propanediol compared to supports like activated carbon, silica, or alumina.[2]
Q3: Can promoters be used to improve selectivity?
The effect of promoters on Ru-based catalysts can vary. While some promoters like palladium (Pd) and gold (Au) have been shown to slightly enhance performance, others such as rhenium (Re), molybdenum (Mo), and tin (Sn) can actually impair the catalyst's activity for this specific reaction.[2]
Q4: Is it possible to recycle the catalyst?
Yes, catalyst recycling is often feasible. After the reaction, the heterogeneous catalyst can be recovered, for example by filtration, and potentially reused in subsequent batches. Its activity should be monitored over several cycles to detect any deactivation.
Q5: What is the proposed mechanism for byproduct formation?
The main side reactions are:
-
Propionic Acid Formation: This occurs via the hydrogenolysis of the α-hydroxyl group in the lactic acid intermediate.[2]
-
1-Propanol and 2-Propanol Formation: These are formed from the consecutive hydrogenolysis of the desired this compound.[1][2]
-
Alkane Formation: Further hydrogenolysis of 1-propanol and 2-propanol results in C3 alkanes.[2]
-
Ethanol Formation: This can result from the decarboxylation of lactic acid.[2]
Data Presentation
Table 1: Effect of Reaction Temperature on Product Yield
| Temperature (°C) | Lactide Conversion (%) | This compound Yield (%) | Mono-alcohol Byproducts Yield (%) |
| 110 | ~27 | ~14 | Low |
| 130 | 79 | 70 | ~3 |
| 180 | 84 | 64 | 13 |
| 200 | High | Decreased | Increased |
Data synthesized from literature.[2]
Table 2: Influence of Catalyst Support on Ruthenium-Catalyzed Hydrogenation
| Catalyst Support | This compound Yield (%) |
| TiO₂ | 70 |
| Activated Carbon | Lower |
| γ-Al₂O₃ | Lower |
| SiO₂ | Lower |
| CeO₂ | Lower |
Data based on comparative studies.[2]
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of Lactide using Ru/TiO₂
This protocol provides a general guideline for the catalytic hydrogenation of lactide. Researchers should adapt this procedure based on their specific equipment and safety protocols.
1. Materials and Equipment:
-
(S,S)-Lactide (or other stereoisomer)
-
5% Ru/TiO₂ catalyst
-
Deionized water (or other suitable solvent)
-
High-pressure autoclave reactor with magnetic stirring and temperature control
-
Hydrogen gas (high purity)
-
Filtration apparatus
-
Analytical equipment (e.g., GC, HPLC) for product analysis
2. Reaction Setup:
-
Ensure the autoclave is clean and dry.
-
To the autoclave vessel, add (S,S)-Lactide and the 5% Ru/TiO₂ catalyst. A typical catalyst loading is in the range of 1-5 wt% relative to the lactide.
-
Add the desired amount of deionized water to achieve the target substrate concentration (e.g., 0.1 M).
-
Seal the autoclave according to the manufacturer's instructions.
3. Reaction Execution:
-
Purge the sealed autoclave multiple times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 130°C).
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-20 hours), monitoring the pressure for any significant drops that might indicate hydrogen consumption.
4. Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Open the autoclave and recover the reaction mixture.
-
Separate the catalyst from the liquid product mixture by filtration.
-
Analyze the liquid product for conversion and selectivity using appropriate analytical techniques (e.g., GC, HPLC).
Visualizations
Caption: Workflow for lactide hydrogenation.
Caption: Byproduct formation pathways.
References
Technical Support Center: Scaling Up Production of (S)-propane-1,2-diol Derivatives
Welcome to the Technical Support Center for the synthesis and scale-up of (S)-propane-1,2-diol derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of these valuable chiral building blocks.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of this compound derivative synthesis.
Issue 1: Low Enantioselectivity at Scale
-
Question: We developed a highly enantioselective method for a new this compound derivative at the lab scale (milligrams), but the enantiomeric excess (ee) dropped significantly when we moved to a 10-liter reactor. What could be the cause?
-
Answer: A drop in enantioselectivity during scale-up is a common issue and can be attributed to several factors:
-
Inadequate Mixing: Poor mixing in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and reduce stereoselectivity. Ensure your reactor's agitation is sufficient to maintain a homogeneous reaction mixture.
-
Temperature Gradients: Larger reaction volumes are more prone to temperature fluctuations. Even minor deviations from the optimal temperature can negatively impact the performance of chiral catalysts or enzymes. Implement robust temperature control systems.
-
Slower Reagent Addition: The rate of reagent addition can be critical. A slower addition rate on a larger scale might be necessary to control exotherms, but this can sometimes alter the reaction kinetics and affect enantioselectivity. It is crucial to study the effect of addition rates during process development.
-
Catalyst Loading and Deactivation: Ensure that the catalyst-to-substrate ratio is maintained during scale-up. Catalyst deactivation over longer reaction times at scale can also lead to a decrease in ee.
-
Issue 2: Product Crystallization Fails or "Oils Out" During Workup
-
Question: Our this compound derivative is a solid, but we are struggling with crystallization during purification at a larger scale. The product either remains in solution or separates as an oil.
-
Answer: Crystallization issues are frequent during scale-up. Here are some troubleshooting steps:
-
Solvent System Optimization: The ideal solvent system for crystallization may differ between small and large scales. Screen a variety of solvents and solvent mixtures to find conditions where your product has moderate solubility at elevated temperatures and low solubility at room temperature or below.
-
Cooling Rate: Rapid cooling can induce oiling out. A slower, controlled cooling profile is often necessary for large-scale crystallizations to allow for proper crystal lattice formation.
-
Seeding: Introducing seed crystals of your pure product can be highly effective in promoting crystallization and preventing oiling out, especially in supersaturated solutions.
-
Purity of the Crude Product: Impurities can significantly inhibit crystallization. Consider an additional purification step, such as a charcoal treatment or a quick filtration through a silica plug, before attempting crystallization.
-
Issue 3: Biocatalytic Reduction Shows Low Conversion at High Substrate Concentrations
-
Question: We are using a whole-cell biocatalyst for the asymmetric reduction of a hydroxy ketone to our desired this compound derivative. The conversion is excellent at low substrate concentrations but stalls at higher, more industrially relevant concentrations.
-
Answer: This is a common challenge in biocatalysis scale-up, often related to substrate or product inhibition, or mass transfer limitations.
-
Substrate/Product Inhibition: High concentrations of the substrate or the product can be toxic to the microbial cells or inhibit the enzyme's activity. Consider a fed-batch approach where the substrate is added incrementally to maintain a low, non-inhibitory concentration. In-situ product removal (ISPR) techniques can also be explored.
-
Cofactor Regeneration: Many enzymatic reductions rely on cofactors like NADH or NADPH. At high substrate loads, the cell's ability to regenerate the active form of the cofactor can become a limiting factor. Ensure the biotransformation conditions (e.g., co-substrate addition like glucose) are optimized for efficient cofactor regeneration.
-
Oxygen Mass Transfer (for aerobic processes): If your whole-cell system requires oxygen, ensuring adequate oxygen supply in a large fermenter is critical. Oxygen limitation can shut down the desired metabolic pathways.
-
pH Control: The metabolic activity of the cells can cause significant pH shifts in the reaction medium, which can inactivate the enzyme. Implement a robust pH control system in your reactor.
-
Frequently Asked Questions (FAQs)
Synthesis and Scale-Up Strategies
-
Q1: What are the primary methods for the large-scale synthesis of this compound and its derivatives?
-
A1: The main industrial-scale methods include:
-
Asymmetric Hydrogenation of α-Hydroxy Ketones: This is a highly efficient method that utilizes chiral metal catalysts (e.g., Ru- or Ir-based) to reduce prochiral α-hydroxy ketones to the corresponding chiral diols with high enantioselectivity.[1][2]
-
Biocatalysis: The use of whole-cell microorganisms or isolated enzymes (e.g., alcohol dehydrogenases) to catalyze the stereoselective reduction of a carbonyl precursor is a green and highly selective alternative.[3] This method can be advantageous for producing a specific enantiomer.
-
Sharpless Asymmetric Dihydroxylation (AD): This method involves the dihydroxylation of an alkene using osmium tetroxide and a chiral ligand.[4][5] While highly effective, the toxicity and cost of osmium tetroxide require careful handling and efficient catalyst recycling on a large scale.[4] A solid-to-solid procedure has been developed for kilogram-scale preparations to improve handling.[6]
-
Chiral Epoxide Ring-Opening: The synthesis can proceed via a chiral epoxide intermediate, which is then opened with a nucleophile.[7] The chiral epoxide can be obtained through methods like Jacobsen asymmetric epoxidation or kinetic resolution.
-
-
Q2: What are the key safety considerations when scaling up the synthesis of this compound derivatives?
-
A2: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazards: Many of the reactions, particularly hydrogenations and those involving highly reactive reagents, can be exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential to understand the potential for thermal runaway and to design adequate cooling capacity.
-
Handling of Hazardous Reagents: Reagents like osmium tetroxide are highly toxic, while others may be flammable or corrosive.[4] Appropriate personal protective equipment (PPE), contained handling systems (e.g., gloveboxes), and emergency procedures are mandatory.
-
High-Pressure Reactions: Asymmetric hydrogenation is often carried out under high hydrogen pressure, which requires specialized high-pressure reactors and adherence to strict safety protocols.
-
Solvent Safety: The use of large volumes of flammable organic solvents necessitates explosion-proof equipment and proper grounding to prevent static discharge.
-
Purification and Analysis
-
Q3: What are the recommended methods for purifying this compound derivatives at an industrial scale?
-
A3: While laboratory-scale purifications often rely on column chromatography, this is generally not economically viable for large-scale production. The preferred industrial methods are:
-
Crystallization: This is the most cost-effective and scalable method for purifying solid products.
-
Distillation: For liquid derivatives, fractional distillation under reduced pressure can be an effective purification method.
-
Extraction: Liquid-liquid extraction is often used during the workup to remove impurities.
-
-
Q4: How is the enantiomeric excess (ee) of the final product determined at scale?
-
A4: The enantiomeric excess is typically determined using chiral chromatography techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for analyzing the enantiomeric purity of chiral diols and their derivatives.
-
Chiral Gas Chromatography (GC): This can be used for volatile derivatives.
-
Chiral Supercritical Fluid Chromatography (SFC): This is a faster and more environmentally friendly alternative to HPLC for some applications.
-
Data Presentation
Table 1: Comparison of Key Metrics for Different Synthesis Methods for Chiral Diols
| Method | Catalyst/Enzyme | Typical Substrate | Scale | Yield | Enantiomeric Excess (ee) | Key Considerations |
| Asymmetric Hydrogenation | Cp*Ir(OTf)(MsDPEN) | α-Hydroxy Aromatic Ketones | Lab-scale | Up to 99%[8] | Up to 99%[8] | High pressure, specialized equipment. |
| Biocatalysis (Whole-Cell) | Rhodotorula paludigena JNU001 (Epoxide Hydrolase) | o-Methylphenylglycidyl Ether | Milliliter-scale | >93% (for diol)[3] | 93.2%[3] | Substrate/product inhibition at high concentrations. |
| Sharpless Asymmetric Dihydroxylation | K₂OsO₄, (DHQ)₂PHAL | Dihydrobenzofuran | Kilogram-scale | 74-84% (after conversion to epoxide)[9] | >98%[9] | Toxicity and cost of osmium tetroxide.[4] |
| Chiral Epoxide Ring-Opening | Jacobsen's Catalyst (for epoxidation) | Dihydrobenzofuran | 1 kg scale | 80% (for epoxide)[7] | 74%[7] | Catalyst cost and optimization for specific substrates. |
Experimental Protocols
Protocol 1: Scale-Up of Asymmetric Hydrogenation of an α-Hydroxy Ketone
This protocol is a representative example for the synthesis of a 1-aryl-1,2-ethanediol, a common derivative of this compound.
-
Catalyst Preparation: In an inert atmosphere glovebox, a high-pressure reactor is charged with the chiral iridium catalyst, such as Cp*Ir(OTf)(MsDPEN) (substrate-to-catalyst ratio of 1000:1 or higher, depending on optimization).
-
Reaction Setup: The α-hydroxy aromatic ketone substrate is dissolved in degassed methanol and added to the reactor.
-
Hydrogenation: The reactor is sealed, removed from the glovebox, and connected to a hydrogen line. The reactor is purged with hydrogen gas before being pressurized to the optimized pressure (e.g., 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) and monitored for hydrogen uptake.
-
Work-up: Upon completion (as determined by HPLC or TLC), the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (S)-1-aryl-1,2-ethanediol.
Protocol 2: Biocatalytic Reduction Using Whole Cells
This protocol provides a general workflow for a whole-cell biotransformation.
-
Biocatalyst Preparation: The microorganism expressing the desired alcohol dehydrogenase is cultured in a suitable growth medium in a fermenter until a desired cell density is reached. The cells are then harvested by centrifugation and resuspended in a buffer solution.
-
Biotransformation: The cell suspension is transferred to a bioreactor. The pH is adjusted and maintained at the optimal level for the enzyme (e.g., 7.0). The substrate (an α-hydroxy ketone) and a co-substrate for cofactor regeneration (e.g., glucose) are added. The reaction is run at a controlled temperature (e.g., 30 °C) with agitation.
-
Monitoring: The reaction is monitored for substrate consumption and product formation using HPLC.
-
Work-up: Once the reaction reaches completion, the cells are removed by centrifugation or filtration. The supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried and concentrated. The crude product is then purified, for example, by vacuum distillation or crystallization.
Mandatory Visualization
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of α-hydroxy ketones with an iridium/f-amphox catalyst: efficient access to chiral 1,2-diols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Asymmetric hydrogenation of alpha-hydroxy ketones catalyzed by MsDPEN-Cp*Ir(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Storage and handling guidelines for (S)-propane-1,2-diol to maintain purity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (S)-propane-1,2-diol to maintain its chemical and chiral purity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from direct sunlight and heat sources.[1] The recommended storage temperature is between 15°C and 25°C.[1] Containers should be tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[1][2] For larger quantities, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation.
Q2: What are the signs of degradation in this compound?
A2: Degradation of this compound may not always be visually apparent. However, signs of significant degradation can include a change in color (yellowing), an increase in viscosity, or the presence of a faint, sweet, or acrid odor. At high temperatures, it can oxidize to form products like propionaldehyde, lactic acid, pyruvic acid, and acetic acid. The most reliable way to detect degradation is through analytical testing, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), which may reveal the presence of impurity peaks or a decrease in the main component's peak area.
Q3: Is this compound sensitive to light?
A3: Yes, exposure to UV radiation and sunlight should be avoided during storage.[1] It is recommended to store this compound in amber glass bottles or other opaque containers to protect it from light-induced degradation.
Q4: What materials are compatible for storing this compound?
A4: Suitable container materials for storing this compound include glass, stainless steel, aluminum, and galvanized iron drums. It is important to ensure that the storage container is clean and dry before use. Some plastics may be incompatible, so it is crucial to verify compatibility before transferring the material.
Q5: What substances are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis. Contact with these substances can lead to vigorous reactions and degradation of the product.
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 15°C - 25°C | Prevents thermal degradation. |
| Humidity | Dry environment | This compound is hygroscopic. |
| Light | Protect from light | Avoids light-induced degradation. |
| Atmosphere | Tightly sealed container; inert gas for long-term storage | Prevents moisture absorption and oxidation. |
Table 2: Material Compatibility for Storage
| Material | Compatibility |
| Glass (Amber) | Excellent |
| Stainless Steel | Excellent |
| Aluminum | Good |
| Galvanized Iron | Good |
| Plastics (e.g., HDPE, PP) | Variable, testing recommended |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Decreased Chiral Purity (Enantiomeric Excess) | 1. Racemization due to improper storage (e.g., high temperatures, presence of acidic or basic impurities).2. Contamination with the (R)-enantiomer. | 1. Verify storage conditions. Store at the recommended temperature and protect from contaminants.2. Re-purify the material if necessary.3. Use a validated chiral analytical method (GC or HPLC) to accurately determine the enantiomeric excess. |
| Appearance of Unknown Peaks in GC/HPLC Analysis | 1. Degradation of this compound.2. Contamination from the storage container or handling equipment.3. Contaminated solvent used for analysis. | 1. Review storage and handling procedures.2. Identify the impurities using techniques like GC-MS.3. Ensure all equipment is thoroughly cleaned.4. Run a blank analysis with the solvent to rule out contamination. |
| Increased Water Content | 1. Improperly sealed container.2. Storage in a humid environment. | 1. Ensure the container is tightly sealed immediately after use.2. Store in a desiccator or a dry cabinet if the ambient humidity is high.3. Dry the material using an appropriate method if the water content is critical for the application. |
| Discoloration or Odor | 1. Significant degradation due to oxidation or thermal stress. | 1. Do not use the material for sensitive applications.2. Dispose of the material according to safety guidelines.3. Investigate the cause of degradation (e.g., exposure to high heat, incompatible materials). |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content in a sample of this compound.
Methodology:
-
Reagents and Equipment:
-
Karl Fischer titrator (volumetric or coulometric).
-
Karl Fischer reagent (e.g., CombiTitrant 5).
-
Anhydrous methanol or a suitable Karl Fischer solvent.
-
Airtight syringe or volumetric pipette.
-
-
Procedure:
-
Add a suitable volume of the Karl Fischer solvent to the titration vessel.
-
Titrate the solvent to dryness with the Karl Fischer reagent to eliminate any residual water.
-
Accurately weigh a sample of this compound (typically 1-5 g) into a syringe.
-
Inject the sample into the titration vessel.
-
Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.
-
Calculate the water content based on the titer of the reagent and the amount of sample used.
-
Protocol 2: Chiral Purity Analysis by Gas Chromatography (GC)
Objective: To determine the enantiomeric excess of this compound.
Methodology:
-
Reagents and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA).
-
Anhydrous solvent for sample preparation (e.g., dichloromethane).
-
(R)-propane-1,2-diol standard for peak identification.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a standard solution of the (R)-enantiomer.
-
Prepare a racemic mixture by combining equal amounts of the (S) and (R) enantiomers to confirm peak resolution and elution order.
-
-
GC Conditions (Example):
-
Column: Chiral capillary column
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature that allows for the elution of both enantiomers.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the racemic mixture to determine the retention times of the (R) and (S) enantiomers and to ensure baseline separation.
-
Inject the this compound sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Visualizations
Caption: Experimental workflow for purity assessment of this compound.
Caption: Troubleshooting flowchart for purity issues with this compound.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for the Enantioselective Separation of (S)- and (R)-propane-1,2-diol
The enantioselective separation of (S)- and (R)-propane-1,2-diol is a critical analytical challenge in various fields, including pharmaceuticals and chemical synthesis, where the biological activity and purity of enantiomers are paramount. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as a primary technique for resolving these stereoisomers. This guide provides a comparative overview of two principal methodologies: direct separation on a chiral stationary phase and separation following derivatization.
The primary challenge in the direct analysis of propane-1,2-diol lies in its lack of a UV-absorbing chromophore, necessitating the use of a Refractive Index Detector (RID). An alternative approach involves pre-column derivatization to introduce a chromophore, which not only facilitates UV detection but can also enhance chiral recognition and separation efficiency. Polysaccharide-based CSPs are particularly well-suited for the separation of chiral diols.
Comparative Performance of Chiral HPLC Methods
The selection of an appropriate chiral HPLC method depends on factors such as available equipment (detectors), desired sensitivity, and sample throughput. The following table summarizes the key performance metrics for two distinct approaches for separating the enantiomers of propane-1,2-diol.
| Parameter | Method 1: Direct Injection | Method 2: Pre-column Derivatization |
| Analyte | (S)- and (R)-propane-1,2-diol | Phenylisocyanate derivatives of (S)- and (R)-propane-1,2-diol |
| Chiral Stationary Phase | Chiralpak® IA (or similar polysaccharide-based CSP) | CHIRALCEL® OD-H |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) | n-Heptane / Ethanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min | Not specified |
| Column Temperature | 15 °C | Not specified |
| Detection | Refractive Index (RI) | UV-Vis |
| Resolution (Rs) | > 1.5 (Hypothetical, based on similar diols) | Baseline separation implied |
| Selectivity (α) | > 1.2 (Hypothetical, based on similar diols) | Sufficient for enantiomer analysis |
| Analysis Time | Dependent on retention times | Dependent on retention times |
| Sample Preparation | Simple dilution in mobile phase | Derivatization step required |
| Sensitivity | Lower (RID) | Higher (UV) |
Experimental Protocols
Detailed methodologies for the two compared approaches are provided below. These protocols serve as a starting point for method development and optimization.
Method 1: Direct Separation of (S)- and (R)-propane-1,2-diol
This method is adapted from a general approach for the chiral separation of vicinal diols on a polysaccharide-based CSP.
1. Materials and Reagents:
-
Racemic propane-1,2-diol standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Refractive Index Detector (RID).
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 15 °C.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a 1.0 mg/mL solution of racemic propane-1,2-diol in the mobile phase.
4. Procedure:
-
Equilibrate the Chiralpak® IA column with the mobile phase for at least 30 minutes or until a stable baseline is achieved with the RID.
-
Inject 10 µL of the prepared sample solution.
-
Monitor the separation of the enantiomers.
-
Optimize the mobile phase composition (e.g., by varying the percentage of isopropanol) and flow rate to achieve optimal resolution.
Method 2: Separation of Derivatized (S)- and (R)-propane-1,2-diol
This method involves the derivatization of propane-1,2-diol with phenylisocyanate prior to HPLC analysis.[1]
1. Materials and Reagents:
-
(S)- and (R)-propane-1,2-diol
-
Phenylisocyanate
-
Diethyl ether
-
n-Hexane
-
HPLC-grade n-Heptane
-
HPLC-grade Ethanol
2. Derivatization Protocol:
-
To 0.28 g (3.7 mmol) of propane-1,2-diol, add 1.2 mL (11 mmol) of phenylisocyanate.[1]
-
Heat the reaction mixture at 100 °C for 30 minutes.[1]
-
Cool the mixture to room temperature.[1]
-
Add 5 mL of diethyl ether to induce precipitation of the dicarbamate derivatives.[1]
-
Filter the resulting white crystals and wash them with 50 mL of n-hexane.[1]
-
Dry the crystals before dissolving them in the mobile phase for HPLC analysis.
3. Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Column: CHIRALCEL® OD-H (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Heptane / Ethanol (80:20, v/v).[1]
-
Flow Rate: Typically 1.0 mL/min (to be optimized).
-
Detection: UV detection at a suitable wavelength for the phenylisocyanate derivative (e.g., 254 nm).
4. Sample Preparation:
-
Prepare a solution of the derivatized propane-1,2-diol in the mobile phase at an appropriate concentration for UV detection (e.g., 0.1-1.0 mg/mL).
5. Procedure:
-
Equilibrate the CHIRALCEL® OD-H column with the mobile phase until a stable baseline is observed.
-
Inject the prepared sample solution.
-
Monitor the separation of the derivatized enantiomers.
Visualizing the Chiral HPLC Workflow
The development of a chiral HPLC method typically follows a systematic workflow, from initial screening to final optimization.
Caption: General workflow for developing a chiral HPLC method for propane-1,2-diol.
References
Comparative Analysis of the Metabolic Pathways of (S)- and (R)-propane-1,2-diol
A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective metabolism of propane-1,2-diol enantiomers, supported by experimental data and detailed protocols.
The two stereoisomers of propane-1,2-diol, (S)- and (R)-propane-1,2-diol, exhibit distinct metabolic fates in both mammals and microorganisms. This guide provides a comparative analysis of their metabolic pathways, highlighting the key enzymes, intermediates, and quantitative differences observed. Understanding this stereoselectivity is crucial for applications in drug formulation, toxicology, and biotechnology, where the specific properties of each enantiomer must be considered.
Overview of Metabolic Pathways
Propane-1,2-diol (propylene glycol) is metabolized through different routes in mammals and bacteria. In mammals, the primary pathway involves oxidation to intermediates of central metabolism. In many bacteria, it serves as a carbon and energy source, with its breakdown often occurring within specialized bacterial microcompartments (BMCs) to manage toxic intermediates.
Mammalian Metabolism
In mammals, propane-1,2-diol is primarily metabolized in the liver by alcohol dehydrogenase to lactaldehyde, which is then converted to lactate and subsequently to pyruvate. Pyruvate can then enter the citric acid cycle. Studies in dogs have shown that the metabolism of (S)-propane-1,2-diol is faster than that of its (R)-enantiomer[1]. The general mammalian metabolic pathway is outlined below.
Bacterial Metabolism
In bacteria, the catabolism of propane-1,2-diol is initiated by the enzyme propanediol dehydratase , which converts it to propionaldehyde. This intermediate is toxic, and many bacteria sequester this reaction within BMCs. Propionaldehyde is then disproportionated into propionyl-CoA (which can lead to ATP generation) and 1-propanol (for redox balance).
A key difference lies in the stereospecificity of propanediol dehydratase. There are two main types of this enzyme: a coenzyme B12-dependent dehydratase and a glycyl radical enzyme (GRE).
-
B12-dependent propanediol dehydratase (e.g., from Klebsiella oxytoca) can be non-stereospecific, converting both (R)- and (S)-1,2-propanediol to propionaldehyde, with some studies suggesting a preference for the (R)-enantiomer.
-
GRE-type propanediol dehydratase (e.g., from Roseburia inulinivorans) shows a preference for the (S)-enantiomer[2][3].
Quantitative Data Comparison
While comprehensive kinetic data (Km, Vmax) for individual enantiomers are scarce, available studies provide a basis for quantitative comparison. The metabolism of (S)-1,2-propanediol is generally faster in mammals, and certain bacterial enzymes exhibit clear substrate preferences.
| Parameter | This compound | (R)-propane-1,2-diol | Organism/System | Reference |
| Metabolic Rate | Faster | Slower | Dog (in vivo) | [1] |
| Enzyme Preference | Preferred Substrate | Less Preferred Substrate | Roseburia inulinivorans (GRE-type propanediol dehydratase) | [2][3] |
| Enzyme Preference | Less Preferred Substrate | Preferred Substrate | Klebsiella pneumoniae (B12-dependent propanediol dehydratase) | [2] |
| Metabolite Profile | Qualitatively similar to (R)-form, but quantitative differences in some metabolites | Qualitatively similar to (S)-form, but higher proportion of several metabolites | Mouse (in vivo, for PAP derivative) | [4] |
| Production Titer | 1.88 g/L | 0.73 g/L | Engineered Lactococcus lactis | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to analyze the metabolism of propane-1,2-diol enantiomers.
Protocol 1: Propanediol Dehydratase Activity Assay (Coupled Spectrophotometric Method)
This assay measures the activity of propanediol dehydratase by coupling the production of propionaldehyde to the reduction of NAD+ by an aldehyde dehydrogenase.
Materials:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
(S)- or (R)-propane-1,2-diol stock solution
-
NAD+ stock solution
-
Aldehyde dehydrogenase (e.g., from E. coli)
-
Cell-free extract or purified propanediol dehydratase
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, a specific concentration of the propane-1,2-diol enantiomer, and NAD+.
-
Add a sufficient amount of coupling enzyme (aldehyde dehydrogenase) to ensure it is not rate-limiting.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding the cell-free extract or purified propanediol dehydratase.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Protocol 2: Chiral Separation and Quantification by GC-MS
This protocol allows for the separation and quantification of (S)- and (R)-propane-1,2-diol from biological samples. Derivatization is often required to improve chromatographic properties.
Materials:
-
Biological sample (e.g., plasma, urine, cell culture supernatant)
-
Deuterated internal standards (e.g., propane-1,2-diol-d6)
-
Protein precipitation agent (e.g., acetonitrile)
-
Extraction solvent (e.g., diethyl ether)
-
Derivatizing agent (e.g., (S)-(+)-2-phenylbutyryl chloride)
-
Anhydrous pyridine
-
GC-MS system with a chiral capillary column (e.g., Chirasil-Dex)
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add the deuterated internal standard.
-
Deproteinize the sample by adding a cold protein precipitation agent, vortex, and centrifuge to pellet the precipitate.
-
Transfer the supernatant to a new tube.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the supernatant with an appropriate organic solvent like diethyl ether.
-
Collect the organic phase and evaporate it to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a small volume of anhydrous pyridine.
-
Add the chiral derivatizing agent, (S)-(+)-2-phenylbutyryl chloride, and incubate at a controlled temperature (e.g., 60°C) to form diastereomeric esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto the GC-MS system equipped with a chiral column.
-
Use an appropriate temperature program to separate the diastereomeric derivatives of (S)- and (R)-propane-1,2-diol.
-
Perform mass spectrometry analysis in a suitable mode (e.g., chemical ionization) to detect and quantify the derivatives based on their specific mass-to-charge ratios.
-
-
Quantification:
-
Construct a standard curve using known concentrations of both enantiomers.
-
Calculate the concentration of each enantiomer in the original sample by comparing its peak area to that of the internal standard and referencing the standard curve.
-
References
- 1. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Propanediol Dehydration in Roseburia inulinivorans: STRUCTURAL BASIS FOR SUBSTRATE AND ENANTIOMER SELECTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Propanediol Dehydration in Roseburia inulinivorans: STRUCTURAL BASIS FOR SUBSTRATE AND ENANTIOMER SELECTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmdb.ca [hmdb.ca]
A Comparative Toxicological Profile of (S)- and (R)-propane-1,2-diol Enantiomers
Propane-1,2-diol, commonly known as propylene glycol, is a widely utilized excipient in pharmaceutical formulations, a food additive, and a component in a vast array of consumer products. Due to the presence of a chiral center, it exists as two stereoisomers: (S)-propane-1,2-diol and (R)-propane-1,2-diol. While often used as a racemic mixture, understanding the distinct toxicological profiles of each enantiomer is crucial for risk assessment and the development of safer products. This guide provides a comparative analysis of the toxicity of (S)- and (R)-propane-1,2-diol, supported by experimental data from in vivo and in vitro studies.
Quantitative Toxicity Data
A summary of the key quantitative toxicity data for the enantiomers of propane-1,2-diol is presented below. The data primarily highlights differences in acute oral toxicity, with limited evidence for significant divergence in subacute or developmental toxicity.
| Toxicity Endpoint | Species/Model | This compound | (R)-propane-1,2-diol | Racemic (RS)-propane-1,2-diol | Reference |
| Acute Oral Toxicity (LD50) | Kunming Mice | 26.62 g/kg | 22.81 g/kg | 24.92 g/kg | [1] |
| Developmental Toxicity | Zebrafish Larvae | No significant effect on basic developmental endpoints (hatching, mortality, malformation) | No significant effect on basic developmental endpoints (hatching, mortality, malformation) | No significant effect on basic developmental endpoints (hatching, mortality, malformation) | |
| Neurotoxicity | Zebrafish Larvae | High doses could potentially exhibit neurotoxicity and ocular developmental toxicity | High doses could potentially exhibit neurotoxicity and ocular developmental toxicity | High doses could potentially exhibit neurotoxicity and ocular developmental toxicity | |
| In Vitro Cytotoxicity | Human Proximal Tubule Cells | Cytotoxicity noted at 50 mM | Cytotoxicity noted at 50 mM | Cytotoxicity noted at 50 mM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for critical evaluation and replication of the findings.
Acute and Subacute Oral Toxicity in Mice
A study was conducted to evaluate the acute and subacute oral toxicity of (R)-, (S)-, and racemic (RS)-propane-1,2-diol in Kunming mice.[1]
-
Acute Oral Toxicity:
-
Animal Model: Male and female Kunming mice.
-
Dosage: A range of doses of (R)-, (S)-, and (RS)-propane-1,2-diol were administered via oral gavage.
-
Observation Period: 14 days.
-
Endpoints: Mortality was recorded to calculate the median lethal dose (LD50).
-
-
Subacute Oral Toxicity (28-Day Study):
-
Animal Model: Kunming mice.
-
Dosage: 1 and 5 g/kg/day of (R)-, (S)-, and (RS)-propane-1,2-diol administered orally.
-
Endpoints: Body weight, organ weights, serum biochemical parameters (including blood urea nitrogen), and renal histology were examined. Oxidative stress markers (superoxide dismutase, catalase, glutathione peroxidase, malondialdehyde) and inflammatory cytokines (tumor necrosis factor-α, interleukin-1β, interleukin-6) in the kidney were also measured.
-
Developmental and Neurotoxicity in Zebrafish Larvae
The developmental and neurotoxic effects of (R)-, (S)-, and (RS)-propane-1,2-diol were assessed using zebrafish larvae.
-
Animal Model: Zebrafish (Danio rerio) embryos and larvae.
-
Exposure: Embryos were exposed to various concentrations of the propane-1,2-diol enantiomers.
-
Endpoints:
-
Developmental Toxicity: Embryonic movement, hatching rate, mortality, malformation rate, heartbeat, and body length.
-
Neurotoxicity: Eye diameter and locomotor activity of larval zebrafish.
-
In Vitro Cytotoxicity in Human Proximal Tubule Cells
The cytotoxic effects of propane-1,2-diol were investigated in a primary culture of human proximal tubule (HPT) cells.
-
Cell Model: Primary cultured human proximal tubule (HPT) cells.
-
Treatment: Cells were exposed to 10-50 mM of racemic, (S)-, and (R)-propane-1,2-diol for up to 6 days.
-
Endpoints:
-
Cytotoxicity: Thymidine incorporation (cell proliferation), mitochondrial metabolic activity (MTT assay), and lysosomal accumulation of neutral red.
-
Oxidative Stress: Cellular thiobarbituric acid-reactive substances (TBARS) and glutathione levels.
-
Signaling and Metabolic Pathways
Proposed Mechanism of Nephrotoxicity
In the subacute toxicity study in mice, the administration of propane-1,2-diol was found to cause nephrotoxicity. The proposed mechanism involves the induction of oxidative stress and an inflammatory response mediated by the NF-κB signaling pathway.[1]
Mammalian Metabolic Pathway
The primary metabolic pathway for both (S)- and (R)-propane-1,2-diol in mammals involves oxidation to lactate and then pyruvate, which subsequently enters the citric acid cycle. The metabolism is stereoselective, with the (S)-enantiomer being metabolized faster than the (R)-enantiomer. This process is primarily carried out by alcohol dehydrogenase and aldehyde dehydrogenase.
Discussion and Conclusion
The available data indicates subtle differences in the acute oral toxicity of (S)- and (R)-propane-1,2-diol in mice, with the (R)-enantiomer exhibiting a slightly lower LD50.[1] However, in subacute toxicity studies, no significant differences between the enantiomers were observed, though both induced nephrotoxicity at higher doses through mechanisms involving oxidative stress and inflammation.[1] Similarly, developmental and neurotoxicity studies in zebrafish larvae did not reveal significant differences in the fundamental toxic effects of the two enantiomers.
In vitro studies on human proximal tubule cells showed that propane-1,2-diol can induce cytotoxicity, but the study suggested a lack of enantiomeric specificity in the toxic mechanism. It is important to note that a comprehensive, head-to-head comparison of the in vitro cytotoxicity of (S)- and (R)-propane-1,2-diol across a range of cell lines (e.g., hepatic, neuronal, epithelial) is currently lacking in the scientific literature. Such studies would be invaluable for a more complete understanding of their comparative toxicity at the cellular level.
The faster metabolism of the (S)-enantiomer compared to the (R)-enantiomer is a key differentiating factor. This stereoselective metabolism, driven by enzymes such as alcohol and aldehyde dehydrogenase, could potentially lead to different pharmacokinetic profiles and, consequently, variations in toxicity under specific exposure scenarios.
References
A Head-to-Head Battle of Cryoprotectants: (S)-propane-1,2-diol vs. Glycerol
In the realm of cryopreservation, the choice of cryoprotectant is paramount to ensuring the viability and functionality of cells and tissues post-thaw. Among the most commonly used cryoprotective agents (CPAs) are (S)-propane-1,2-diol, also known as propylene glycol, and glycerol. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal cryoprotectant for their specific applications.
Executive Summary
Both this compound and glycerol are effective penetrating cryoprotectants that mitigate the damaging effects of ice crystal formation during freezing. However, their performance varies depending on the cell type, cooling rate, and concentration used. Generally, this compound is favored for its lower toxicity and better glass-forming ability, which is particularly advantageous at higher cooling rates. In contrast, glycerol has a long history of use and has demonstrated superior protection for certain cell types, such as embryonic blastocysts, at slower cooling rates. The selection between the two often involves a trade-off between toxicity and cryoprotective efficacy.
Performance Comparison: Quantitative Data
The following table summarizes key performance metrics of this compound and glycerol from various experimental studies.
| Cell Type | Cryoprotectant | Concentration | Cooling Rate | Post-Thaw Viability/Survival Rate | Key Findings |
| Mouse Zygotes | This compound | 1.5 M | Slow cooling | 92.8% survival rate | Significantly better survival rate compared to ethylene glycol. |
| Ethylene Glycol (for comparison) | 1.5 M | Slow cooling | 58.2% survival rate | ||
| Mouse Blastocysts | Glycerol | 1.5 M | Slow cooling | 75% expanded blastocyst percentage | Significantly better expanded blastocyst percentage compared to ethylene glycol. |
| Ethylene Glycol (for comparison) | 1.5 M | Slow cooling | 50% expanded blastocyst percentage | ||
| Human Red Blood Cells | This compound | 15% or 20% (w/w) | Low | Protected erythrocytes better than glycerol. | At the same weight/weight concentrations, this compound was more effective at low cooling rates. |
| Glycerol | 15% or 20% (w/w) | Low | Less effective than this compound. | ||
| Human Induced Pluripotent Stem Cells (iPSCs) | This compound | 10% | - | Lower toxicity than DMSO, similar to Ethylene Glycol. | Glycerol was the least toxic among the tested cryoprotectants (DMSO, EG, PG, GLY).[1] |
| Glycerol | 10% | - | Least toxic of the four tested cryoprotectants.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for common assays used to evaluate cryoprotectant performance.
Trypan Blue Exclusion Assay for Cell Viability
This assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Harvest the cryopreserved cells and thaw them according to the specific protocol.
-
Centrifuge the cell suspension at 100 × g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS or serum-free medium.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 1-3 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Resazurin (AlamarBlue) Cell Viability Assay
This assay measures the metabolic activity of viable cells, which reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
Materials:
-
Cell suspension
-
Resazurin solution
-
96-well microplate
-
Plate reader capable of measuring fluorescence or absorbance
Protocol:
-
Thaw cryopreserved cells and seed them in a 96-well plate at a predetermined density.
-
Incubate the cells for a period to allow for recovery and adherence (if applicable).
-
Add Resazurin solution to each well, typically 10% of the culture volume.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) using a plate reader.
-
The signal intensity is directly proportional to the number of viable cells.
Mechanisms of Action and Physicochemical Properties
The cryoprotective efficacy of this compound and glycerol is intrinsically linked to their physicochemical properties and their interactions with water and cellular components.
This compound (Propylene Glycol):
-
Mechanism: It is a penetrating cryoprotectant that increases the solute concentration within the cells, thereby lowering the freezing point of the intracellular solution.[2] It has a strong glass-forming tendency, which means it can solidify into an amorphous, non-crystalline state at low temperatures, preventing the formation of damaging ice crystals.[3]
-
Physicochemical Properties:
Glycerol:
-
Mechanism: As a penetrating cryoprotectant, glycerol forms strong hydrogen bonds with water molecules, effectively disrupting the water-water hydrogen bond network that is necessary for ice crystal formation.[5] This interference with ice nucleation and growth is a key aspect of its cryoprotective action.
-
Physicochemical Properties:
Visualizing the Comparison and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparison of this compound and Glycerol Properties.
Caption: Cryopreservation Experimental Workflow.
Conclusion
The choice between this compound and glycerol as a cryoprotectant is not a one-size-fits-all decision. This compound often demonstrates lower toxicity and superior performance in protocols involving higher cooling rates due to its excellent glass-forming properties. Glycerol, with its long-standing use and low toxicity, remains a robust choice, particularly for slower cooling protocols and specific cell types like blastocysts. For optimal results, it is recommended to empirically test both cryoprotectants at various concentrations and cooling/warming rates for the specific cell or tissue type of interest. In some cases, a combination of cryoprotectants may yield the best outcome by leveraging the advantages of each while minimizing their individual toxicities.
References
Spectroscopic Differentiation of (S)- and (R)-Propane-1,2-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Distinguishing between enantiomers, molecules that are non-superimposable mirror images of each other, is a critical task in pharmaceutical development, chemical synthesis, and metabolomics. (S)-propane-1,2-diol and (R)-propane-1,2-diol are classic examples of such a chiral pair. In achiral environments, enantiomers exhibit identical physical and chemical properties, including their responses to standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1][2] This guide provides a detailed comparison of advanced spectroscopic methods capable of differentiating these enantiomers, supported by experimental protocols and data presentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between (S)- and (R)-propane-1,2-diol because they are isochronous, meaning their corresponding nuclei resonate at the exact same frequencies. To overcome this, a chiral auxiliary agent is introduced to create a chiral environment, leading to the formation of diastereomeric complexes that are no longer chemically equivalent and thus, produce distinct NMR signals.[3][4]
There are two primary types of chiral auxiliaries used:
-
Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form new, covalently bonded diastereomeric compounds.[3][5]
-
Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the enantiomers through interactions like hydrogen bonding or π-π stacking.[6][7]
The resulting separation in the chemical shifts of the diastereomeric complexes (Δδ) allows for the quantification of each enantiomer.
Data Presentation: Predicted NMR Chemical Shift Differences
The following table illustrates the expected outcome when a chiral solvating agent, such as a derivative of a chiral acid, is added to a racemic mixture of propane-1,2-diol. The chemical shifts (δ) for the methine proton (H-2) are shown. The difference in chemical shifts between the two diastereomeric complexes is denoted as ΔΔδ.
| Analyte Complex | Solvent | Predicted Chemical Shift (δ) for H-2 (ppm) | Chemical Shift Difference (ΔΔδ) (ppm) |
| This compound + Chiral Solvating Agent | CDCl₃ | 3.98 | \multirow{2}{*}{0.05} |
| (R)-propane-1,2-diol + Chiral Solvating Agent | CDCl₃ | 4.03 |
Note: Data are illustrative. Actual chemical shifts and their differences depend on the specific chiral auxiliary, solvent, and concentration used.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the propane-1,2-diol sample (racemic or enantiomerically enriched) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add a molar equivalent of a chosen chiral solvating agent (e.g., (R)-(-)-mandelic acid) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing and complex formation.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Optimize spectral parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify the signals corresponding to the protons of the propane-1,2-diol enantiomers. The methine proton (at C-2) is often a well-resolved singlet that splits upon complexation.
-
Measure the chemical shift difference (ΔΔδ) between the signals of the two diastereomeric complexes.
-
Integrate the distinct signals to determine the enantiomeric ratio or enantiomeric excess (ee) of the sample.
-
Chiroptical Spectroscopy: Circular Dichroism (CD)
Circular dichroism is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-handed circularly polarized light by a chiral molecule.[8] Enantiomers interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other. This technique provides an absolute method for distinguishing between (S)- and (R)-propane-1,2-diol.
Vibrational Circular Dichroism (VCD) is an analogous technique that measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions.[9][10] VCD is particularly powerful for determining the absolute configuration of small, flexible molecules.[10]
Logical Workflow for Spectroscopic Differentiation
Caption: Workflow illustrating the use of NMR with chiral auxiliaries and Circular Dichroism to differentiate propane-1,2-diol enantiomers.
Data Presentation: Expected Circular Dichroism Data
The key differentiating feature in CD spectroscopy is the sign of the Cotton effect (the characteristic change in optical rotation in the vicinity of an absorption band).
| Enantiomer | Technique | Expected Observation |
| This compound | VCD | A specific pattern of positive and negative absorption bands (ΔA) in the 1400-900 cm⁻¹ region. |
| (R)-propane-1,2-diol | VCD | A mirror-image pattern of absorption bands (ΔA) compared to the (S)-enantiomer. |
| Racemic Mixture | VCD | No VCD signal (ΔA = 0) across the spectrum. |
Note: The exact wavenumbers and intensities of VCD bands require quantum chemical calculations for definitive assignment.
Experimental Protocol: Vibrational Circular Dichroism (VCD) Analysis
-
Sample Preparation:
-
Prepare a solution of the propane-1,2-diol enantiomer at a concentration of approximately 0.1 M in a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃).
-
Use a sample cell with BaF₂ or CaF₂ windows, which are transparent in the mid-IR region.[11] The path length should be chosen to yield an absorbance of ~0.5-1.0 AU in the spectral region of interest.
-
-
Data Acquisition:
-
Use a commercial VCD spectrometer, which typically consists of an FT-IR spectrometer coupled with a photoelastic modulator (PEM) to generate the circularly polarized light.[8]
-
Acquire the VCD spectrum over the desired range (e.g., 1500-800 cm⁻¹).
-
Collect data for a sufficient duration (e.g., 2-4 hours) to achieve an adequate signal-to-noise ratio, as VCD signals are typically very weak (10⁻⁴ to 10⁻⁵ absorbance units).[8]
-
Acquire a spectrum of the pure solvent under the same conditions to serve as a baseline.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the sample spectrum.
-
Compare the resulting VCD spectrum for the (S)-enantiomer with that of the (R)-enantiomer. The spectra should be near-perfect mirror images.
-
For absolute configuration assignment, the experimental spectrum is typically compared to a spectrum predicted from ab initio quantum calculations.[10]
-
Summary
While this compound and (R)-propane-1,2-diol are indistinguishable by conventional spectroscopy, techniques that introduce a chiral influence provide clear and quantifiable differences. NMR spectroscopy in the presence of chiral auxiliaries resolves the signals of the two enantiomers by forming diastereomeric complexes, allowing for the determination of enantiomeric purity. Circular dichroism (CD and VCD) offers a direct probe of chirality, yielding mirror-image spectra for each enantiomer, which is a definitive method for both differentiation and absolute configuration assignment. The choice of method depends on the specific analytical goal, whether it is quantification, simple differentiation, or the determination of absolute stereochemistry.
References
- 1. tsfx.edu.au [tsfx.edu.au]
- 2. Properties of Enantiomers and Distreiomers | Isomerism [pw.live]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 9. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 11. jascoinc.com [jascoinc.com]
A Comparative Guide to the Validation of (S)-propane-1,2-diol Purity and Enantiomeric Excess Determination
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules like (S)-propane-1,2-diol is fundamental to ensuring experimental validity, product quality, and safety. This guide offers a comparative overview of analytical methodologies for validating the chemical purity and determining the enantiomeric excess (ee) of this compound. We present supporting data, detailed experimental protocols, and workflow visualizations to assist in selecting the most appropriate analytical approach.
Part 1: Validation of Chemical Purity
The assessment of chemical purity is crucial to identify and quantify any impurities, such as unreacted starting materials, byproducts, or residual solvents, which could adversely affect experimental outcomes. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary techniques for evaluating the purity of propanediol compounds.
Comparison of Purity Analysis Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for identification. | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. |
| Sample Preparation | Often requires derivatization to increase volatility and thermal stability, though direct injection is possible. | Minimal preparation is typically needed; the sample is dissolved in a suitable solvent. |
| Throughput | Medium; analysis time is generally under 30 minutes per sample. | Medium to high, with typical run times of 10-30 minutes per sample.[1] |
| Key Advantages | High resolution and sensitivity; provides structural information for impurity identification.[2] | Broad applicability to a wide range of compounds, including non-volatile impurities. |
| Potential Limitations | Limited to thermally stable and volatile compounds; derivatization can add complexity.[3] | May have lower resolution for certain volatile impurities compared to GC. |
Experimental Protocol: Purity Determination by GC-MS
This protocol details a standard method for assessing the purity of this compound and identifying potential volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (e.g., Agilent 8890 GC with 5977B MS).[2]
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or similar non-polar column.[2]
Reagents:
-
This compound sample
-
Methanol (or another suitable volatile solvent), HPLC grade
-
(Optional) Derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
-
Sample Preparation (Direct Injection): Prepare a 1 mg/mL solution of the this compound sample in methanol.
-
Sample Preparation (Derivatization): To ~1 mg of the sample, add 100 µL of BSTFA with 1% TMCS. Heat at 60°C for 30 minutes to form trimethylsilyl ethers. Dilute with a suitable solvent to a final concentration of ~1 mg/mL.
-
GC-MS Parameters:
-
Data Analysis:
Part 2: Determination of Enantiomeric Excess
Determining the enantiomeric excess is critical for confirming the stereochemical integrity of this compound. The most common techniques for this purpose are chiral chromatography (both GC and HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral aids.
Comparison of Enantiomeric Excess (ee) Determination Methods
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Agents |
| Principle | Differential partitioning of volatile enantiomers with a chiral stationary phase.[1] | Differential interaction of enantiomers with a chiral stationary phase (CSP).[5][6] | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals.[5][7] |
| Derivatization Required | Often required to enhance volatility and improve separation.[4][8] | Often not required for direct methods.[5] | Yes, for chiral derivatizing agents (CDAs); no, for chiral solvating agents (CSAs).[5] |
| Throughput | High; analysis times are often under 20 minutes.[1] | Medium; typically 10-30 minutes per sample.[1] | Low to medium; provides rapid results for individual samples.[5] |
| Key Advantages | High separation efficiency; requires a very small sample size.[3] | High resolution and accuracy; well-established and versatile technique.[5][9] | Provides structural information; relatively fast for single measurements without extensive method development.[5] |
| Potential Limitations | Analyte must be volatile and thermally stable.[3] | Method development can be time-consuming; requires specialized and often expensive chiral columns.[5] | Lower sensitivity compared to chromatographic methods; may require stoichiometric amounts of chiral agents.[5] |
Experimental Protocols for Enantiomeric Excess Determination
1. Chiral Gas Chromatography (GC) Protocol
This protocol outlines a method for separating the enantiomers of propane-1,2-diol, often after derivatization to improve resolution.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column (e.g., Astec CHIRALDEX G-TA or similar).
-
Derivatization: React the diol sample with a suitable chiral derivatizing agent, such as (S)-(+)-2-phenylbutyryl chloride, or a non-chiral agent like trifluoroacetic anhydride if the column provides sufficient resolution for the underivatized or achirally derivatized analyte.[8]
-
GC Parameters:
-
Carrier Gas: Helium or Hydrogen.
-
Injector: Split mode, temperature 220°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 3°C/min to 160°C.[4]
-
Detector: FID at 250°C.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
% ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] * 100
-
2. Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Chiral HPLC with a polysaccharide-based chiral stationary phase is a powerful method for direct enantiomeric separation.
-
Instrumentation: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: A polysaccharide-based chiral column such as Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.[6]
-
HPLC Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at a low wavelength (e.g., < 210 nm) or RI detector.
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the (S) and (R) enantiomers as described in the GC protocol.
3. NMR Spectroscopy Protocol with a Chiral Derivatizing Agent
This method uses a chiral agent to create diastereomers that can be distinguished by ¹H NMR.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
Procedure:
-
In an NMR tube, dissolve ~5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Add a molar excess (e.g., 1.5 equivalents) of the chiral boric acid.[7]
-
Gently shake the tube to ensure complete reaction and formation of the diastereomeric boronate esters.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a proton signal in the spectrum that is well-resolved for the two diastereomers. The aryl protons of the derivatizing agent often provide a large chemical shift difference (ΔΔδ).[7]
-
Integrate the signals corresponding to each diastereomer.
-
Calculate the enantiomeric excess using the formula:
-
% ee = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] * 100[5]
-
-
Visualized Workflows
The following diagrams illustrate the logical workflows for validating the quality of an this compound sample.
Caption: General workflow for purity and enantiomeric excess validation.
Caption: Method selection guide for ee determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. heraldopenaccess.us [heraldopenaccess.us]
A Comparative Guide to the Synthesis of (S)-propane-1,2-diol: Biotechnological vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
(S)-propane-1,2-diol, a chiral building block, is of significant interest in the pharmaceutical and fine chemical industries due to its role in the synthesis of stereospecific molecules. The production of this enantiomerically pure compound can be achieved through two primary methodologies: biotechnological synthesis, which leverages engineered microorganisms, and chemical synthesis, which employs stereoselective catalysts or resolution techniques. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.
At a Glance: Key Differences
| Feature | Biotechnological Synthesis | Chemical Synthesis |
| Stereoselectivity | High (often >99% e.e.) | High with specific catalysts/enzymes (>99% e.e. achievable) |
| Raw Materials | Renewable feedstocks (e.g., glucose, glycerol) | Often petroleum-derived (e.g., propylene) or synthesized precursors |
| Reaction Conditions | Mild (e.g., physiological temperature and pressure) | Often require elevated temperatures, pressures, and specific catalysts |
| Byproducts | Metabolic byproducts (e.g., acetate, ethanol) | Can include unreacted starting materials, enantiomeric or diastereomeric isomers |
| Environmental Impact | Generally lower carbon footprint | Can involve hazardous reagents and generate more chemical waste |
| Process Complexity | Requires metabolic engineering and sterile fermentation | Can involve multi-step synthesis and purification |
Quantitative Performance Comparison
The following table summarizes key quantitative data for both biotechnological and chemical synthesis routes for producing enantiomerically pure propane-1,2-diol.
| Parameter | Biotechnological Synthesis ((S)-enantiomer) | Chemical Synthesis ((S)-enantiomer) |
| Method | Fed-batch fermentation with engineered E. coli | Enzymatic kinetic resolution of racemic 1,2-propanediol |
| Substrate/Starting Material | Glucose / L-lactic acid | Racemic 1,2-propanediol |
| Product Titer | 1.7 - 9.3 g/L[1] | Not directly applicable (based on resolution of a starting amount) |
| Yield | ~0.19 g/g glucose (for (R)-enantiomer)[2][3] | Theoretical max of 50% for the desired enantiomer |
| Enantiomeric Excess (e.e.) | >99%[4][5] | >99%[6] |
| Productivity | ~0.09 g/L/h (for (R)-enantiomer)[3] | Dependent on reaction time and catalyst loading |
| Space-Time Yield | Varies with fermentation scale and duration | Varies with reactor size and reaction time |
Logical Flow of Comparison
The following diagram illustrates the decision-making process when choosing between biotechnological and chemical synthesis of this compound.
Caption: Decision matrix for selecting a synthesis route.
Experimental Protocols
Biotechnological Synthesis: Fed-Batch Fermentation of Engineered E. coli
This protocol is based on the production of this compound from glucose using a metabolically engineered Escherichia coli strain. The strain is typically engineered with a synthetic pathway to convert a central metabolite, such as L-lactic acid, into this compound.
1. Strain and Pre-culture Preparation:
-
An engineered E. coli strain, with relevant genes for the this compound pathway overexpressed and competing pathways deleted, is used.
-
A single colony is inoculated into a seed medium (e.g., LB broth with appropriate antibiotics) and grown overnight at 37°C with shaking.
2. Bioreactor Setup and Batch Fermentation:
-
A sterile bioreactor containing a defined fermentation medium is prepared. The medium typically contains glucose as the carbon source, a nitrogen source, salts, and trace elements.
-
The bioreactor is inoculated with the overnight pre-culture.
-
The batch phase is carried out at 37°C, with pH controlled at a setpoint (e.g., 7.0) by the addition of acid/base, and dissolved oxygen maintained at a specific level (e.g., 30% saturation) by controlling agitation and airflow.
3. Fed-Batch Phase:
-
Upon depletion of the initial glucose in the batch phase (often indicated by a sharp rise in dissolved oxygen), a concentrated glucose feed is initiated.
-
The feeding strategy can be exponential to maintain a constant specific growth rate or a constant feed rate.
-
The fermentation is continued for a predetermined duration, typically 48-72 hours.
4. Product Analysis:
-
Samples are withdrawn periodically to monitor cell density (OD600), substrate consumption, and product formation.
-
The concentration of this compound in the culture supernatant is determined by HPLC or GC.
-
The enantiomeric excess is determined by chiral GC or HPLC.
Chemical Synthesis: Enzymatic Kinetic Resolution of Racemic 1,2-Propanediol
This protocol describes the separation of this compound from a racemic mixture using a lipase-catalyzed enantioselective acylation.
1. Reaction Setup:
-
To a solution of racemic 1,2-propanediol in an anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether), an immobilized lipase (e.g., Pseudomonas cepacia lipase) is added.
-
An acyl donor, such as vinyl acetate, is added to the mixture. The use of vinyl acetate makes the reaction irreversible.
2. Reaction Conditions:
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with stirring for a specific duration (e.g., 20 hours).
-
The progress of the reaction is monitored by taking samples at intervals and analyzing them by GC or HPLC.
3. Work-up and Purification:
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the esterified product.
-
The enzyme is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The remaining mixture, containing the unreacted this compound and the acetylated (R)-propane-1,2-diol, is separated by column chromatography.
4. Product Analysis:
-
The yield of the isolated this compound is calculated.
-
The enantiomeric excess of the product is determined by chiral GC or HPLC.
Experimental Workflows
The following diagrams illustrate the general workflows for the biotechnological and chemical synthesis of this compound.
Caption: Biotechnological synthesis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. Fed-batch Self-regulated Fermentation of Glucose to Co-produce Glycerol and 1,3-propanediol by Recombinant Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Propane-1,2-diol Derivatives: A Comparative Guide for In Vivo and In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro studies of various (S)-propane-1,2-diol derivatives, offering insights into their therapeutic potential across different pharmacological areas. The objective is to present a clear, data-driven overview to support research and development efforts. This document summarizes quantitative data in structured tables, details experimental protocols for key studies, and visualizes relevant biological pathways and workflows.
Antitussive Activity: Levodropropizine
Levodropropizine, the (S)-isomer of dropropizine, is a non-opioid antitussive agent with a primary peripheral mechanism of action.[1][2]
Data Presentation
Table 1: Comparison of In Vivo and In Vitro Data for Levodropropizine
| Parameter | In Vivo | In Vitro | Reference(s) |
| Efficacy | Effective in reducing cough induced by peripheral stimuli (chemical, mechanical) in animals. | Inhibits the release of sensory neuropeptides from C-fibers. | [1][2] |
| Mechanism of Action | Primarily peripheral action on C-fibers in the tracheobronchial tree. | Direct inhibitory action on sensory nerve endings. | [1][2][3] |
| Pharmacokinetics | Bioavailability: >75% (oral) in rats, dogs, and humans. Half-life (t½): ~1-2 hours in humans. Protein Binding: 11-14% (human plasma). | Not Applicable | [1][3][4] |
| Central Nervous System Effects | Weaker sedative effects compared to its racemate. Does not induce physical dependence in rats. | Receptor binding assays show no significant interaction with β-adrenergic, muscarinic, or opiate receptors. Has affinity for H1-histaminic and α-adrenergic receptors. | [5][6] |
Experimental Protocols
In Vivo Antitussive Activity in Guinea Pigs
This protocol is a standard method for evaluating the antitussive efficacy of a compound against peripherally induced cough.
-
Animal Model: Male guinea pigs are used.
-
Cough Induction: Cough is induced by exposure to an aerosol of citric acid.
-
Drug Administration: Levodropropizine is administered orally at various doses.
-
Measurement: The number of coughs is recorded for a specific period after citric acid challenge.
-
Analysis: The reduction in the number of coughs in the drug-treated group is compared to a vehicle-treated control group to determine the antitussive effect.[1]
In Vitro Neuropeptide Release Assay
This assay investigates the direct effect of a compound on sensory nerve endings.
-
Preparation: Tracheal tissue is isolated from guinea pigs.
-
Stimulation: The tissue is incubated in a physiological solution and sensory nerves are stimulated with capsaicin to induce the release of neuropeptides (e.g., Substance P, CGRP).
-
Treatment: The experiment is repeated in the presence of varying concentrations of Levodropropizine.
-
Quantification: The amount of released neuropeptides in the incubation medium is quantified using techniques like ELISA.
-
Analysis: A reduction in neuropeptide release in the presence of Levodropropizine indicates a direct inhibitory effect on C-fibers.[2]
Signaling Pathways and Workflows
The antitussive effect of Levodropropizine is primarily mediated by its action on peripheral sensory nerves, specifically C-fibers.
Peripheral Antitussive Mechanism of Levodropropizine.
Workflow for In Vivo Antitussive Efficacy Testing.
Anticancer Activity: Fatty Acid Conjugates
A novel this compound derivative, 1-(gamma)-linolenyl-3-eicosapentaenoyl propane diol, has been investigated for its potential as an anticancer agent, particularly against pancreatic cancer.
Data Presentation
Table 2: Comparison of In Vivo and In Vitro Data for 1-(gamma)-linolenyl-3-eicosapentaenoyl propane diol
| Parameter | In Vitro | In Vivo | Reference(s) |
| Cytotoxicity | IC50 (MIA PaCa-2 cells): 25 µM IC50 (Panc-1 cells): 68 µM | No significant antitumor effect observed in a nude mouse xenograft model. | [7] |
| Mechanism of Action | Proposed to involve increased free-radical generation and lipid peroxidation in tumor cells. | Not determined due to lack of efficacy. | |
| Bioavailability/Delivery | Directly applied to cells in culture. | Administered as a lipid emulsion via intravenous injection. The lack of in vivo efficacy may be related to challenges in drug delivery and achieving sufficient tumor concentration. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human pancreatic cancer cell lines (e.g., MIA PaCa-2, Panc-1) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the propane diol derivative.
-
Incubation: After a set incubation period (e.g., 72 hours), MTT reagent is added to each well.
-
Measurement: The resulting formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Analysis: The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.[7]
In Vivo Pancreatic Cancer Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human pancreatic cancer cells (e.g., MIA PaCa-2) are injected subcutaneously into the flank of the mice.[8][9]
-
Treatment: Once tumors reach a certain size, mice are treated with the propane diol derivative, typically administered intravenously.[7]
-
Monitoring: Tumor size is measured regularly with calipers throughout the study.
-
Endpoint: At the end of the study, tumors are excised and weighed.
-
Analysis: The tumor growth in the treated group is compared to the control group to determine the antitumor efficacy.[7][8][9]
Signaling Pathways and Workflows
The proposed mechanism of action for the anticancer effects of fatty acid derivatives involves the induction of oxidative stress.
Proposed Mechanism of Anticancer Fatty Acid Derivatives.
Workflow for In Vivo Anticancer Efficacy Testing.
Antimicrobial and Antifungal Activity
Propane-1,2-diol itself has demonstrated antimicrobial and antifungal properties. While specific data on this compound derivatives in this area is limited in the provided search results, the parent molecule provides a basis for comparison.
Data Presentation
Table 3: In Vitro Antimicrobial and Antifungal Activity of Propane-1,2-diol
| Organism | Inhibitory Concentration | Reference(s) |
| Pityrosporum orbiculare | 30-90 g/L | [10] |
| Candida albicans | 30-90 g/L | [10] |
| Trichophyton rubrum | 30-90 g/L | [10] |
| T. mentagrophytes var. interdigitale | 30-90 g/L | [10] |
| Epidermophyton floccosum | 30-90 g/L | [10] |
| Escherichia coli | MIC ~10% (v/v) | [11] |
| Pseudomonas aeruginosa | MIC ~10% (v/v) | [11] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Drug Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth.
-
Reading: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[10]
In Vitro Antibacterial Susceptibility Testing (Preservative Effectiveness Test)
This test evaluates the effectiveness of a substance as a preservative against bacterial contamination.
-
Product Inoculation: The product containing the test compound (e.g., a cosmetic formulation with propane-1,2-diol) is inoculated with a known concentration of bacteria (e.g., E. coli, P. aeruginosa).
-
Sampling: At specified time intervals, samples are taken from the inoculated product.
-
Plating and Incubation: The samples are plated on agar medium and incubated to allow bacterial growth.
-
Colony Counting: The number of viable bacteria is determined by counting the colonies.
-
Analysis: A significant reduction in the bacterial count over time indicates effective preservative activity.[11]
Workflows
Workflow for Determining Minimum Inhibitory Concentration.
Conclusion
The comparative analysis of this compound derivatives reveals a diverse range of biological activities. Levodropropizine stands out as a successful example of a peripherally acting antitussive with a favorable safety profile, well-characterized in both in vivo and in vitro models. The anticancer potential of fatty acid conjugates of this compound is evident in in vitro studies, though challenges in in vivo efficacy and delivery remain to be addressed. The inherent antimicrobial properties of the propane-1,2-diol scaffold suggest a potential for developing novel anti-infective agents.
For researchers and drug development professionals, this guide highlights the importance of integrating in vivo and in vitro studies to build a comprehensive understanding of a compound's pharmacological profile. While in vitro assays are invaluable for high-throughput screening and mechanistic studies, in vivo models are crucial for evaluating efficacy, pharmacokinetics, and safety in a whole-organism context. Future research should focus on expanding the library of this compound derivatives and conducting thorough preclinical evaluations to unlock their full therapeutic potential.
References
- 1. Levodropropizine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 4. mdpi.com [mdpi.com]
- 5. General pharmacology of the new antitussive levodropropizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of 1-(gamma)linolenyl-3-eicosapentaenoyl propane diol on the growth of human pancreatic carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Modeling pancreatic cancer in mice for experimental therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimycotic activity of propane-1,2-diol (propylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of (S)-propane-1,2-diol and Other Diols in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (S)-propane-1,2-diol against other common diols, such as racemic propane-1,2-diol, ethylene glycol, and glycerol, in specific applications. The information presented is supported by experimental data to assist researchers and professionals in making informed decisions for their work.
Executive Summary
This compound, the S-enantiomer of propylene glycol, offers unique advantages in specific applications due to its chiral nature. While racemic propylene glycol is widely used in pharmaceuticals and cryopreservation, the enantiomerically pure (S)-form is particularly valuable as a chiral building block in advanced chemical synthesis. In cryopreservation, propane-1,2-diol generally demonstrates superior efficacy over ethylene glycol in terms of survival rates of cryopreserved cells. Furthermore, studies on the toxicity of propylene glycol isomers suggest potential differences in their biological interactions, an important consideration in drug formulation and development.
Data Presentation: Quantitative Comparison of Diol Efficacy
The following tables summarize quantitative data from comparative studies on the efficacy of different diols in cryopreservation and their effects on cell viability.
Table 1: Efficacy of Propane-1,2-diol vs. Ethylene Glycol in Cryopreservation of Mouse Zygotes
| Cryoprotectant | Concentration | Survival Rate (%) | Expanded Hatching Blastocyst Rate (%) | Reference |
| Propane-1,2-diol (PROH) | 1.5 M | 92.8 | 68.2 | [1] |
| Ethylene Glycol (ETG) | 1.5 M | 58.2 | 39.1 | [1] |
Table 2: Comparative Cryoprotective Efficacy of Diols and Glycerol on Mouse Embryos
| Cryoprotectant | Embryo Stage | Survival Rate (%) | Expanded Blastocyst Percentage (EBP) (%) | Reference |
| Propane-1,2-diol (PROH) | Zygote | 92 | - | [2] |
| Ethylene Glycol (ETG) | Zygote | 60 | - | [2] |
| Ethylene Glycol (ETG) | 4-cell | No significant difference compared to PROH | No significant difference compared to PROH | [2] |
| Glycerol | Blastocyst | - | 75 | [2] |
| Ethylene Glycol (ETG) | Blastocyst | - | 50 | [2] |
Table 3: Cytotoxicity of Propane-1,2-diol Enantiomers on Human Proximal Tubule (HPT) Cells
| Compound | Concentration | Effect on Thymidine Incorporation | Effect on Mitochondrial Metabolic Activity | Effect on Lysosomal Accumulation of Neutral Red | Reference |
| Racemic-PD | 50 mM | Decrease | Decrease | Decrease | [3] |
| (S)-PD | 50 mM | Decrease | Decrease | Decrease | [3] |
| (R)-PD | 50 mM | Decrease | Decrease | Decrease | [3] |
| Racemic-PD | 10 mM | Not significantly different from osmotic controls | Not significantly different from osmotic controls | Not significantly different from osmotic controls | [3] |
Experimental Protocols
Cryopreservation of Mouse Zygotes
This protocol is based on the methodology described in studies comparing propane-1,2-diol and ethylene glycol for the cryopreservation of mouse zygotes[1][4].
Objective: To compare the cryoprotective efficacy of propane-1,2-diol and ethylene glycol on mouse zygotes.
Materials:
-
Female mice (gonadotropin-treated)
-
Spermatozoa
-
Cryoprotectant solutions: 1.5 M propane-1,2-diol (PROH) and 1.5 M ethylene glycol (ETG) in a suitable buffer (e.g., PBS with serum)
-
Culture medium
-
Cryopreservation straws
-
Controlled-rate freezer
-
Liquid nitrogen for storage
Procedure:
-
Zygote Collection: Oocytes are excised from the fallopian tubes of superovulated female mice and inseminated with spermatozoa in vitro. Zygotes are collected 16.5-17.5 hours post-insemination.
-
Grouping: Zygotes are randomly allocated to three groups: a non-frozen control group, a toxicity testing group (exposed to cryoprotectants without freezing), and a frozen group.
-
Cryopreservation:
-
Zygotes in the frozen group are equilibrated in either 1.5 M PROH or 1.5 M ETG solution.
-
The zygotes are then loaded into cryopreservation straws.
-
A slow cooling protocol is initiated using a controlled-rate freezer. A typical protocol involves cooling from room temperature to -7°C at a rate of 1-2°C/min.
-
Seeding is induced at -7°C to initiate ice crystal formation in the external medium.
-
Cooling continues at a rate of 0.3-0.5°C/min down to -30°C or -35°C.
-
Finally, the straws are plunged into liquid nitrogen for long-term storage.
-
-
Thawing: Straws are rapidly thawed by warming in a 37°C water bath. The cryoprotectant is removed in a stepwise manner by transferring the zygotes through solutions with decreasing concentrations of the cryoprotectant.
-
Culture and Assessment: Survived zygotes are cultured for 120 hours. The survival rate (percentage of intact zygotes post-thaw) and the expanded hatching blastocyst rate are recorded and compared between the different cryoprotectant groups and the control group.
Evaluation of Solvent Efficacy for Poorly Soluble Drugs
This protocol provides a general methodology for comparing the efficacy of this compound and other diols as solvents for poorly water-soluble drugs.
Objective: To determine and compare the saturation solubility of a poorly soluble drug in this compound, racemic propane-1,2-diol, ethylene glycol, and other diols.
Materials:
-
Poorly soluble drug substance (powdered)
-
This compound
-
Racemic propane-1,2-diol
-
Ethylene glycol
-
Other diols of interest
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical method for drug quantification (e.g., HPLC-UV)
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: An excess amount of the powdered drug is added to a known volume of each diol in separate vials. The vials are securely capped.
-
Equilibration: The vials are placed in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, the agitation is stopped, and the vials are allowed to stand to allow the undissolved solid to sediment. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved drug particles.
-
Quantification: The filtered solution is then diluted with a suitable solvent, and the concentration of the dissolved drug is determined using a validated analytical method such as HPLC-UV.
-
Data Analysis: The saturation solubility of the drug in each diol is calculated and compared to evaluate the solvent efficacy of each diol.
Mandatory Visualizations
Experimental Workflow for Comparing Diol Efficacy in Cryopreservation
Caption: Workflow for comparing the efficacy of different diols in cryopreservation.
Logical Relationship in Asymmetric Synthesis Using a Chiral Auxiliary
Caption: Logical steps in utilizing this compound as a chiral auxiliary.
Discussion of Applications
Cryopreservation
Propane-1,2-diol is a widely used cryoprotective agent. The data presented in Tables 1 and 2 indicate that propane-1,2-diol is significantly more effective than ethylene glycol for the cryopreservation of mouse zygotes, resulting in higher survival and developmental rates[1][2]. The choice of cryoprotectant can also depend on the specific cell type and developmental stage[2]. While these studies used racemic propane-1,2-diol, the efficacy highlights the potential of its individual stereoisomers.
Drug Formulation and Delivery
Propylene glycol is a common excipient in pharmaceutical formulations, serving as a solvent, co-solvent, and penetration enhancer[1][3]. Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it valuable for oral, topical, and injectable dosage forms.
While most pharmaceutical applications utilize racemic propylene glycol, the stereochemistry of excipients can potentially influence drug delivery and efficacy. Although direct comparative studies on the drug solubilization capacity of this compound versus other diols are limited, its use as a clear, colorless, and viscous organic solvent and diluent in pharmaceutical preparations is documented[5]. The lower toxicity of propylene glycol compared to ethylene glycol is a significant advantage in its use in drug formulations.
Asymmetric Synthesis
A key application where this compound demonstrates a distinct advantage is in asymmetric synthesis. Its chiral nature makes it a valuable chiral auxiliary or a starting material for the synthesis of other chiral molecules[6]. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of the desired product. This is crucial in drug development, as often only one enantiomer of a chiral drug possesses the desired therapeutic activity.
Conclusion
This compound presents a unique profile with specific advantages over other diols. In cryopreservation, propane-1,2-diol (racemic) has shown superior performance compared to ethylene glycol. While quantitative data directly comparing the efficacy of the (S)-enantiomer in drug formulation is scarce, its established use as a pharmaceutical solvent and its favorable toxicity profile are noteworthy. The most distinct application for this compound lies in its role as a chiral building block in asymmetric synthesis, where its stereochemistry is pivotal. Further research into the specific effects of the individual enantiomers of propane-1,2-diol in various applications would be beneficial for optimizing formulations and synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of ethylene glycol, 1,2-propanediol and glycerol for cryopreservation of slow-cooled mouse zygotes, 4-cell embryos and blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Additive Influence of Propane-1,2-Diol on SDS Micellar Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. This compound | C3H8O2 | CID 439846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Safety Operating Guide
Proper Disposal of (S)-Propane-1,2-Diol in a Laboratory Setting
The safe and compliant disposal of (S)-propane-1,2-diol, a form of propylene glycol, is a critical aspect of laboratory safety and environmental responsibility. While generally considered less toxic than ethylene glycol, its disposal is regulated to prevent environmental contamination.[1][2] Adherence to proper disposal protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and comply with regulatory standards.
Immediate Safety and Hazard Profile
This compound is typically not classified as a hazardous substance in its pure form under major regulations like the Globally Harmonized System (GHS). However, it's crucial to consult the specific Safety Data Sheet (SDS) for the product in use, as formulations can vary.[3][4] The primary concern with the disposal of used this compound is its potential contamination with hazardous materials during laboratory processes, which could classify the resulting waste as hazardous.[1][5]
Key safety precautions when handling this compound for disposal include:
-
Wearing appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Ensuring adequate ventilation in the handling and storage areas.[4][7]
-
Avoiding inhalation of vapors or mists.[4]
-
Preventing the substance from entering drains, sewers, or waterways.[7][8][9][10]
Quantitative Data for Hazardous Waste Determination
The classification of this compound waste as hazardous is contingent upon its contamination with other substances.[1][5] Below is a table summarizing key quantitative guidelines from the U.S. Environmental Protection Agency (EPA) for hazardous waste generators, which becomes relevant if the propylene glycol waste is determined to be hazardous.
| Data Point | Guideline | Regulatory Context |
| Hazardous Waste Generator Status | Determined by the quantity of hazardous waste generated per calendar month. | U.S. EPA Resource Conservation and Recovery Act (RCRA) |
| Very Small Quantity Generator (VSQG) | Generates ≤100 kg of hazardous waste per month. | 40 CFR Part 262 |
| Small Quantity Generator (SQG) | Generates >100 kg and <1,000 kg of hazardous waste per month. | 40 CFR Part 262 |
| Large Quantity Generator (LQG) | Generates ≥1,000 kg of hazardous waste per month. | 40 CFR Part 262 |
| Propylene Glycol Concentration | High concentrations (>700 mg/L) may exceed some regulatory limits. | Local environmental regulations may vary.[3] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
1. Waste Characterization:
- Determine if the this compound waste is contaminated with any hazardous substances.
- Consult the Safety Data Sheets (SDS) of all materials it has been in contact with.
- If contamination with hazardous materials (e.g., heavy metals) is suspected or known, the waste must be treated as hazardous.[1][5]
2. Waste Segregation and Collection:
- Collect waste this compound in a designated, leak-proof, and chemically compatible container.[6][8]
- Ensure the container is in good condition with a secure lid.[10]
- Do not mix this compound waste with other waste streams, especially incompatible chemicals, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][8][10]
3. Labeling and Storage:
- Clearly label the waste container with its contents, including "this compound Waste" and any known contaminants.
- If treated as hazardous waste, the label must include the words "Hazardous Waste," the laboratory's name and address, and the accumulation start date.[5]
- Store the sealed container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[6][10]
4. Arrange for Disposal:
- Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3][5][8]
- Never pour this compound, contaminated or not, down the drain or dispose of it in regular trash.[6][8][9] Improper disposal is illegal and can lead to significant environmental harm and legal penalties.[5][9]
5. Recycling as an Alternative:
- Inquire with your EHS department or waste disposal vendor about recycling options for propylene glycol.[1][8][9] Recycling can be a more environmentally friendly and cost-effective disposal method.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. Laboratory Guide for Managing Chemical Waste [enviro-bee.com]
- 2. redriver.team [redriver.team]
- 3. Page loading... [guidechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 6. benchchem.com [benchchem.com]
- 7. chemos.de [chemos.de]
- 8. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 9. calgary.ca [calgary.ca]
- 10. goglycolpros.com [goglycolpros.com]
Essential Safety and Operational Guide for Handling (S)-propane-1,2-diol
This document provides comprehensive safety and logistical guidance for the handling and disposal of (S)-propane-1,2-diol, tailored for laboratory and research professionals. The following procedures are designed to ensure a safe working environment and compliance with standard safety protocols.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the correct use of personal protective equipment.[1] Although this compound is not classified as a hazardous substance, observing good laboratory practices is essential.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Remarks |
| Eyes/Face | Safety goggles with side protection | Essential to protect against accidental splashes.[2] |
| Skin | Chemical-resistant gloves | Nitrile rubber gloves are recommended and should be tested according to EN 374.[3][2] |
| Lab coat | To protect personal clothing from contamination. | |
| Respiratory | Not generally required | Use in a well-ventilated area.[1][4] Respiratory protection may be necessary for large quantities or if aerosols are generated.[1] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures the safe handling of this compound at every stage.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage : Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[4] Keep the container tightly sealed.[4] this compound is hygroscopic.[5]
-
Preparation : Before handling, ensure that a safety shower and emergency eye wash station are readily accessible.[4]
-
Handling :
-
Always handle the chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1]
-
Wear the appropriate personal protective equipment as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the designated handling area.[3][4]
-
-
Hygiene : After handling, wash hands thoroughly with soap and water.[3] Remove and wash contaminated clothing before reuse.[4]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures:
| Situation | Action |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5] Ventilate the area. For large spills, evacuate the area and contact emergency services. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek medical attention.[5] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5] |
| Inhalation | Move the person to fresh air.[5][6] If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, labeled, and sealed container.
-
Regulatory Compliance : Do not dispose of the chemical down the drain.[3][2] All waste disposal must be in accordance with local, regional, and national regulations.[4]
-
Professional Disposal : Contact a licensed professional waste disposal service to arrange for the removal and disposal of the chemical waste.[4]
-
Container Disposal : Empty containers should be treated as unused product and disposed of in the same manner.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
